molecular formula C23H22N2O4S2 B609148 ML349

ML349

Cat. No.: B609148
M. Wt: 454.6 g/mol
InChI Key: YVIJPELUPZUEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML-349 is a selective and reversible inhibitor of lysophospholipase 2 (LYPLA2;  Kis = 230 and >10,000 nM for human recombinant LYPLA2 and LYPLA1, respectively). Treatment with ML-349 results in >95% inhibition of LYPLA2 with no change in the activity of 25 other serine hydrolases in BW5147 murine T cell hybridoma cells. ML-349 almost completely inhibits LYPLA2 in HEK293T and mouse T cells and in vivo in murine lung, heart, and kidneys. It partially inhibits LYPLA2 in murine brain.>Novel Selective inhibitor of LYPLA2;  Antagonist of the human trace amine associated receptor 1 (TAAR1)>ML349 is a reversible APT2 inhibitor with Ki = 120 nM. This compound is highly selective within the serine hydrolase enzyme family, it could still interact with other cellular targets. In human cell lysates, biotinylated-ML349 enriches a recurring set of proteins, including metabolite kinases and flavin-dependent oxidoreductases that are potentially enhanced by avidity-driven multimeric interactions. This compound achieves target engagement and hydrolase selectivity in living mice.

Properties

IUPAC Name

(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIJPELUPZUEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Selective APT2/LYPLA2 Inhibitor ML349: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML349 is a potent, selective, and reversible small molecule inhibitor of Acyl Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). This enzyme plays a critical role in the depalmitoylation of various proteins, thereby regulating their membrane localization, trafficking, and signaling activity. Notably, APT2 is implicated in the depalmitoylation of the oncoprotein NRAS, a key player in various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects through the selective and reversible inhibition of the enzymatic activity of APT2. APT2 is a serine hydrolase responsible for removing palmitate moieties from cysteine residues of target proteins, a post-translational modification known as S-palmitoylation. This depalmitoylation step is crucial for the dynamic regulation of protein function.

The primary mechanism of action of this compound involves its binding to the active site of APT2, preventing the binding and subsequent hydrolysis of its palmitoylated protein substrates.[1] High-resolution co-crystal structures have revealed that this compound occupies the acyl-binding channel of APT2.[2][3][4] Specifically, the sulfonyl group of this compound forms hydrogen bonds with water molecules within the active site, which in turn interact with the catalytic triad and the oxyanion hole of the enzyme.[2][3] This interaction effectively blocks the catalytic machinery of APT2, leading to an accumulation of palmitoylated substrates.

One of the most well-characterized substrates of APT2 is the small GTPase NRAS.[5] The cellular localization and oncogenic signaling of NRAS are dependent on a continuous cycle of palmitoylation and depalmitoylation.[6][7] By inhibiting APT2, this compound disrupts this cycle, leading to the hyper-palmitoylation of NRAS and its mislocalization away from the plasma membrane to intracellular compartments like the Golgi apparatus.[7][8][9] This sequestration of NRAS from its downstream effectors at the plasma membrane results in the attenuation of oncogenic signaling pathways.

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NRAS Palmitoylation Cycle and this compound Inhibition.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.

ParameterTargetValueAssay TypeReference(s)
IC50 LYPLA2 (APT2)144 nMCompetitive Activity-Based Protein Profiling (ABPP)[1][10]
LYPLA1 (APT1)>3000 nMCompetitive Activity-Based Protein Profiling (ABPP)[1][10]
Ki APT2120 ± 20 nMEnzyme Inhibition Assay[10][11][12]
APT1>10000 nMEnzyme Inhibition Assay[10][11]

Experimental Protocols

In Vitro Enzyme Inhibition Assay: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is adapted from the characterization of this compound by the NIH Molecular Libraries Program.[1]

Objective: To determine the IC50 of this compound against APT2 and assess its selectivity over other serine hydrolases.

Materials:

  • Test compound: this compound

  • Proteome source: e.g., mouse brain membrane proteome or cell lysate (e.g., from HEK293T cells)

  • Activity-based probe: Rhodamine-conjugated fluorophosphonate (FP-Rh)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • DMSO (Dimethyl sulfoxide)

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels

  • In-gel fluorescence scanner

Procedure:

  • Prepare the proteome at a concentration of 1 mg/mL in DPBS.

  • In a microcentrifuge tube, add the proteome solution.

  • Add varying concentrations of this compound (dissolved in DMSO) to the proteome and incubate for 30 minutes at 37°C. A DMSO-only control should be included.

  • Add the FP-Rh probe to a final concentration of 2 µM and incubate for 30 minutes at 25°C.

  • Quench the reaction by adding 4x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Quantify the fluorescence intensity of the band corresponding to APT2. The percentage of inhibition is calculated relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

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Competitive ABPP Workflow start Start proteome Prepare Proteome (1 mg/mL in DPBS) start->proteome incubate_inhibitor Incubate Proteome with Varying [this compound] (30 min, 37°C) proteome->incubate_inhibitor add_probe Add FP-Rh Probe (Final conc. 2 µM) incubate_inhibitor->add_probe incubate_probe Incubate with Probe (30 min, 25°C) add_probe->incubate_probe quench Quench Reaction (Add SDS-PAGE buffer) incubate_probe->quench sds_page SDS-PAGE quench->sds_page scan In-gel Fluorescence Scan sds_page->scan quantify Quantify Band Intensity scan->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Workflow for Competitive ABPP Assay.
Cell-Based Assay: Cell Viability (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound.[13][14][15][16]

Objective: To determine the effect of this compound on the viability of a given cell line.

Materials:

  • Cell line of interest (e.g., NRAS-mutant melanoma cells)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% inhibition of cell growth) if applicable.

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MTT Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound (Varying concentrations) adhere->treat incubate_treatment Incubate (e.g., 72 hours) treat->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution and Incubate Overnight incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (% Viability) read_absorbance->analyze end End analyze->end

Workflow for MTT Cell Viability Assay.
In Vivo Administration and Target Engagement

This protocol is a general guideline for in vivo studies in mice, based on the NIH Probe Report for this compound and a similar compound, ML378.[1][17]

Objective: To assess the in vivo activity and target engagement of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 18:1:1 saline:PEG-40-castor oil:EtOH or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Experimental animals (e.g., C57BL/6 mice)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Tissue homogenization equipment

  • Reagents for downstream analysis (e.g., competitive ABPP as described in 3.1)

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous solution or suspension of this compound in the chosen vehicle. For example, a 2 mg/mL suspension can be prepared by adding a DMSO stock solution of this compound to PEG300, followed by Tween-80 and saline.[11]

  • Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg). A vehicle control group should be included.

  • Time Course: After a predetermined time (e.g., 4 hours), humanely euthanize the mice.

  • Tissue Collection and Processing: Harvest tissues of interest (e.g., liver, kidney, brain, or tumor xenografts) and snap-freeze them in liquid nitrogen.

  • Proteome Extraction: Homogenize the tissues and isolate the soluble proteome fraction by ultracentrifugation.

  • Target Engagement Analysis: Determine the extent of APT2 inhibition in the tissue lysates using the competitive ABPP protocol (see section 3.1). A reduction in the fluorescence of the APT2 band in the this compound-treated group compared to the vehicle group indicates target engagement.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of APT2/LYPLA2. Its high potency and selectivity make it an excellent tool for dissecting the role of protein depalmitoylation in various cellular processes, particularly in the context of NRAS-driven cancers. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own investigations into the dynamic regulation of protein S-palmitoylation and its implications in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to ML349: A Selective LYPLA2 Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and selective reversible inhibitor of lysophospholipase 2 (LYPLA2), also known as acyl-protein thioesterase 2 (APT2). This document details its mechanism of action, quantitative biochemical data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in lipid signaling, protein palmitoylation, and drug discovery.

Introduction to LYPLA2 and the Role of this compound

Lysophospholipase 2 (LYPLA2) is a cytosolic serine hydrolase that plays a crucial role in lipid metabolism and cellular signaling.[1] It is involved in the hydrolysis of lysophospholipids and the depalmitoylation of proteins, a key post-translational modification that regulates protein trafficking, localization, and function.[2][3] Notably, oncogenes such as HRAS require dynamic palmitoylation for their signaling and transforming activities.[2][4] LYPLA2, along with its close homolog LYPLA1 (65% sequence identity), modulates these processes.[1][2] Given its role in pathways implicated in cancer and other diseases, the development of selective chemical probes to interrogate LYPLA2 function has been a significant goal.[4][5]

This compound emerged from a high-throughput screening campaign as the first reported selective, reversible inhibitor of LYPLA2.[2] Its high potency and selectivity make it an invaluable tool for dissecting the specific biological functions of LYPLA2, distinct from those of LYPLA1 and other serine hydrolases.[2][6][7]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity and selectivity of this compound have been extensively characterized using various biochemical and proteomic techniques. The following tables summarize the key quantitative data.

Parameter Value Enzyme Assay Type Reference
IC₅₀ 144 nMLYPLA2in vitro biochemical[2][8][9]
Kᵢ 120 ± 20 nMLYPLA2 (APT2)Kinetic Analysis[8][10]
IC₅₀ >3,000 nMLYPLA1in vitro biochemical[8][9]
Kᵢ >10,000 nMLYPLA1 (APT1)Kinetic Analysis[8]
Selectivity >20-foldvs. LYPLA1Gel-based competitive ABPP[2]
Selectivity >69-foldvs. LYPLA1Based on IC₅₀ valuesCalculated

Table 1: In Vitro Potency and Selectivity of this compound

Target Inhibition at 10 µM Assay Type Proteome Reference
LYPLA2 >95%Gel-based competitive ABPPHEK293T soluble proteome[2]
Other Serine Hydrolases No significant inhibitionGel-based competitive ABPPHEK293T soluble proteome[2]
LYPLA2 (in vivo) Near-complete inhibitionin vivo competitive ABPPHeart, Kidney, Lung (Mouse)[11]
LYPLA1 (in vivo) No inhibitionin vivo competitive ABPPHeart, Kidney, Lung (Mouse)[11]

Table 2: Selectivity Profile of this compound in Complex Proteomes and In Vivo

Mechanism of Action

This compound is an active-site directed, reversible inhibitor.[2] High-resolution co-crystal structures of human LYPLA2 (APT2) in complex with this compound have elucidated the molecular basis for its isoform-selective inhibition.[12] The inhibitor occupies the enzyme's hydrophobic channel. A key feature is the sulfonyl group of this compound, which forms hydrogen bonds with water molecules within the active site. These water molecules, in turn, interact with the catalytic triad and oxyanion hole, indirectly engaging these critical catalytic residues.[12] This binding mode, which differs from how the selective LYPLA1 inhibitor ML348 engages the LYPLA1 active site, underpins the remarkable selectivity of this compound.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving LYPLA2 and the experimental workflows used to identify and characterize this compound.

LYPLA2_Signaling_Pathway cluster_cytosol Cytosol HRAS_P Palmitoylated HRAS HRAS HRAS HRAS_P->HRAS Downstream Downstream Signaling (e.g., Raf/MEK/ERK) HRAS->Downstream Activation LYPLA2 LYPLA2 (APT2) LYPLA2->HRAS_P Catalyzes Palmitate Palmitate This compound This compound This compound->LYPLA2 Inhibits

Caption: LYPLA2-mediated depalmitoylation of HRAS and its inhibition by this compound.

Fluopol_ABPP_Workflow cluster_assay Fluopol-ABPP for HTS cluster_outcomes Possible Outcomes LYPLA2 LYPLA2 Enzyme Incubate1 Incubate LYPLA2->Incubate1 Compound Test Compound (e.g., this compound) Compound->Incubate1 FP_Rh FP-Rhodamine Probe (Low Polarization) Incubate2 Add Probe & Incubate FP_Rh->Incubate2 Complex LYPLA2-FP-Rh Complex (High Polarization) Outcome1 No Inhibition: LYPLA2 binds FP-Rh -> High Polarization Incubate1->Incubate2 Incubate2->Complex If no inhibition Measure Measure Fluorescence Polarization Incubate2->Measure Outcome2 Inhibition: Compound binds LYPLA2 -> Low Polarization Incubate2->Outcome2 If active inhibitor

Caption: Workflow for the Fluopol-ABPP high-throughput screen.

Gel_ABPP_Workflow cluster_workflow Competitive Gel-Based ABPP for Selectivity cluster_result Result Interpretation Proteome Proteome Lysate (e.g., HEK293T) Incubate1 Incubate (30 min, 37°C) Proteome->Incubate1 Inhibitor This compound or DMSO Inhibitor->Incubate1 Incubate2 Incubate (30 min) Incubate1->Incubate2 Probe Add FP-PEG-Rh Probe (5 µM) Probe->Incubate2 SDS_PAGE SDS-PAGE Incubate2->SDS_PAGE Scan In-gel Fluorescence Scanning SDS_PAGE->Scan Result DMSO lane: All active SHs labeled. This compound lane: LYPLA2 band disappears, other bands remain. => High Selectivity

Caption: Workflow for gel-based competitive ABPP to assess inhibitor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used in the characterization of this compound.

Fluorescence Polarization-Based Competitive ABPP (Fluopol-ABPP) for HTS

This assay was used for the primary high-throughput screen to identify inhibitors of LYPLA2.[2]

  • Objective: To identify compounds that inhibit LYPLA2 by measuring the displacement of a fluorescent probe (FP-Rh) from the enzyme's active site.

  • Principle: When the small, fluorescent FP-Rh probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger LYPLA2 enzyme, its tumbling is restricted, leading to high fluorescence polarization. An inhibitor will compete with the probe for the active site, leaving the probe unbound and resulting in a low polarization signal.

  • Protocol Summary:

    • Dispense 4.0 µL of Assay Buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1mM DTT, 0.01% Pluronic acid) containing 9.38 nM LYPLA2 protein into 1536-well microtiter plates.[2]

    • Add 30 nL of test compound in DMSO (or DMSO alone for control) to the appropriate wells for a final concentration of ~5.9 µM.[2]

    • Incubate the plates for 30 minutes at 25 °C.[2]

    • Initiate the assay by dispensing 1.0 µL of 375 nM FP-Rh probe in Assay Buffer to all wells.

    • Measure fluorescence polarization (mP) using a suitable plate reader with excitation and emission wavelengths appropriate for rhodamine.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against a wide range of serine hydrolases (SHs) in a complex biological sample.[2]

  • Objective: To visualize the inhibition of LYPLA2 and assess off-target activity against other SHs in a proteome.

  • Principle: An activity-based probe (e.g., FP-PEG-Rh) covalently labels the active site of SHs. Pre-incubation with a competitive inhibitor like this compound prevents probe labeling of the target enzyme. Labeled proteins are then separated by SDS-PAGE and visualized by in-gel fluorescence scanning. Inhibition is quantified by the reduction in fluorescence intensity of a specific protein band compared to a DMSO control.

  • Protocol Summary:

    • To 50 µL of a soluble proteome lysate (1 mg/mL in DPBS), add 1 µL of the test compound (this compound) at various concentrations (e.g., 50x stock in DMSO). For control wells, add 1 µL of DMSO.[2]

    • Incubate for 30 minutes at 37 °C.[2]

    • Add 1 µL of a 50x stock of FP-PEG-Rh probe to a final concentration of 5 µM.[2]

    • Incubate for an additional 30 minutes at 37 °C.

    • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

    • Separate proteins by SDS-PAGE.

    • Visualize the gel using a flatbed fluorescence scanner. The LYPLA2 band is identified by its molecular weight and its disappearance in the presence of this compound.

In Situ and In Vivo Competitive ABPP

These experiments confirm that the inhibitor can engage its target in a cellular or whole-animal context.

  • Objective: To determine if this compound can inhibit LYPLA2 in living cells and in animal models.

  • Principle: A cell-permeable alkyne-functionalized ABPP probe (e.g., NHU5) is used. This probe has slower reaction kinetics, which facilitates the analysis of reversible inhibitors.[2] After treating cells or animals with the inhibitor and then the probe, proteomes are harvested. The probe-labeled proteins are then "clicked" with a fluorescent azide tag (e.g., Rh-azide) for visualization by SDS-PAGE.

  • In Situ Protocol Summary (Cultured Cells):

    • Incubate cultured cells (e.g., HEK293T) with the desired concentration of this compound or DMSO for a specified time.[2]

    • Add the cell-permeable alkyne probe (e.g., NHU5) and incubate further.[2]

    • Harvest the cells, lyse them, and prepare a proteome lysate.

    • Perform a click chemistry reaction by adding a rhodamine-azide tag to the alkyne-labeled proteins.

    • Analyze the products by SDS-PAGE and in-gel fluorescence scanning as described for the gel-based ABPP protocol.

  • In Vivo Protocol Summary (Mouse Model):

    • Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle (DMSO) to mice.[11]

    • After a set time (e.g., 3 hours), administer the alkyne ABPP probe (e.g., NHU5, 100 mg/kg, i.p.).[11]

    • After 1 hour, sacrifice the animals and harvest tissues of interest (e.g., heart, kidney, brain).[11]

    • Homogenize the tissues and prepare proteome lysates.

    • Perform the click chemistry reaction and analyze by SDS-PAGE as described above.

Conclusion

This compound is a well-characterized, highly potent, and selective tool for the study of LYPLA2. Its development through a systematic screening and characterization pipeline has provided the research community with a critical reagent to explore the roles of LYPLA2 in physiology and disease. The detailed quantitative data and protocols provided in this guide serve as a valuable resource for scientists aiming to utilize this compound in their own investigations into the complex biology of lipid signaling and protein acylation.

References

The Role of ML349 in Elucidating Protein Depalmitoylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a critical regulator of protein trafficking, localization, and function. The dynamic nature of this modification is controlled by the interplay of palmitoyl acyltransferases (PATs) and depalmitoylating enzymes, primarily acyl-protein thioesterases (APTs). Understanding the roles of these enzymes is paramount to deciphering complex signaling pathways and developing novel therapeutics. This technical guide focuses on ML349, a potent and selective small-molecule inhibitor of Acyl-Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). We provide an in-depth overview of this compound's mechanism of action, its application in studying protein depalmitoylation, detailed experimental protocols, and its impact on key signaling pathways.

Introduction to Protein Palmitoylation and Depalmitoylation

Protein S-palmitoylation is a lipid modification that increases the hydrophobicity of a protein, thereby influencing its interaction with cellular membranes and its subcellular localization. This process is catalyzed by a family of over 20 zinc finger DHHC-type containing (ZDHHC) palmitoyl acyltransferases (PATs). Unlike more stable lipid modifications, S-palmitoylation is reversible, allowing for dynamic regulation of protein function. The removal of palmitate is mediated by depalmitoylating enzymes, including acyl-protein thioesterases (APTs), which hydrolyze the thioester bond.

The dynamic cycling of palmitoylation and depalmitoylation is crucial for the regulation of numerous cellular processes, including signal transduction, protein trafficking, and synaptic plasticity. Dysregulation of this cycle has been implicated in various diseases, including cancer and neurological disorders.

This compound: A Selective Inhibitor of Acyl-Protein Thioesterase 2 (APT2)

This compound is a small molecule that has emerged as a critical tool for studying the role of APT2 in protein depalmitoylation. It was identified through a high-throughput screening campaign using a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) strategy. This compound is a reversible and highly selective inhibitor of APT2.

Mechanism of Action

This compound acts as a competitive inhibitor of APT2. Structural studies have revealed that this compound binds to the active site of APT2, preventing the binding and subsequent hydrolysis of palmitoylated protein substrates. Specifically, the sulfonyl group of this compound forms hydrogen bonds with active site resident waters, which indirectly engages the catalytic triad and oxyanion hole of the enzyme. This isoform-selective binding mechanism is attributed to subtle differences in the active site architecture between APT1 and APT2.

Quantitative Data

The potency and selectivity of this compound have been characterized across various assays. The following tables summarize the key quantitative data for this compound.

Parameter Enzyme Value Assay Type Reference
IC50 LYPLA2 (APT2)144 nMGel-based competitive-ABPP[1]
LYPLA1 (APT1)> 3000 nMGel-based competitive-ABPP[1]
Ki APT2120 ± 20 nMCompetitive activity-based fluorescence polarization assay[2][3]
APT1> 10,000 nMCompetitive activity-based fluorescence polarization assay[2][3]

Table 1: In vitro inhibitory activity of this compound.

Parameter Value Cell Line Assay Type Reference
In situ Inhibition EffectiveHEK293T, BW5147-derived murine T-cellsCompetitive ABPP[4]
In vivo Inhibition EffectiveMouse modelsCompetitive ABPP[4]

Table 2: In situ and in vivo activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study protein depalmitoylation.

In situ Inhibition of APT2 in Cultured Cells

This protocol describes how to treat cultured cells with this compound to inhibit APT2 activity prior to downstream analysis, such as assessing the palmitoylation status of a protein of interest.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer appropriate for your downstream application (e.g., for Acyl-Biotin Exchange)

Procedure:

  • Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Prepare working solutions of this compound in complete cell culture medium. A typical final concentration range to test is 1-10 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired period. The optimal incubation time may vary depending on the protein of interest and the desired effect, but a common range is 4-24 hours.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer for your downstream assay (e.g., Acyl-Biotin Exchange or immunoblotting).

  • Proceed with your downstream analysis to assess the effects of APT2 inhibition on protein palmitoylation.

Acyl-Biotin Exchange (ABE) Assay to Measure Changes in Protein Palmitoylation

The ABE assay is a powerful method to detect and quantify changes in protein S-palmitoylation. This protocol outlines the key steps of the ABE assay, incorporating the use of this compound to assess the role of APT2.

Materials:

  • Cell lysates from this compound-treated and control cells (from Protocol 3.1)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)

  • N-ethylmaleimide (NEM)

  • Hydroxylamine-HCl

  • Tris-HCl

  • Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

  • Streptavidin-agarose beads

  • SDS-PAGE sample buffer

Procedure:

  • Blocking of free thiols: To the cell lysates, add NEM to a final concentration of 50 mM to block all free cysteine residues. Incubate at 4°C for 4 hours with gentle rotation.

  • Protein precipitation: Precipitate the proteins to remove excess NEM. A common method is chloroform/methanol precipitation.

  • Thioester cleavage: Resuspend the protein pellet in a buffer containing 1 M hydroxylamine-HCl (pH 7.4) to cleave the thioester linkage of palmitoylated cysteines. For a negative control, resuspend a parallel sample in a buffer with 1 M Tris-HCl (pH 7.4). Incubate at room temperature for 1 hour.

  • Biotinylation of newly exposed thiols: Precipitate the proteins again to remove hydroxylamine. Resuspend the pellet in a buffer containing 1 µM Biotin-HPDP to label the newly exposed cysteine residues that were previously palmitoylated. Incubate at room temperature for 1 hour.

  • Capture of biotinylated proteins: Precipitate the proteins to remove excess Biotin-HPDP. Resuspend the pellet in a buffer and add streptavidin-agarose beads to capture the biotinylated proteins. Incubate at 4°C for 2 hours.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and analysis: Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent. Analyze the eluates by immunoblotting with an antibody against the protein of interest. An increased signal in the hydroxylamine-treated sample from this compound-treated cells compared to the control indicates that APT2 inhibition leads to increased palmitoylation of the target protein.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the in-cell or in vitro target engagement of an inhibitor. This protocol provides a general workflow for using this compound in a competitive ABPP experiment.

Materials:

  • Cell or tissue lysate (or purified APT2)

  • This compound

  • Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate-based probe like FP-rhodamine)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Inhibitor pre-incubation: Pre-incubate the proteome lysate with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 30 minutes) at room temperature.

  • Probe labeling: Add the activity-based probe to the lysates and incubate for a specific time to allow for covalent labeling of active serine hydrolases.

  • Quenching and analysis: Quench the labeling reaction by adding SDS-PAGE sample buffer.

  • Gel electrophoresis and imaging: Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner.

  • Data analysis: The fluorescence intensity of the band corresponding to APT2 will decrease with increasing concentrations of this compound, as the inhibitor competes with the probe for binding to the active site. This allows for the determination of the IC50 of this compound for APT2 in a complex proteome.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway influenced by this compound.

ABE_Workflow start Cell Lysate from This compound/Vehicle Treated Cells block Block free thiols (NEM) start->block precip1 Precipitate Protein (remove NEM) block->precip1 cleave Cleave Thioesters (+ Hydroxylamine) precip1->cleave control Control (- Hydroxylamine) precip1->control precip2 Precipitate Protein (remove Hydroxylamine) cleave->precip2 control->precip2 biotinylate Label new thiols (Biotin-HPDP) precip2->biotinylate precip3 Precipitate Protein (remove Biotin-HPDP) biotinylate->precip3 capture Capture with Streptavidin Beads precip3->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analyze Analyze by Immunoblot elute->analyze

Caption: Acyl-Biotin Exchange (ABE) Workflow.

Competitive_ABPP_Workflow start Proteome Lysate preincubate Pre-incubate with this compound (or vehicle) start->preincubate add_probe Add Activity-Based Probe (e.g., FP-Rhodamine) preincubate->add_probe quench Quench Reaction add_probe->quench sds_page SDS-PAGE quench->sds_page scan Fluorescence Gel Scan sds_page->scan analyze Analyze Band Intensity (Determine IC50) scan->analyze

Caption: Competitive ABPP Workflow.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_golgi Golgi Ras_GDP Ras-GDP Ras_GTP Ras-GTP (Palmitoylated) Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K GAP GAP Ras_GTP->GAP APT2 APT2 Ras_GTP->APT2 Depalmitoylation Downstream Downstream Signaling (MAPK, PI3K/Akt pathways) Raf->Downstream PI3K->Downstream Ras_depalm Ras-GDP (Depalmitoylated) PAT PAT (DHHC) Ras_depalm->PAT Trafficking to Golgi PAT->Ras_GTP Repalmitoylation GEF GEF (e.g., SOS) GEF->Ras_GDP Activates GAP->Ras_GDP GTP hydrolysis APT2->Ras_depalm This compound This compound This compound->APT2

Caption: Role of APT2 and this compound in the Ras palmitoylation cycle and signaling.

Impact of this compound on Cellular Signaling

By inhibiting APT2, this compound has been instrumental in uncovering the role of depalmitoylation in various signaling pathways.

Ras Signaling

The Ras family of small GTPases (H-Ras, N-Ras, K-Ras) are key regulators of cell growth, proliferation, and differentiation. H-Ras and N-Ras undergo reversible palmitoylation, which is essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling cascades like the MAPK and PI3K/Akt pathways. The dynamic cycling of palmitoylation and depalmitoylation regulates the trafficking of Ras between the plasma membrane and the Golgi apparatus.

Inhibition of APT2 by this compound can lead to an accumulation of palmitoylated Ras at the plasma membrane, potentially altering the duration and intensity of Ras signaling. However, studies have shown that the effects of inhibiting specific APTs on Ras signaling can be complex and cell-type dependent. For instance, in some cancer cell lines, selective inhibition of APT1 or APT2 with ML348 or this compound, respectively, did not significantly impact cell viability, whereas a dual inhibitor had more pronounced effects.[5] This highlights the potential for redundancy and complexity in the regulation of Ras depalmitoylation.

Scribble and Cell Polarity

The scaffolding protein Scribble (Scrib) is a crucial regulator of cell polarity and a tumor suppressor. Its localization at the plasma membrane is dependent on palmitoylation. In certain cancer models, the overexpression of the transcription factor Snail leads to the mislocalization of Scrib to the cytoplasm, which is associated with increased expression and activity of APT2. Treatment with this compound has been shown to restore the plasma membrane localization and S-palmitoylation of Scrib, leading to the suppression of MAPK signaling.[6][7] This demonstrates a critical role for APT2-mediated depalmitoylation in the regulation of cell polarity and tumor progression.

Conclusion

This compound has proven to be an invaluable chemical probe for dissecting the specific role of APT2 in the dynamic regulation of protein palmitoylation. Its high selectivity allows researchers to distinguish the functions of APT2 from other depalmitoylating enzymes. The use of this compound in conjunction with advanced proteomics and cell biology techniques has significantly advanced our understanding of how depalmitoylation governs the trafficking, localization, and signaling of key regulatory proteins. As our knowledge of the "palmitoylome" expands, selective inhibitors like this compound will continue to be essential tools for elucidating the intricate roles of this reversible lipid modification in health and disease, and for the development of novel therapeutic strategies targeting protein depalmitoylation.

References

An In-depth Technical Guide on the Effect of ML349 on Acyl-Protein Thioesterase 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML349, a potent and selective inhibitor of Acyl-Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). It details the inhibitor's mechanism of action, quantitative biochemical and cellular data, relevant experimental protocols, and its effects on key signaling pathways.

Introduction to S-Palmitoylation and APT2

S-palmitoylation is a reversible post-translational lipid modification where palmitic acid is attached to cysteine residues via a thioester linkage. This process is crucial for regulating protein trafficking, membrane localization, stability, and signaling activity.[1][2][3] The dynamic nature of S-palmitoylation is maintained by a cycle of enzymatic activity governed by protein acyltransferases (PATs) for palmitate addition and acyl-protein thioesterases (APTs) for its removal.[1][4]

APT1 and APT2 are the primary enzymes responsible for depalmitoylation in the cytosol.[1][4] Despite sharing significant sequence identity, they exhibit distinct substrate specificities, suggesting unique functional roles.[1] The development of isoform-selective inhibitors like this compound has been instrumental in dissecting the specific functions of APT2.[1][2][3] this compound is a reversible, competitive inhibitor with high selectivity for APT2 over APT1, making it an invaluable tool for studying APT2-specific biological processes.[5]

Quantitative Data Presentation

This compound demonstrates high potency and selectivity for APT2. The following tables summarize the key quantitative metrics for this compound and its derivatives.

Table 1: In Vitro Potency and Selectivity of this compound

Target EnzymeParameterValue (nM)Reference(s)
APT2 / LYPLA2 K_i_ 120 ± 20 [6]
IC_50_ 144 [6]
APT1 / LYPLA1K_i_>10,000[6]
IC_50_>3,000[6]

Table 2: Potency of this compound Derivatives against APT2

CompoundKey Structural MoietyK_i_ (nM)Reference(s)
This compound Sulfone ~105 [7]
This compound-sulfoxideSulfoxide (Racemic)~2222[7]
This compound-thioetherThioether>10,000[7]

Table 3: Biophysical and Cellular Characterization

ParameterAssay TypeValueReference(s)
Thermal Stabilization of APT2Differential Scanning Fluorimetry3.5 – 3.7 °C[1]
Cellular Target EngagementFluorescence Polarization (HEK293T)IC_50_ = 1.1 µM

Mechanism of Action

High-resolution co-crystal structures of APT2 in complex with this compound have revealed a unique mechanism of inhibition.[1][2][3] Unlike direct active site inhibitors, this compound adopts a conformation within the hydrophobic channel of APT2.[1] The critical sulfonyl group of this compound does not directly interact with the catalytic triad (Ser122, His210, Asp178). Instead, it forms hydrogen bonds with resident water molecules within the active site.[1][2][3] These coordinated water molecules, in turn, engage the catalytic triad and the oxyanion hole, indirectly preventing substrate binding and hydrolysis.[1][2][3] This water-mediated indirect engagement is a key feature of its isoform selectivity.[1] The necessity of the two sulfone oxygens is demonstrated by the significantly reduced potency of the sulfoxide and thioether derivatives of this compound.[7]

G cluster_APT2 APT2 Active Site CatalyticTriad Catalytic Triad (Ser122, His210, Asp178) Substrate Acyl Substrate CatalyticTriad->Substrate Hydrolysis Blocked Water Active Site Water Molecules Water->CatalyticTriad H-bonds OxyanionHole Oxyanion Hole Water->OxyanionHole H-bonds This compound This compound (Sulfonyl Group) This compound->Water H-bonds

Caption: Indirect inhibition mechanism of this compound in the APT2 active site.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of an inhibitor across a class of enzymes in a complex biological sample.[8][9][10]

  • Proteome Preparation: Lyse cells (e.g., HEK293T) and prepare the soluble proteome fraction.

  • Inhibitor Incubation: Treat the proteome with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.[11]

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine) to the samples and incubate for 30 minutes at 25°C.[11] This probe covalently binds to the active site of enzymes that were not blocked by this compound.

  • Analysis: Quench the reaction with SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and visualize active enzymes using an in-gel fluorescent scanner.[11]

  • Quantification: Measure the integrated optical density of the protein bands corresponding to APT1 and APT2. A decrease in fluorescence intensity compared to the vehicle control indicates target engagement by this compound.

G start Start: Soluble Proteome (e.g., from HEK293T cells) incubate Incubate with this compound (or DMSO control) start->incubate probe Add Broad-Spectrum Activity-Based Probe (e.g., FP-Rh) incubate->probe sds Quench and Separate by SDS-PAGE probe->sds scan In-Gel Fluorescence Scanning sds->scan analyze Analyze Band Intensity: Reduced fluorescence indicates inhibition by this compound scan->analyze end End: Selectivity Profile analyze->end

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is used to detect changes in protein palmitoylation status in response to APT2 inhibition.[12][13][14]

  • Cell Lysis & Thiol Blocking: Lyse cells treated with this compound or DMSO in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to cap all free cysteine residues.[12][15]

  • Thioester Cleavage: After removing excess NEM via acetone precipitation, treat the protein lysate with hydroxylamine (NH₂OH) to specifically cleave the thioester bonds linking palmitate groups to cysteines. A control sample is treated with a buffer like Tris instead of hydroxylamine.[12]

  • Biotinylation: Label the newly exposed thiol groups with a sulfhydryl-reactive biotinylation reagent, such as Biotin-HPDP.[12]

  • Affinity Purification: Capture the biotin-tagged (originally palmitoylated) proteins using streptavidin-agarose beads.

  • Detection: Elute the captured proteins and analyze by immunoblotting for the protein of interest (e.g., Scribble, MAVS). An increased signal in the this compound-treated sample compared to the control indicates an accumulation of the palmitoylated protein.

G start Cells Treated with This compound or DMSO lysis 1. Lysis & Blocking of free thiols (NEM) start->lysis cleavage 2. Thioester Cleavage with Hydroxylamine (NH₂OH) lysis->cleavage biotin 3. Labeling new thiols with Biotin-HPDP cleavage->biotin capture 4. Affinity Capture with Streptavidin Beads biotin->capture elute 5. Elution & Immunoblot capture->elute result Result: Increased signal indicates higher palmitoylation elute->result G cluster_pathway Scribble-MAPK Signaling Snail Snail (EMT-TF) APT2 APT2 Snail->APT2 Upregulates Scrib_Palm Scribble (Palmitoylated) @ Plasma Membrane APT2->Scrib_Palm Depalmitoylates Scrib_Cyto Scribble (Cytosolic) Scrib_Palm->Scrib_Cyto MAPK MAPK Pathway (Raf-MEK-ERK) Scrib_Palm->MAPK Suppresses Polarity Cell Polarity Scrib_Palm->Polarity Scrib_Cyto->MAPK Fails to Suppress Growth Aberrant Growth MAPK->Growth This compound This compound This compound->APT2 Inhibits G cluster_pathway MAVS Antiviral Pathway Virus Viral RNA MAVS_Palm MAVS (Palmitoylated) Aggregation Virus->MAVS_Palm Induces Palmitoylation MAVS_DePalm MAVS (Inactive) MAVS_Palm->MAVS_DePalm TBK1_IRF3 TBK1-IRF3 Activation MAVS_Palm->TBK1_IRF3 Activates IFN Type I Interferon Production TBK1_IRF3->IFN APT2 APT2 APT2->MAVS_Palm De-palmitoylates This compound This compound This compound->APT2 Inhibits

References

A Selective and Reversible Inhibitor of Acyl Protein Thioesterase 2 (APT2/LYPLA2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of ML349

This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, a potent and selective small molecule inhibitor of Lysophospholipase 2 (LYPLA2), also known as Acyl Protein Thioesterase 2 (APT2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology of protein palmitoylation and the application of chemical probes to elucidate enzyme function.

Introduction: The Role of Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to a cysteine residue via a thioester linkage.[1][2] This lipid modification is crucial for regulating the trafficking, membrane localization, and signaling functions of hundreds of cellular proteins, including oncogenes like RAS and SRC.[1][3] The dynamic nature of palmitoylation, often referred to as the "palmitoylation cycle," is controlled by two opposing enzyme families: protein acyl transferases (PATs) that add palmitate and acyl protein thioesterases (APTs) that remove it.[1]

The human genome encodes two closely related acyl protein thioesterases, APT1 (LYPLA1) and APT2 (LYPLA2), which share 65% sequence identity.[3] While APT1's role in depalmitoylating proteins like HRAS is relatively well-studied, the specific substrates and biological functions of APT2 have remained largely uncharacterized due to a lack of selective chemical tools.[3] The development of this compound as the first selective inhibitor of APT2 provides a critical tool to dissect its unique roles in cellular physiology and disease.[3]

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover inhibitors of LYPLA1 and LYPLA2.[3] The screening utilized a fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) assay.[3] This campaign led to the identification of a lead micromolar inhibitor which was optimized to create a dual inhibitor (ML211), as well as two selective inhibitors: ML348 for LYPLA1 and this compound for LYPLA2.[3] this compound emerged as a highly potent and selective reversible inhibitor of LYPLA2.[3]

G cluster_0 Discovery Workflow HTS High-Throughput Screening (fluopol-ABPP) Lead Lead Triazole Urea Inhibitor Identified HTS->Lead Identified Optimization Lead Optimization Lead->Optimization ML211 ML211 (Dual LYPLA1/2 Inhibitor) Optimization->ML211 ML348 ML348 (Selective LYPLA1 Inhibitor) Optimization->ML348 This compound This compound (Selective LYPLA2 Inhibitor) Optimization->this compound

Figure 1: Discovery workflow leading to this compound.

Mechanism of Action and Selectivity

This compound is a reversible, active-site directed inhibitor of APT2.[3] Unlike irreversible inhibitors, this compound does not contain an obvious electrophilic group for covalent modification of the enzyme.[3] Its reversible nature was confirmed through gel filtration studies.[3]

The molecular basis for its isoform selectivity was revealed through high-resolution co-crystal structures of APT1 with its selective inhibitor (ML348) and APT2 with this compound.[1] Although the overall structures of the enzymes are nearly identical, the inhibitors adopt distinct conformations within each active site. In the APT2 active site, the sulfonyl group of this compound forms hydrogen bonds with resident water molecules, which in turn engage the catalytic triad (Ser122, His210, Asp178) and the oxyanion hole indirectly.[1][2] This unique binding mode, which is dependent on the sulfonyl group, is critical for its potent and selective inhibition of APT2.[1]

G cluster_pathway S-Palmitoylation Cycle Protein Substrate Protein (e.g., RAS) PalmitoylatedProtein S-Palmitoylated Protein (Membrane Localized) Protein->PalmitoylatedProtein + Palmitate PATs Protein Acyl Transferases (PATs) PATs->Protein PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->PATs PalmitoylatedProtein->Protein - Palmitate APT1 APT1 (LYPLA1) APT1->PalmitoylatedProtein Depalmitoylates APT2 APT2 (LYPLA2) APT2->PalmitoylatedProtein Depalmitoylates This compound This compound This compound->APT2 Inhibits

Figure 2: The S-palmitoylation cycle and the inhibitory action of this compound.

Quantitative Data Summary

This compound demonstrates high potency for APT2/LYPLA2 and excellent selectivity over its homolog APT1/LYPLA1.

Target Enzyme Parameter Value Reference
APT2 / LYPLA2IC50144 nM[3][4][5]
APT2 / LYPLA2Ki120 ± 20 nM[4][5]
APT1 / LYPLA1IC50> 3000 nM[4][5]
APT1 / LYPLA1Ki> 10000 nM[4][5]

Table 1: In Vitro Potency and Selectivity of this compound

Cell Line Assay Effect Reference
HEK293TWST-1 AssayNo cytotoxicity observed[3]
NRAS mutant melanoma cellsCell Viability AssayNo decrease in cell viability[6][7]

Table 2: Cellular Activity of this compound

Structure-Activity Relationship (SAR)

Initial SAR studies were conducted around the piperazine amide core of this compound. Commercially available analogs were tested using a gel-based competitive ABPP assay. The SAR profile was found to be steep, indicating that small structural modifications can lead to a significant loss of inhibitory activity. Analogs that maintained good inhibition at a 1 µM concentration were distinguished by having 4-substituted phenyl groups at the R1 position.[3]

Experimental Protocols

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

Protocol:

  • Prepare a soluble proteomic lysate (e.g., from HEK293T cells) at a concentration of 1 mg/mL in DPBS.

  • Pre-incubate 50 µL aliquots of the proteome with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37 °C.

  • Add a serine hydrolase-specific activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 µM.

  • Incubate the reaction for 30 minutes at room temperature.

  • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE (e.g., 12% polyacrylamide gel).

  • Visualize the labeled serine hydrolases using a flatbed fluorescence scanner. Inhibition is observed as a decrease in the fluorescence intensity of the target enzyme band (APT2/LYPLA2) compared to the control.

G Proteome Proteomic Lysate Incubate Incubate with this compound (or DMSO control) 30 min, 37°C Proteome->Incubate Probe Add FP-Rh Probe (Activity-Based Probe) Incubate->Probe Label Labeling Reaction 30 min, RT Probe->Label SDS_PAGE Quench & Run SDS-PAGE Label->SDS_PAGE Visualize Fluorescence Scan & Analysis SDS_PAGE->Visualize

Figure 3: Workflow for competitive ABPP experiment.
Gel Filtration Assay for Reversibility

This assay determines whether an inhibitor binds reversibly or irreversibly to its target enzyme.

Protocol:

  • Incubate a complex proteome (e.g., 2 mL of 1 mg/mL HEK293T lysate) with the test compound (e.g., 10 µM this compound) or DMSO for 30 minutes at 37 °C.

  • Remove a 50 µL aliquot ("pre-column" sample).

  • Pass the remaining mixture over a Sephadex G-25M desalting column to separate the protein-inhibitor complexes from the free, unbound inhibitor.

  • Collect the eluate containing the proteome ("post-column" sample).

  • Add the FP-PEG-Rh activity-based probe (5 µM final concentration) to both the "pre-column" and "post-column" samples.

  • Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the competitive ABPP protocol.

  • Interpretation: For a reversible inhibitor like this compound, the target enzyme band will show reduced fluorescence in the "pre-column" sample but will regain fluorescence in the "post-column" sample as the inhibitor is removed. For an irreversible inhibitor, the fluorescence will remain low in both samples.

In Vivo Inhibition Assay

This assay assesses the ability of a compound to engage its target enzyme in a living animal model.

Protocol:

  • Administer this compound (e.g., 50 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.

  • After a set time (e.g., 3 hours), administer the in vivo active alkyne-functionalized ABPP probe NHU5 (e.g., 100 mg/kg, i.p.).[8]

  • After 1 hour, sacrifice the mice and harvest tissues of interest (e.g., heart, kidney, lung, brain, liver).[8]

  • Homogenize the tissues to prepare proteomic lysates.

  • Perform a "click" reaction by adding rhodamine-azide (Rh-azide) to the lysates to attach a fluorescent reporter to the alkyne-probe-labeled enzymes.

  • Analyze the labeled proteomes by SDS-PAGE and in-gel fluorescence scanning.

  • Target engagement is confirmed by a significant reduction in the fluorescence of the APT2/LYPLA2 band in tissues from this compound-treated mice compared to vehicle-treated mice.[8]

Conclusion and Future Directions

This compound is a landmark chemical probe, being the first potent, selective, and reversible inhibitor of APT2/LYPLA2.[3] Its development and thorough characterization, including the elucidation of its binding mode through crystallography, have provided the scientific community with an invaluable tool.[1][3] this compound enables the specific interrogation of APT2's role in the palmitoylation cycle and its downstream effects on protein signaling, cellular processes, and disease pathogenesis. Future studies utilizing this compound are anticipated to uncover novel substrates and biological functions of APT2, potentially identifying new therapeutic targets for diseases involving dysregulated protein palmitoylation, such as cancer.[3]

References

Unraveling the Role of LYPLA2: A Technical Guide to its Biological Function and Inhibition by ML349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological functions of Lysophospholipase 2 (LYPLA2), also known as Acyl-protein thioesterase 2 (APT2). It details the utility of the selective inhibitor, ML349, as a chemical probe to investigate LYPLA2's role in cellular processes. This document includes quantitative data on inhibitor performance, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to LYPLA2: A Key Player in Protein Depalmitoylation

Lysophospholipase 2 (LYPLA2) is a serine hydrolase that plays a crucial role in post-translational modification by catalyzing the depalmitoylation of specific substrate proteins.[1][2][3][4] Palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is critical for regulating protein trafficking, localization, and function.[5] By removing these palmitate groups, LYPLA2 modulates the activity of its substrates, influencing a variety of signaling pathways.

LYPLA2's substrates are diverse and include key signaling proteins such as:

  • Trimeric G alpha proteins: Involved in G protein-coupled receptor (GPCR) signaling.[1][3][4]

  • GSDMD (Gasdermin D): A key protein in pyroptotic cell death.[1][3][4]

  • GAP43 (Growth Associated Protein 43): Plays a role in neuronal growth and plasticity.[1][3][4]

  • ZDHHC6: A palmitoyl acyltransferase, suggesting a role for LYPLA2 in regulating the palmitoylation machinery itself.[1][3][4]

  • HRAS: A proto-oncogene whose localization and function are dependent on palmitoylation.[1][3][4]

Beyond its depalmitoylating activity, LYPLA2 also exhibits lysophospholipase activity, hydrolyzing lysophospholipids.[1][2] This dual functionality places LYPLA2 at the intersection of lipid metabolism and protein signaling.

This compound: A Selective and Reversible Inhibitor of LYPLA2

This compound is a potent and selective, reversible inhibitor of LYPLA2, making it an invaluable tool for studying the enzyme's biological functions.[6] Its high selectivity for LYPLA2 over its close homolog LYPLA1 and other serine hydrolases allows for precise interrogation of LYPLA2-specific activities in complex biological systems.[6]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.

Parameter Value Enzyme Assay Type Reference
IC50144 nMHuman LYPLA2Competitive ABPP[6][7][8]
IC50>3000 nMHuman LYPLA1Competitive ABPP[7][8]
Ki120 ± 20 nMHuman APT2 (LYPLA2)Enzyme Kinetics[7]
Ki>10000 nMHuman APT1 (LYPLA1)Enzyme Kinetics[7]

Table 1: In Vitro Inhibition of LYPLA2 by this compound

Parameter Value Target Enzyme Other Serine Hydrolases Method Reference
Selectivity>20-foldLYPLA2LYPLA1Gel-based competitive ABPP[6]
SelectivityHighLYPLA2~20 other SHsGel-based competitive ABPP[6]

Table 2: Selectivity Profile of this compound

Key Signaling Pathways Involving LYPLA2

LYPLA2's enzymatic activity directly impacts several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these connections.

Regulation of HRAS and the MAPK Signaling Pathway

LYPLA2-mediated depalmitoylation of HRAS is a critical step in the "palmitoylation-depalmitoylation" cycle that governs HRAS trafficking between the plasma membrane and the Golgi apparatus. This dynamic localization is essential for proper MAPK pathway signaling, which regulates cell proliferation, differentiation, and survival. Inhibition of LYPLA2 with this compound can trap HRAS at the plasma membrane, potentially altering downstream signaling.

HRAS_MAPK_Pathway cluster_cytosol Cytosol HRAS_P Palmitoylated HRAS HRAS HRAS HRAS_P->HRAS Depalmitoylation RAF RAF HRAS_P->RAF RAF_active Active RAF MEK_active Active MEK RAF_active->MEK_active ERK_active Active ERK MEK_active->ERK_active nucleus nucleus ERK_active->nucleus Transcription Factors PAT PAT HRAS->PAT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RAF_active LYPLA2 LYPLA2 LYPLA2->HRAS_P This compound This compound This compound->LYPLA2 Inhibition PAT->HRAS_P Palmitoylation

Caption: LYPLA2's role in the HRAS palmitoylation cycle and MAPK pathway.

The Lands Cycle and Lipid Metabolism

LYPLA2 participates in the Lands cycle, a crucial pathway for phospholipid remodeling. By hydrolyzing lysophospholipids, LYPLA2 contributes to the regulation of membrane composition and the generation of bioactive lipid mediators.

Lands_Cycle PL Phospholipid LPL Lysophospholipid PL->LPL PLA2 LPL->PL LPLAT FA Fatty Acid LPL->FA LYPLA2 GP Glycerophospho-base LPL->GP LYPLA2 AcylCoA Acyl-CoA PLA2 Phospholipase A2 LYPLA2 LYPLA2 LPLAT LPLAT AcylCoA->LPLAT This compound This compound This compound->LYPLA2 Inhibition

Caption: LYPLA2's involvement in the Lands cycle of phospholipid remodeling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of LYPLA2 and the inhibitory action of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound for LYPLA2 in a complex proteome.

Materials:

  • HEK293T cell lysate (or other suitable proteome source)

  • This compound

  • Fluorophosphonate-rhodamine (FP-Rh) probe

  • DMSO

  • DPBS

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare soluble proteome from HEK293T cells at a concentration of 1 mg/mL in DPBS.

  • Inhibitor Incubation: In a microcentrifuge tube, add 1 µL of this compound (from a 50x stock in DMSO) to 49 µL of the proteome to achieve the desired final concentration. For IC50 determination, use a serial dilution of this compound. Include a DMSO-only control.

  • Incubate the mixture for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µL of FP-Rh probe (from a 50x stock in DMSO, final concentration 1 µM) to each reaction.

  • Incubate for 30 minutes at room temperature.

  • Quenching and Electrophoresis: Quench the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualization and Analysis: Visualize the labeled proteins using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to LYPLA2 will decrease with increasing concentrations of this compound.

  • Quantify the band intensity to determine the IC50 value.

ABPP_Workflow Proteome Proteome (e.g., HEK293T lysate) Incubate1 Incubate 30 min, 37°C Proteome->Incubate1 Inhibitor This compound (or DMSO control) Inhibitor->Incubate1 Incubate2 Incubate 30 min, RT Incubate1->Incubate2 Probe FP-Rh Probe Probe->Incubate2 Quench Quench with SDS-PAGE Buffer Incubate2->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE Scan Fluorescence Gel Scan SDSPAGE->Scan Analysis Quantify Bands (Determine IC50) Scan->Analysis

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

In Vivo Inhibition Studies in Mice

This protocol describes the administration of this compound to mice to assess its in vivo target engagement.

Materials:

  • This compound

  • Vehicle (e.g., PEG300)

  • C57BL/6 mice

  • Activity-based probe with an alkyne handle (e.g., NHU5)

  • Azide-tagged reporter (e.g., Rhodamine-azide) for click chemistry

  • Tissue homogenization buffer

  • Click chemistry reagents (copper(I) catalyst, ligand)

Procedure:

  • Compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection.

  • Incubation: Allow the compound to distribute for a specified time (e.g., 3 hours).

  • Probe Administration: Administer the alkyne-tagged activity-based probe (e.g., 100 mg/kg, i.p.).

  • Incubation: Allow the probe to label its targets for a specified time (e.g., 1 hour).

  • Tissue Harvest and Homogenization: Euthanize the mice and harvest tissues of interest (e.g., brain, liver, kidney). Homogenize the tissues in an appropriate buffer.

  • Click Chemistry: To the proteome, add the azide-tagged reporter, copper(I) catalyst, and ligand to perform the click reaction, which attaches the reporter to the probe-labeled proteins.

  • Analysis: Analyze the labeled proteome by SDS-PAGE and in-gel fluorescence scanning to assess the level of target engagement in different tissues.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NRAS mutant melanoma cells)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Conclusion

LYPLA2 is a multifaceted enzyme with important roles in protein depalmitoylation and lipid metabolism. The selective and reversible inhibitor this compound serves as a powerful chemical tool to dissect the specific functions of LYPLA2 in complex biological systems. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting LYPLA2 in various diseases, including cancer and neurological disorders. The continued use of probes like this compound, in conjunction with the detailed experimental approaches outlined here, will undoubtedly lead to a deeper understanding of the critical roles played by LYPLA2 in health and disease.

References

Investigating Dynamic Palmitoylation with ML349: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-palmitoylation, the reversible post-translational modification of proteins with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function.[1][2] This dynamic process, governed by a balance between protein acyltransferases (PATs) and acyl-protein thioesterases (APTs), plays a pivotal role in numerous signaling pathways implicated in health and disease, including cancer.[3][4][5][6] The study of dynamic palmitoylation has been significantly advanced by the development of specific chemical probes. ML349 is a potent, selective, and reversible inhibitor of acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).[7] This guide provides a comprehensive technical overview of the use of this compound as a tool to investigate dynamic palmitoylation, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in dissecting signaling pathways.

This compound: A Selective APT2 Inhibitor

This compound was identified through a high-throughput screening campaign and has been characterized as a highly selective inhibitor of APT2 over its close homolog APT1 (LYPLA1).[7] Its reversible nature allows for the study of the dynamic consequences of APT2 inhibition without permanent modification of the enzyme.

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key inhibitory constants.

InhibitorTargetIC50 (nM)Ki (nM)Reference
This compound APT2/LYPLA2144120 ± 20[7][8]
APT1/LYPLA1>3000>10000[7][8]

Table 1: In vitro inhibitory activity of this compound. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the high potency and selectivity of this compound for APT2 over APT1.

For comparative purposes, the table below includes data for ML348, a selective APT1 inhibitor, and Palmostatin B, a dual APT1/APT2 inhibitor.

InhibitorTarget(s)IC50/Ki (nM)Reference
ML348 APT1/LYPLA1Ki = 280[9]
APT2/LYPLA2Ki > 10000
Palmostatin B APT1 & APT2-[6][10][11]

Table 2: Comparative inhibitory data for other common APT inhibitors. This data highlights the distinct selectivity profiles of available tools for studying palmitoylation.

Signaling Pathways Regulated by Dynamic Palmitoylation

Dynamic palmitoylation is crucial for the proper function of many signaling proteins. This compound has been instrumental in elucidating the role of APT2 in regulating these pathways.

NRAS Signaling Pathway

The oncogenic potential of NRAS is dependent on its localization to the plasma membrane, a process regulated by dynamic palmitoylation.[3][5][12] Depalmitoylation by APTs leads to the translocation of NRAS from the plasma membrane back to the Golgi apparatus, thus terminating its signaling activity.[5][13] Inhibition of APT2 with this compound can modulate this cycle.

NRAS_Signaling cluster_golgi Golgi cluster_pm Plasma Membrane NRAS_Golgi NRAS PAT PAT (DHHC9/GCP16) NRAS_Golgi->PAT Farnesylated NRAS_PM Palmitoylated NRAS PAT->NRAS_PM Palmitoylation Downstream Downstream Signaling (RAF/MEK/ERK) NRAS_PM->Downstream APT2 APT2 NRAS_PM->APT2 Depalmitoylation APT2->NRAS_Golgi This compound This compound This compound->APT2

Caption: NRAS palmitoylation cycle and the inhibitory action of this compound.

Scribble (SCRIB) Signaling and Cell Polarity

The tumor suppressor protein Scribble (SCRIB) requires S-palmitoylation for its proper localization to the plasma membrane, which is essential for maintaining cell polarity.[1][4][14][15] Mislocalization of SCRIB is associated with cancer progression.[16] The depalmitoylase APT2 has been shown to regulate SCRIB localization and S-palmitoylation.[15]

SCRIB_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SCRIB_Membrane Palmitoylated SCRIB Polarity Maintained Cell Polarity SCRIB_Membrane->Polarity APT2 APT2 SCRIB_Membrane->APT2 Depalmitoylation SCRIB_Cytosol SCRIB Mislocalization Loss of Polarity (Oncogenic Signaling) SCRIB_Cytosol->Mislocalization ZDHHC7 ZDHHC7 (PAT) SCRIB_Cytosol->ZDHHC7 Palmitoylation ZDHHC7->SCRIB_Membrane APT2->SCRIB_Cytosol This compound This compound This compound->APT2

Caption: Regulation of SCRIB localization and cell polarity by dynamic palmitoylation.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the potency and selectivity of inhibitors like this compound against their target enzymes in a complex proteome.[17][18]

ABPP_Workflow Proteome Proteome (Cell/Tissue Lysate) Inhibitor This compound (Varying Concentrations) Proteome->Inhibitor Pre-incubation Probe Activity-Based Probe (e.g., FP-Rh) Inhibitor->Probe Incubation SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Analysis Densitometry Analysis (IC50 Determination) Scan->Analysis

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol:

  • Proteome Preparation:

    • Harvest cells or tissues and lyse in an appropriate buffer (e.g., DPBS) to prepare a soluble proteome fraction.

    • Determine protein concentration using a standard method (e.g., BCA assay). Adjust the concentration to 1 mg/ml.[7]

  • Inhibitor Incubation:

    • In a microcentrifuge tube, add 50 µL of the 1 mg/ml soluble proteome.

    • Add 1 µL of a 50x stock of this compound (in DMSO) to achieve the desired final concentration. For IC50 determination, a serial dilution of the inhibitor is used.[7] A DMSO-only control is essential.

    • Incubate for 30 minutes at 37 °C.[7]

  • Probe Labeling:

    • Add 1 µL of a 50x stock of a fluorescently tagged activity-based probe (e.g., FP-PEG-Rh) to a final concentration of 5 µM.[7]

    • Incubate for 30 minutes at 25 °C.[7]

  • SDS-PAGE and Analysis:

    • Quench the reaction by adding 2x SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled enzymes using an in-gel fluorescent scanner.

    • Quantify the fluorescence intensity of the band corresponding to APT2.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a widely used method to detect and quantify protein palmitoylation.[19][20] It involves the specific exchange of palmitate groups for a biotin tag, which can then be detected by western blotting.

ABE_Workflow Lysate Cell Lysate Block 1. Block free thiols (N-ethylmaleimide - NEM) Lysate->Block Cleave 2. Cleave thioester bonds (Hydroxylamine - HAM) Block->Cleave Label 3. Label newly exposed thiols (Thiol-reactive biotin) Cleave->Label Purify 4. Affinity purify biotinylated proteins (Streptavidin beads) Label->Purify Detect 5. Detect by Western Blot Purify->Detect

Caption: Step-by-step workflow of the Acyl-Biotin Exchange (ABE) assay.

Detailed Protocol:

  • Lysis and Blocking of Free Thiols:

    • Lyse cells in a buffer containing N-ethylmaleimide (NEM) to block all free cysteine residues.[19][20] A typical buffer is 50mM Tris-HCl pH 7.2, 5mM EDTA, 150mM NaCl, 2.5% SDS, and 25mM NEM.[21]

    • Incubate the lysate to ensure complete blocking.

  • Removal of NEM and Protein Precipitation:

    • Remove excess NEM, often by protein precipitation (e.g., with chloroform/methanol).[21]

  • Cleavage of Thioester Bonds:

    • Resuspend the protein pellet in a buffer containing hydroxylamine (HAM) at a neutral pH (e.g., 0.7 M HAM, pH 7.4) to specifically cleave the thioester linkage of palmitoylated cysteines.[19][20]

    • As a negative control, a parallel sample is treated with a buffer lacking HAM.

  • Biotinylation of Exposed Thiols:

    • Label the newly exposed free thiols with a thiol-reactive biotinylating reagent, such as HPDP-biotin or biotin-BMCC.[19][20]

  • Affinity Purification and Detection:

    • Capture the biotinylated proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-biotinylated proteins.

    • Elute the captured proteins from the beads.

    • Analyze the eluate by western blotting using an antibody against the protein of interest. An increase in signal in the HAM-treated sample compared to the control indicates palmitoylation.

Click Chemistry-Based Palmitoylation Assay

Click chemistry offers a powerful and sensitive method for detecting protein palmitoylation.[22][23] This technique involves the metabolic incorporation of a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne), followed by a highly specific "click" reaction with a reporter tag (e.g., an azide-biotin or azide-fluorophore).

Click_Chemistry_Workflow cluster_cell In-Cell Labeling cluster_lysate In Vitro Reaction Metabolic_Labeling Metabolic Labeling with Alkynyl-Palmitate Analog Lysis Cell Lysis Metabolic_Labeling->Lysis Click_Reaction Click Reaction with Azide-Reporter Tag Lysis->Click_Reaction Detection Detection/Purification Click_Reaction->Detection

Caption: General workflow for detecting protein palmitoylation using click chemistry.

Detailed Protocol:

  • Metabolic Labeling:

    • Culture cells in the presence of an alkynyl palmitic acid analog (e.g., 17-octadecynoic acid, 17-ODYA).[22] The analog will be incorporated into proteins by the cellular palmitoylation machinery.

    • The optimal concentration and labeling time should be determined empirically for the cell type and protein of interest.

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Click Reaction:

    • To the cell lysate, add the click reaction cocktail. This typically includes:

      • An azide-functionalized reporter tag (e.g., azide-biotin for subsequent purification or an azide-fluorophore for direct in-gel detection).

      • A copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a copper-ligand complex like TBTA).[24]

    • Incubate the reaction to allow for the covalent ligation of the reporter tag to the incorporated alkynyl fatty acid.

  • Detection and Analysis:

    • If an azide-fluorophore was used, the proteins can be separated by SDS-PAGE and visualized directly by in-gel fluorescence scanning.

    • If azide-biotin was used, the biotinylated proteins can be enriched using streptavidin beads and subsequently detected by western blotting, similar to the ABE assay.

In Vivo Administration of this compound

To study the effects of APT2 inhibition in a whole-organism context, this compound can be administered to animal models.

Protocol for Intraperitoneal (i.p.) Injection in Mice:

  • Formulation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • For injection, dilute the stock solution in a vehicle appropriate for i.p. administration, such as a mixture of PEG300, Tween-80, and saline.[8] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Ensure the final solution is well-mixed, though it may be a suspension.

  • Dosing:

    • A typical dose used in studies is 50 mg/kg.[7]

    • The final injection volume should be appropriate for the size of the animal.

  • Administration:

    • Administer the this compound formulation via intraperitoneal injection.

  • Post-Administration Analysis:

    • At the desired time point after administration, tissues can be harvested for subsequent analysis, such as competitive ABPP to confirm target engagement in vivo.[7]

Conclusion

This compound is a valuable chemical tool for the investigation of dynamic protein palmitoylation. Its high potency and selectivity for APT2 allow for the precise dissection of the role of this enzyme in various cellular processes. By employing the experimental approaches detailed in this guide, researchers can effectively utilize this compound to uncover novel insights into the regulation and function of dynamic palmitoylation in both normal physiology and disease states, paving the way for potential therapeutic interventions.

References

Methodological & Application

ML349: A Selective Inhibitor of Acyl Protein Thioesterase 2 (APT2/LYPLA2) for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML349 is a potent, selective, and reversible inhibitor of Acyl Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2)[1]. This small molecule is a valuable tool for investigating the biological roles of APT2 in cellular processes, particularly in the context of protein palmitoylation and its impact on signaling pathways. Protein palmitoylation, a reversible post-translational lipid modification, is crucial for the subcellular localization and function of numerous proteins, including oncogenes like RAS[2][3]. By inhibiting APT2, this compound prevents the depalmitoylation of substrate proteins, thereby modulating their activity and downstream signaling. This document provides detailed protocols for the use of this compound in cell culture experiments and summarizes key quantitative data regarding its activity.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of APT2 (LYPLA2), a serine hydrolase responsible for removing palmitate groups from proteins[1][4]. This inhibition is reversible and occurs at the active site of the enzyme[4]. The depalmitoylation of proteins is a critical step in the palmitoylation cycle, which regulates the trafficking and membrane association of many signaling proteins. For instance, the proper localization and function of NRAS, a proto-oncogene frequently mutated in cancers, is dependent on this dynamic cycle[3]. By blocking APT2-mediated depalmitoylation, this compound can alter the subcellular localization and signaling output of proteins like NRAS[2][3].

Signaling Pathway

ML349_Signaling_Pathway cluster_membrane Plasma Membrane cluster_golgi Golgi Apparatus cluster_cytosol Cytosol NRAS_P Palmitoylated NRAS (Active) NRAS_GTP NRAS-GTP NRAS_P->NRAS_GTP Signal Activation APT2 APT2 (LYPLA2) NRAS_P->APT2 Depalmitoylation Downstream Downstream Signaling (e.g., RAF-MEK-ERK) NRAS_GTP->Downstream NRAS NRAS PAT Protein Acyltransferases (PATs) NRAS->PAT Palmitoylation PAT->NRAS_P APT2->NRAS This compound This compound This compound->APT2 Inhibition

Caption: Signaling pathway affected by this compound. This compound inhibits APT2, preventing the depalmitoylation of NRAS and altering its localization and downstream signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in-cell quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueReference
LYPLA2 (APT2)IC50144 nM[1][4]
APT2Ki120 nM[1]
LYPLA1 (APT1)IC50>3000 nM[1]

Table 2: Cellular Activity and Cytotoxicity of this compound

Cell LineAssayConcentrationEffectReference
HEK293TCytotoxicity (WST-1)Up to 12.5 µMNo significant cytotoxicity[2]
NRAS mutant melanoma cellsCell ViabilityUp to 12.5 µMNo decrease in cell viability[2][5]
HEK293TIn situ LYPLA2 Inhibition-Potent and selective inhibition[4]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_assays Endpoint Assays A Cell Seeding B This compound Treatment A->B C Incubation B->C D Endpoint Assay C->D E Data Analysis D->E Assay1 Cell Viability Assay (e.g., WST-1) D->Assay1 Assay2 Western Blot (e.g., for p-AKT, p-ERK) D->Assay2 Assay3 Activity-Based Protein Profiling (ABPP) D->Assay3

Caption: General experimental workflow for studying the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (WST-1)

This protocol is adapted from studies assessing the cytotoxicity of this compound[4][6].

Materials:

  • HEK293T cells (or other cell line of interest)

  • DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1.5 x 104 HEK293T cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 1 µM to 50 µM is a good starting point. Include a DMSO-only vehicle control.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: In-Cell Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the effect of this compound on downstream signaling pathways, such as the AKT and ERK pathways, as investigated in melanoma cells[2][5].

Materials:

  • NRAS mutant melanoma cells (e.g., SK-MEL-2, WM3670)

  • Appropriate cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-APT2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 6 hours)[5].

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using appropriate software and normalize to loading controls (e.g., total protein or a housekeeping gene).

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This is a more advanced protocol to confirm the direct engagement of this compound with its target in a complex proteome[4][6].

Materials:

  • HEK293T cell lysate (soluble proteome)

  • This compound

  • Activity-based probe (e.g., FP-Rh, a rhodamine-conjugated fluorophosphonate)

  • SDS-PAGE gels

  • In-gel fluorescence scanner

Procedure:

  • Proteome Preparation:

    • Prepare a soluble proteome from HEK293T cells at a concentration of 1 mg/mL in a suitable buffer (e.g., DPBS).

  • Inhibition Reaction:

    • In a microcentrifuge tube, treat 50 µL of the cell lysate with various concentrations of this compound (e.g., 300 nM, 1 µM, 10 µM) or DMSO vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add the FP-Rh probe to a final concentration of 5 µM.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • SDS-PAGE and Imaging:

    • Quench the reaction by adding Laemmli buffer.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • Analysis:

    • Inhibition of APT2 by this compound will result in a decrease in the fluorescence intensity of the band corresponding to APT2, as this compound competes with the probe for binding to the active site. Quantify the band intensity to determine the extent of inhibition.

Troubleshooting

  • Low/No Effect of this compound:

    • Confirm the activity of your this compound stock.

    • Increase the concentration or treatment duration.

    • Ensure the target protein (APT2) is expressed in your cell line of interest.

  • High Background in Western Blots:

    • Optimize antibody concentrations and blocking conditions.

    • Ensure adequate washing steps.

  • Variability in Cell Viability Assays:

    • Ensure consistent cell seeding density.

    • Check for and prevent edge effects in 96-well plates.

    • Mix the plate gently before reading the absorbance.

Conclusion

This compound is a selective and potent inhibitor of APT2/LYPLA2, making it an indispensable tool for studying the role of protein depalmitoylation in cellular signaling. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in various cell culture models. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Optimal Concentration of ML349 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML349 is a potent, selective, and reversible inhibitor of Acyl Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2).[1][2] This small molecule is a valuable tool for investigating the biological roles of APT2 and its involvement in cellular signaling pathways, particularly those regulated by protein palmitoylation. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various in vitro assays, ensuring robust and reproducible results.

Introduction to this compound

This compound selectively inhibits APT2 with a reported half-maximal inhibitory concentration (IC50) of approximately 144 nM and a dissociation constant (Ki) of 120 nM.[1][2] It exhibits high selectivity for APT2 over its close homolog, APT1 (IC50 > 3000 nM).[2][3] APTs are enzymes that remove palmitate groups from proteins, a post-translational modification known as S-palmitoylation. This reversible modification plays a critical role in regulating protein trafficking, localization, and signaling. A key substrate of APTs is the Ras family of small GTPases, whose localization to the plasma membrane and subsequent signaling activity are dependent on a dynamic palmitoylation-depalmitoylation cycle.[1][4][5]

Quantitative Data Summary

The effective concentration of this compound can vary depending on the assay type, cell line, and experimental endpoint. The following table summarizes the key quantitative data reported in the literature.

ParameterValueEnzyme/Cell TypeAssay TypeReference
IC50 144 nMHuman LYPLA2/APT2Gel-based competitive Activity-Based Protein Profiling (ABPP) with HEK293T cell lysate[3]
Ki 120 ± 20 nMHuman APT2Not specified[2]
IC50 (selectivity) > 3000 nMHuman LYPLA1/APT1Gel-based competitive ABPP with HEK293T cell lysate[2][3]
Concentration Range (Cell Viability) Up to 12.5 µMNRAS mutant melanoma cell linesCell viability assay[5]
Concentration Range (ABPP) 300 nM - 10 µMHEK293T cell lysateGel-based competitive ABPP[3]
Concentration (Signaling) Not specifiedNRAS mutant melanoma cell linesImmunoblot for p-ERK and p-AKT[5]

Signaling Pathway

Signaling_Pathway cluster_membrane Plasma Membrane cluster_golgi Golgi Apparatus Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP PAT Palmitoyl Acyltransferases (PATs) Ras_GDP->PAT Recycles to Golgi Raf Raf Ras_GTP->Raf Binds GAP GAP Ras_GTP->GAP Inactivates MEK MEK Raf->MEK Palmitoylated_Ras Palmitoylated Ras PAT->Palmitoylated_Ras Adds Palmitate Palmitoylated_Ras->Ras_GDP Traffics to Plasma Membrane GEF GEF (e.g., SOS) GEF->Ras_GDP Activates APT2 Acyl Protein Thioesterase 2 (APT2) APT2->Palmitoylated_Ras Removes Palmitate (Depalmitoylation) This compound This compound This compound->APT2 Inhibits ERK ERK MEK->ERK Downstream Downstream Signaling (Proliferation, Survival) ERK->Downstream

Experimental Protocols

General Workflow for Determining Optimal this compound Concentration

Experimental_Workflow A 1. Stock Solution Preparation (e.g., 10 mM in DMSO) B 2. Initial Range-Finding Experiment (e.g., 10 nM to 20 µM) A->B C 3. Assess Cytotoxicity (e.g., MTT or CellTiter-Glo assay) B->C D 4. Determine Target Engagement (IC50) (e.g., Competitive ABPP) B->D E 5. Functional Assay (e.g., Western Blot for signaling readouts, migration assay) C->E Use non-toxic concentrations D->E Correlate with target inhibition F 6. Dose-Response Curve Generation E->F G 7. Select Optimal Concentration (Effective concentration with minimal cytotoxicity) F->G

Protocol for Cell Viability Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cell lines, such as NRAS mutant melanoma cells.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cell line of interest (e.g., SK-MEL-2, WM3670)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range is from 10 nM to 20 µM. Remember to include a DMSO-only control (vehicle). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration to determine any potential cytotoxic effects.

Protocol for Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to measure the potency (IC50) of this compound against endogenous APT2 in a complex proteome, such as a cell lysate.

Materials:

  • HEK293T cells (or other cell line expressing APT2)

  • Lysis buffer (e.g., DPBS)

  • This compound (stock solution in DMSO)

  • Activity-based probe (e.g., FP-Rhodamine)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Harvest cells and prepare a soluble proteome lysate by sonication or dounce homogenization in a suitable buffer (e.g., DPBS). Determine the protein concentration using a standard protein assay (e.g., BCA). Adjust the concentration to 1 mg/mL.[3]

  • Inhibitor Incubation: In microcentrifuge tubes, add 50 µL of the 1 mg/mL proteome. Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) from a 50x stock in DMSO.[3] Include a DMSO-only control. Incubate for 30 minutes at 37°C.[3]

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rhodamine) to a final concentration of 1-5 µM.[3] Incubate for another 30 minutes at room temperature.

  • SDS-PAGE: Quench the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled enzymes by in-gel fluorescence scanning. The band corresponding to APT2 will show decreased fluorescence intensity in the presence of this compound.

  • Data Analysis: Quantify the band intensities and plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol for Western Blot Analysis of Downstream Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation status of key signaling proteins downstream of Ras, such as AKT and ERK.

Materials:

  • This compound

  • Cell line of interest

  • 6-well or 12-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound (determined from cytotoxicity and target engagement assays) for a specified time (e.g., 6 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.

Conclusion

The optimal concentration of this compound for in vitro assays is highly dependent on the specific experimental context. For enzymatic assays using purified protein or cell lysates, concentrations in the nanomolar range are sufficient to achieve significant inhibition of APT2. For cell-based assays, a broader concentration range, typically from the high nanomolar to the low micromolar range (up to its solubility limit of around 12.5 µM), should be tested.[5] It is crucial to perform initial dose-response experiments to determine the optimal, non-toxic concentration that elicits the desired biological effect for each specific cell line and assay. The protocols provided herein offer a framework for the systematic determination of the ideal working concentration of this compound for your research needs.

References

Application Notes and Protocols for ML349 in NRAS Mutant Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of ML349, a selective inhibitor of acyl-protein thioesterase 2 (APT2/LYPLA2), in the context of NRAS mutant melanoma research. Based on current scientific literature, this document outlines the theoretical rationale for targeting the NRAS palmitoylation cycle, presents key experimental findings, and offers detailed protocols for cell-based assays. Crucially, evidence indicates that this compound is ineffective as a single agent in reducing the viability of NRAS mutant melanoma cells. Therefore, these notes also propose a rationale for its use in combination therapy studies, particularly with MEK inhibitors, and as a tool compound to investigate the specific role of APT2 in melanoma biology.

Introduction and Scientific Rationale

NRAS is one of the most frequently mutated oncogenes in cutaneous melanoma, present in approximately 20-25% of cases. Unlike BRAF mutations, there are currently no FDA-approved targeted therapies that directly inhibit mutant NRAS. Constitutively active NRAS drives melanoma progression by persistently activating downstream pro-proliferative and survival signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.

For NRAS to be biologically active, it must undergo a series of post-translational modifications that facilitate its localization to the plasma membrane. A critical step in this process is S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues. This modification is dynamically regulated by a cycle of palmitoylation, catalyzed by protein acyltransferases (PATs), and depalmitoylation, catalyzed by acyl-protein thioesterases (APTs). The two primary APTs involved are APT1 (LYPLA1) and APT2 (LYPLA2).

The hypothesis is that by inhibiting depalmitoylation, the proper cycling and localization of NRAS between the plasma membrane and Golgi apparatus would be disrupted, leading to a reduction in its oncogenic signaling. This compound is a potent, selective, and reversible inhibitor of APT2 with a Ki of 120 nM. This makes it a valuable chemical probe to investigate the specific role of APT2 in the NRAS palmitoylation cycle and its potential as a therapeutic target.

cluster_membrane Plasma Membrane cluster_golgi Golgi NRAS_GDP_P Palmitoylated NRAS-GDP GEF GEF (Signal) NRAS_GDP_P->GEF APT2 APT2 (Depalmitoylation) NRAS_GDP_P->APT2 Recycling NRAS_GTP_P Palmitoylated NRAS-GTP (Active) RAF_MEK_ERK RAF -> MEK -> ERK NRAS_GTP_P->RAF_MEK_ERK MAPK Pathway PI3K_AKT PI3K -> AKT NRAS_GTP_P->PI3K_AKT PI3K/AKT Pathway GAP GAP NRAS_GTP_P->GAP NRAS_GDP_NP Non-Palmitoylated NRAS-GDP PAT PATs (Palmitoylation) NRAS_GDP_NP->PAT PAT->NRAS_GDP_P Trafficking GEF->NRAS_GTP_P GAP->NRAS_GDP_P APT2->NRAS_GDP_NP This compound This compound This compound->APT2 Inhibits

Figure 1. The NRAS Palmitoylation-Depalmitoylation Cycle.

Key Experimental Findings: Inefficacy of this compound as a Single Agent

Despite the strong scientific rationale, experimental evidence from a key study by Vujic et al. (2016) demonstrated that selective inhibition of APT2 by this compound does not produce a biologically significant anti-proliferative effect in a panel of NRAS mutant melanoma cell lines.[1][2][3][4]

  • Cell Viability: Treatment with this compound at concentrations up to its maximum solubility (~12.5 µM) for 72 hours did not decrease cell viability in any of the tested NRAS mutant melanoma cell lines.[1][3]

  • Downstream Signaling: Short-term (6 hours) treatment with this compound did not consistently inhibit the phosphorylation of key downstream effectors of NRAS signaling, such as ERK and S6. A slight, inconsistent activation of AKT was observed in some cell lines, but this did not translate to a cytotoxic effect.[1][3]

In contrast, the dual APT1/APT2 inhibitor, Palmostatin B, did show a dose-dependent reduction in cell viability and downstream signaling in the same NRAS mutant cell lines.[1][5] This suggests that either APT1 plays a redundant or more critical role in NRAS depalmitoylation in this context, or that simultaneous inhibition of both thioesterases is required to disrupt NRAS function effectively.

Data Presentation: Comparative Efficacy of APT Inhibitors

The following table summarizes the 50% growth inhibition (GI50) values for this compound and Palmostatin B in a panel of human melanoma cell lines. This data clearly illustrates the lack of single-agent efficacy for this compound compared to the dual inhibitor Palmostatin B.

Cell LineNRAS Mutation StatusBRAF Mutation StatusThis compound GI50 (µM)Palmostatin B GI50 (µM)Reference
SK-MEL-2Q61RWild-Type> 12.511.23
SK-MEL-19Q61KWild-Type> 12.512.53
WM3670G12DWild-Type> 12.59.93
M233Q61RWild-Type> 12.517.13
M243Q61KWild-Type> 12.515.11
MM415Q61LWild-Type> 12.5> 100
SK-MEL-28Wild-TypeV600E> 12.5> 100

Table 1: Summary of GI50 values for this compound and Palmostatin B in melanoma cell lines after 72 hours of treatment. Data extracted from Vujic et al., Oncotarget, 2016.

Detailed Experimental Protocols

The following protocols are based on methodologies reported by Vujic et al., 2016, and standard laboratory practices.

Protocol 4.1: Cell Culture and Maintenance
  • Cell Lines: Obtain NRAS mutant melanoma cell lines (e.g., SK-MEL-2 [Q61R], WM3670 [G12D]) and a relevant control line (e.g., SK-MEL-28 [BRAF V600E]) from a reputable cell bank.

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Use a suitable dissociation reagent (e.g., Trypsin-EDTA), neutralize, centrifuge, and resuspend in fresh medium for replating.

Protocol 4.2: Preparation of this compound Stock Solution
  • Reagent: this compound (CAS No. 890819-86-0).

  • Solvent: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO only) must be included in all experiments.

Protocol 4.3: Cell Viability (Cytotoxicity) Assay

This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

A 1. Seed Cells Plate 4,000-8,000 cells/well in 96-well opaque plates. Incubate for 24h. B 2. Add Compound Treat cells with a serial dilution of this compound. Include vehicle control (DMSO). A->B C 3. Incubate Incubate plates for 72h at 37°C, 5% CO₂. B->C D 4. Add Reagent Equilibrate plate to RT. Add CellTiter-Glo® Reagent to each well. C->D E 5. Measure Shake for 2 min. Incubate at RT for 10 min. Read luminescence. D->E

Figure 2. Experimental Workflow for Cell Viability Assay.

  • Cell Seeding: Trypsinize and count cells. Seed 4,000-8,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate suitable for luminescence readings.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with medium and vehicle (DMSO) only as a control.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus drug concentration to determine GI50 values.

Protocol 4.4: Western Blotting for NRAS Signaling Pathway Analysis

A 1. Cell Treatment Seed cells in 6-well plates. Treat with this compound (e.g., 6h). B 2. Protein Lysis Wash with PBS. Lyse cells in RIPA buffer with inhibitors. A->B C 3. Quantify & Prep Measure protein concentration (BCA). Prepare lysates with sample buffer. B->C D 4. SDS-PAGE & Transfer Run gel electrophoresis. Transfer proteins to PVDF membrane. C->D E 5. Immunoblotting Block membrane. Incubate with Primary Ab (p-ERK, etc.) then HRP-Secondary Ab. D->E F 6. Detection Apply ECL substrate. Image chemiluminescence. E->F

Figure 3. Experimental Workflow for Western Blotting.

  • Cell Plating and Treatment: Seed cells in 6-well plates to achieve 80-90% confluency on the day of lysis. Treat cells with this compound or DMSO vehicle for the desired time (e.g., 6 hours).

  • Cell Lysis:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies (from Cell Signaling Technology unless specified, dilutions are starting points and should be optimized):

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • p44/42 MAPK (Erk1/2)

      • Phospho-Akt (Ser473)

      • Akt (pan)

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • S6 Ribosomal Protein

      • β-Actin (Loading Control)

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Future Directions: Rationale for Combination Therapy

The lack of single-agent activity for this compound in NRAS mutant melanoma does not preclude its potential utility in a combination setting. The primary downstream pathway activated by NRAS is the MAPK cascade. Therefore, combining this compound with inhibitors of this pathway, such as MEK inhibitors (e.g., Trametinib, Binimetinib), presents a rational therapeutic strategy.

A study by Hernandez et al. (2017) in Snail-transformed epithelial cells showed that this compound treatment could attenuate MEK activation by restoring the membrane localization of the tumor suppressor Scribble.[6] While this mechanism has not been confirmed in melanoma, it provides a rationale for investigating whether inhibiting APT2 with this compound could sensitize NRAS mutant melanoma cells to MEK inhibition. A potential synergistic effect could allow for lower, less toxic doses of the MEK inhibitor to be used.

NRAS_mut Mutant NRAS MEK MEK NRAS_mut->MEK ERK ERK MEK->ERK Proliferation Melanoma Cell Proliferation ERK->Proliferation MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Inhibits This compound This compound APT2 APT2 This compound->APT2 Inhibits Scribble Scribble Localization (Potential Mechanism) APT2->Scribble Regulates Scribble->MEK May Sensitize to Inhibition

Figure 4. Rationale for combining this compound with a MEK inhibitor.

References

Application Notes and Protocols for Studying Protein Trafficking with ML349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML349, a selective inhibitor of acyl protein thioesterase 2 (APT2), to investigate the role of S-palmitoylation in protein trafficking.

Introduction

S-palmitoylation is a reversible post-translational lipid modification where palmitic acid is attached to cysteine residues of a protein. This process is crucial for regulating the subcellular localization, stability, and trafficking of numerous proteins.[1][2][3][4] The dynamic nature of palmitoylation is maintained by the interplay between protein acyltransferases (PATs) that add palmitate and acyl protein thioesterases (APTs) that remove it.

This compound is a potent and selective small molecule inhibitor of APT2 (also known as lysophospholipase 2, LYPLA2).[5][6][7] By inhibiting the depalmitoylation activity of APT2, this compound effectively traps proteins in their palmitoylated state, leading to alterations in their subcellular distribution and trafficking pathways. This makes this compound a valuable tool for elucidating the role of dynamic palmitoylation in cellular processes.

Mechanism of Action

This compound acts as a competitive and reversible inhibitor of APT2.[8] It selectively binds to the active site of APT2, preventing the hydrolysis of the thioester bond that links palmitate to the protein substrate. This leads to an accumulation of S-palmitoylated proteins that are substrates of APT2, thereby affecting their trafficking and signaling functions. The isoform selectivity of this compound for APT2 over APT1 allows for the specific interrogation of APT2-mediated depalmitoylation events.[1][2]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.

ParameterValueSpeciesNotesReference
Ki (APT2) 120 nMHumanPotent and specific inhibitor of acyl protein thioesterase 2.[5][6]
IC50 (LYPLA2) 144 nMHumanLYPLA2 is synonymous with APT2.[5][6][7]
Ki (APT1) >10,000 nMHumanDemonstrates high selectivity for APT2 over APT1.[5]
IC50 (LYPLA1) >3,000 nMHumanHigh selectivity for LYPLA2 over LYPLA1.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of S-palmitoylation in protein trafficking and a general workflow for studying its modulation by this compound.

Palmitoylation_Cycle cluster_0 Golgi/ER cluster_1 Plasma Membrane/Other Organelles PATs Protein Acyltransferases (PATs) Protein_palm Protein (Palmitoylated) PATs->Protein_palm Palmitoylation Protein_unpalm Protein (Unpalmitoylated) Protein_unpalm->PATs Protein_palm_mem Membrane-Associated Protein Protein_palm->Protein_palm_mem Trafficking APT2 Acyl Protein Thioesterase 2 (APT2) Protein_unpalm_cyto Cytosolic/Recycling Protein APT2->Protein_unpalm_cyto Depalmitoylation Protein_palm_mem->APT2 Protein_unpalm_cyto->Protein_unpalm Recycling to Golgi/ER This compound This compound This compound->APT2 Inhibition

S-palmitoylation cycle and the inhibitory action of this compound.

ML349_Workflow cluster_workflow Experimental Workflow A Cell Culture and Transfection (e.g., with a fluorescently-tagged protein of interest) B This compound Treatment (Vary concentration and time) A->B C Cell Lysis and Fractionation (Optional, for biochemical analysis) B->C D Immunofluorescence Microscopy B->D F Acyl-Biotinyl Exchange (ABE) Assay (To confirm changes in palmitoylation status) C->F E Image Acquisition and Analysis (Quantify protein localization) D->E G Data Interpretation E->G F->G

General experimental workflow for studying protein trafficking with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on protein trafficking.

Protocol 1: Immunofluorescence Microscopy to Assess Protein Localization

This protocol is designed to visualize the effect of this compound on the subcellular localization of a protein of interest.

Materials:

  • Cells expressing the protein of interest (endogenously or via transfection with a tagged construct)

  • This compound (solubilized in DMSO)[7][8]

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the protein of interest or the tag

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO-only control.

    • Remove the medium from the cells and replace it with the this compound-containing or control medium.

    • Incubate for the desired time (e.g., 2, 6, 12, or 24 hours).

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.

    • Analyze the images to quantify changes in protein localization (e.g., plasma membrane vs. Golgi vs. cytoplasm).

Protocol 2: Acyl-Biotinyl Exchange (ABE) Assay

This protocol is used to specifically detect changes in the S-palmitoylation status of a protein of interest following this compound treatment.

Materials:

  • Cells treated with this compound or DMSO control

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (HAM)

  • Biotin-BMCC

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Cell Lysis and Thiol Blocking:

    • Lyse this compound-treated and control cells in lysis buffer containing 10 mM NEM to block free cysteine residues.

    • Incubate for 1 hour at 4°C with rotation.

    • Clarify the lysates by centrifugation.

  • Thioester Cleavage and Biotinylation:

    • Divide each lysate into two equal aliquots.

    • To one aliquot, add 1 M HAM (pH 7.4) to cleave the palmitoyl-cysteine thioester bond. To the other aliquot, add 1 M Tris (pH 7.4) as a negative control.

    • Incubate for 1 hour at room temperature.

    • Add Biotin-BMCC to a final concentration of 1 mM to label the newly exposed cysteine residues.

    • Incubate for 1 hour at room temperature.

  • Streptavidin Pulldown:

    • Add streptavidin-agarose beads to each sample.

    • Incubate overnight at 4°C with rotation.

    • Wash the beads extensively with lysis buffer.

  • Elution and Western Blotting:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the protein of interest to detect the amount of palmitoylated protein.

Data Interpretation

An increase in the membrane localization of the protein of interest as observed by immunofluorescence microscopy, coupled with an increased signal in the HAM-treated lane of the ABE assay, would indicate that this compound treatment leads to the accumulation of the palmitoylated form of the protein, thereby altering its trafficking.

Troubleshooting

  • No effect observed: The protein of interest may not be a substrate of APT2, or the concentration/duration of this compound treatment may be insufficient. Perform a dose-response and time-course experiment.

  • Cell toxicity: High concentrations of this compound or prolonged treatment may induce cytotoxicity.[5] Monitor cell viability using assays like MTT or Trypan Blue exclusion.

  • High background in ABE assay: Incomplete blocking of free thiols with NEM can lead to non-specific biotinylation. Ensure fresh NEM is used and optimize the blocking step.

By following these protocols, researchers can effectively use this compound as a tool to dissect the intricate role of APT2-mediated depalmitoylation in the dynamic regulation of protein trafficking.

References

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with ML349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML349 is a potent, selective, and reversible inhibitor of acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).[1][2][3] This small molecule has emerged as a valuable chemical probe for studying the biological functions of APT2 and its role in the dynamic post-translational modification of proteins via S-palmitoylation.[1][4] Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological systems.[5][6][7][8][9] this compound is particularly well-suited for competitive ABPP experiments, enabling the investigation of APT2 engagement and the identification of novel substrates and downstream signaling pathways.[10]

S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, plays a critical role in regulating protein trafficking, localization, and signaling.[1][4][11] APTs, including APT1 and APT2, reverse this process by removing the palmitate group.[1][4] The isoform-selective inhibition of APT2 by this compound allows for the specific interrogation of its role in cellular processes, such as the signaling of oncogenic proteins like Ras.[1][11]

These application notes provide detailed protocols for the use of this compound in ABPP experiments, along with key quantitative data and visualizations to facilitate its use in research and drug development.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, demonstrating its potency and selectivity for APT2/LYPLA2.

Table 1: Inhibitory Potency of this compound

Target EnzymeParameterValueReference
Acyl Protein Thioesterase 2 (APT2)Kᵢ120 ± 20 nM[2]
Lysophospholipase 2 (LYPLA2)IC₅₀144 nM[2][3]
His-tagged APT2 (HEK293T derived)IC₅₀1.1 µM[2]

Table 2: Selectivity of this compound

Target EnzymeParameterValueReference
Acyl Protein Thioesterase 1 (APT1)Kᵢ>10,000 nM[2]
Lysophospholipase 1 (LYPLA1)IC₅₀>3,000 nM[2][3]
Other Serine HydrolasesSelectivity>20-fold vs. LYPLA1 and ~20 other SHs[10]

Signaling Pathway

The primary signaling pathway influenced by this compound is the regulation of protein S-palmitoylation. By inhibiting APT2, this compound prevents the depalmitoylation of substrate proteins, thereby affecting their membrane association, trafficking, and downstream signaling. A key example is the Ras signaling pathway, where palmitoylation is essential for its oncogenic activity.

Palmitoylation_Cycle PAT Protein Acyl Transferases (PATs) Protein_Cys Protein-SH Palmitoylated_Protein Protein-S-Palmitoyl Protein_Cys->Palmitoylated_Protein Palmitoylated_Protein->Protein_Cys Membrane Membrane Localization & Trafficking Palmitoylated_Protein->Membrane APT2 Acyl Protein Thioesterase 2 (APT2) This compound This compound This compound->APT2 Inhibition Downstream Downstream Signaling Membrane->Downstream ABPP_Workflow start Start proteome Prepare Proteome (Lysate, Cells, or Tissue) start->proteome incubate Pre-incubate with this compound (or vehicle control) proteome->incubate probe Add Broad-Spectrum ABPP Probe (e.g., FP-Rh) incubate->probe quench Quench Reaction probe->quench analysis Analyze Protein Labeling quench->analysis gel SDS-PAGE & In-gel Fluorescence Scanning analysis->gel ms LC-MS/MS Proteomics (for target identification) analysis->ms end End gel->end ms->end

References

ML349 Protocol for In Vivo Mouse Studies: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML349 is a potent, selective, and reversible inhibitor of Lysophospholipase 2 (LYPLA2), also known as Acyl-protein thioesterase 2 (APT2).[1][2][3][4] This small molecule has emerged as a valuable chemical probe for investigating the physiological and pathological roles of LYPLA2 in various biological processes. LYPLA2 is a serine hydrolase involved in the depalmitoylation of proteins, a post-translational modification crucial for protein trafficking, localization, and signaling.[1][3] Notably, LYPLA2 has been implicated in the regulation of signaling pathways involving small GTPases like HRAS.[3] By inhibiting LYPLA2, this compound allows for the elucidation of the downstream consequences of altered protein palmitoylation and lysophospholipid metabolism, making it a significant tool in drug discovery and development, particularly in oncology, neurobiology, and metabolic diseases.

These application notes provide detailed protocols for the use of this compound in in vivo mouse studies, covering experimental workflows, data presentation, and visualization of the relevant signaling pathway.

Mechanism of Action

This compound selectively inhibits LYPLA2, preventing the removal of palmitate from substrate proteins. This leads to an accumulation of palmitoylated proteins, which can alter their subcellular localization and downstream signaling activity. One of the key pathways affected is the Ras-MAPK signaling cascade, where the palmitoylation status of HRAS is critical for its membrane association and subsequent activation of downstream effectors like RAF, MEK, and ERK.

ML349_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Palmitoylated HRAS Palmitoylated HRAS RAF RAF Palmitoylated HRAS->RAF HRAS HRAS Palmitoylated HRAS->HRAS Depalmitoylation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation HRAS->Palmitoylated HRAS Palmitoylation LYPLA2 LYPLA2 LYPLA2->HRAS Catalyzes Depalmitoylation This compound This compound This compound->LYPLA2 Inhibits

This compound inhibits LYPLA2, leading to altered HRAS signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and a foundational in vivo mouse study.

ParameterValueSpeciesAssay TypeReference
IC50 144 nMHumanin vitro enzyme assay[3][4]
Ki 120 nMHumanin vitro enzyme assay[4]
Selectivity >20-fold vs. LYPLA1HumanCompetitive ABPP[3]
Cell Viability No decrease observedHumanHEK293T cells[2]

Table 1: In Vitro Activity of this compound

ParameterValueMouse StrainAdministration RouteVehicleReference
Dose 50 mg/kgC57-blackIntraperitoneal (i.p.)PEG300[3]
Treatment Schedule Single doseC57-blackIntraperitoneal (i.p.)PEG300[3]
Target Engagement Confirmed in tissuesC57-blackIntraperitoneal (i.p.)PEG300[1][3]

Table 2: In Vivo Mouse Study Parameters for this compound

Experimental Protocols

The following are detailed protocols for utilizing this compound in various in vivo mouse models.

General Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., PEG300, or a suspension of DMSO, PEG300, Tween-80, and saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile syringes and needles

Procedure:

  • For PEG300 Vehicle:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of PEG300 to achieve the desired final concentration.

    • Vortex and sonicate the mixture until the compound is completely dissolved, creating a homogenous solution.[3]

  • For Suspension Vehicle:

    • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix until the solution is clear.

    • Finally, add saline to reach the final desired volume and concentration. This protocol yields a suspended solution suitable for oral and intraperitoneal injections.[4]

Note: Always prepare fresh dosing solutions on the day of administration.

Experimental Workflow for In Vivo Studies

in_vivo_workflow Start Start Acclimatize_Mice Acclimatize Mice Start->Acclimatize_Mice Model_Induction Induce Disease Model (e.g., Tumor Xenograft, LPS, High-Fat Diet) Acclimatize_Mice->Model_Induction Randomization Randomize into Groups (Vehicle, this compound) Model_Induction->Randomization Treatment Administer this compound or Vehicle (Specify dose, route, schedule) Randomization->Treatment Monitoring Monitor Health & Disease Progression (Body weight, tumor volume, etc.) Treatment->Monitoring Endpoint Endpoint Collection (Tissue, blood) Monitoring->Endpoint Analysis Data Analysis (Target engagement, efficacy, toxicity) Endpoint->Analysis End End Analysis->End

General workflow for in vivo mouse studies with this compound.
Protocol 1: Target Engagement Study in Healthy Mice

This protocol is designed to confirm that this compound reaches and inhibits its target, LYPLA2, in various tissues.

Animal Model:

  • C57-black mice, <6 months old, 20-28 g.[3]

Treatment Groups:

  • Vehicle control (PEG300)

  • This compound (50 mg/kg in PEG300)

Procedure:

  • Administer a single intraperitoneal (i.p.) injection of the vehicle or this compound solution (4 µL/g body weight).[3]

  • Three hours post-administration, inject an activity-based protein profiling (ABPP) probe (e.g., NHU5 alkyne SH probe, 100 mg/kg in PEG solution) to assess target engagement.[3]

  • One hour after the probe injection, humanely euthanize the mice.[3]

  • Harvest tissues of interest (e.g., brain, liver, kidney).

  • Homogenize tissues and process for competitive ABPP analysis to determine the extent of LYPLA2 inhibition by this compound.

Protocol 2: Efficacy Study in a Cancer Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound.

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous tumors from a relevant cancer cell line.

Treatment Groups:

  • Vehicle control

  • This compound (dose and schedule to be optimized based on preliminary studies, starting with a dose informed by target engagement studies, e.g., 50 mg/kg).

Procedure:

  • Implant cancer cells subcutaneously into the flanks of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups.

  • Administer this compound or vehicle according to the predetermined schedule (e.g., daily i.p. injections).

  • Monitor tumor growth (e.g., caliper measurements) and animal health (e.g., body weight) regularly.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 3: Study in a Neuroinflammation Model

This protocol provides a framework for investigating the effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Animal Model:

  • Wild-type mice (e.g., C57BL/6).

Treatment Groups:

  • Vehicle + Saline

  • Vehicle + LPS

  • This compound + LPS

Procedure:

  • Pre-treat mice with this compound or vehicle for a specified period (e.g., 1 hour or for several days).

  • Induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1-5 mg/kg).

  • Monitor the animals for signs of sickness.

  • At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the mice.

  • Collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation) via methods such as qPCR, ELISA, or immunohistochemistry.

Safety and Toxicology

Preliminary studies have indicated that this compound does not decrease cell viability in HEK293T cells.[2] However, comprehensive in vivo toxicology studies are essential. Standard acute and sub-chronic toxicity studies in rodents should be conducted to determine the maximum tolerated dose (MTD) and to assess any potential organ toxicities. This involves monitoring clinical signs, body weight changes, and performing hematological and histopathological analyses.

Conclusion

This compound is a specific and valuable tool for probing the function of LYPLA2 in vivo. The protocols outlined here provide a foundation for researchers to design and execute robust preclinical studies in mice across various disease models. Careful consideration of experimental design, including appropriate controls, dose-response studies, and comprehensive endpoint analysis, will be critical for generating high-quality, translatable data.

References

Application Notes and Protocols for Preparing ML349 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, storage, and use of stock solutions for ML349, a potent and selective reversible inhibitor of acyl protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This document outlines the chemical and physical properties of this compound, detailed protocols for solubilization, and best practices for storage to maintain compound integrity. Additionally, it includes a summary of the compound's mechanism of action and relevant signaling pathways.

Chemical and Physical Properties

This compound is a small molecule inhibitor widely used in research to probe the function of APT2/LYPLA2, an enzyme involved in the post-translational modification of proteins through depalmitoylation.[4][5] Understanding its fundamental properties is the first step in proper handling.

PropertyValueReference
IUPAC Name (5,5-Dioxido-4H-thieno[3,2-c][1]benzothiopyran-2-yl)[4-(4-methoxyphenyl)-1-piperazinyl]methanone
Molecular Formula C₂₃H₂₂N₂O₄S₂[2]
Molecular Weight 454.56 g/mol [1][2][6]
CAS Number 890819-86-0[1]
Appearance Solid[1]
Purity ≥98% (by HPLC)
Biological Activity Selective inhibitor of LYPLA2/APT2 (IC₅₀ = 144 nM, Kᵢ = 120 nM)[1][2][6]

Solubility and Storage

Proper solubilization and storage are paramount to prevent compound degradation and ensure consistent performance in biological assays. This compound is practically insoluble in aqueous solutions but shows good solubility in dimethyl sulfoxide (DMSO).[1][6] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][6]

SolventSolubilityNotes
DMSO ≥ 9.1 mg/mL (≥ 20 mM)Sonication or gentle warming may be required to achieve full dissolution.[2][7] Various suppliers report maximum solubility between 12.5 and 30 mg/mL.[1][2][6]
Water < 0.1 mg/mL (Insoluble)[1][6]
Ethanol Insoluble[6]
PBS (pH 7.4) ~0.5 µM[3]
DMEM + 10% FBS ~8.6 µM[3]
FormStorage TemperatureStability
Solid Powder -20°C3 years
Solid Powder +4°CUp to 1 year[7]
Stock Solution in DMSO -80°C6 - 12 months[1][2]
Stock Solution in DMSO -20°C1 month[1]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many experiments.

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 4.55 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • Example: 0.001 L x 0.010 mol/L x 454.56 g/mol = 0.00455 g = 4.55 mg

  • Dissolution: Add the weighed this compound powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For 4.55 mg of this compound, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly for several minutes to dissolve the compound. If insolubility persists, sonicate the solution for 10-15 minutes or warm it gently in a water bath (not exceeding 45-50°C).[2][8] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the clear stock solution into single-use, sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][2]

Protocol for Preparing Working Solutions

When preparing working solutions for cell-based assays, it is critical to minimize the final DMSO concentration to avoid solvent-induced toxicity, typically keeping it below 0.5%.[9]

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the concentrated DMSO stock if necessary before adding to the final aqueous medium. Directly diluting a high-concentration DMSO stock into buffer can cause the compound to precipitate.

  • Final Preparation: Slowly pipette the required volume of the DMSO stock solution into the pre-warmed cell culture medium or assay buffer while gently vortexing or swirling to ensure rapid mixing and prevent precipitation.

  • Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium as the treated samples.

Visualization of Workflow and Signaling Pathway

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Add to Aqueous Medium (e.g., cell culture media) thaw->dilute assay 8. Use in Experiment dilute->assay signaling_pathway cluster_membrane Plasma Membrane cluster_golgi Golgi Apparatus NRAS_PM NRAS (Active) APT2 APT2/LYPLA2 NRAS_PM->APT2 Substrate RTK RTK RTK->NRAS_PM Activates NRAS_G NRAS PAT PAT Enzymes NRAS_G->PAT Substrate PAT->NRAS_PM Palmitoylation & Trafficking APT2->NRAS_G Depalmitoylation & Recycling This compound This compound This compound->APT2 Inhibits

References

Application Notes and Protocols for Determining Cell Permeability and Uptake of ML349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML349 is a potent and selective reversible inhibitor of acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).[1] APT2 is a serine hydrolase involved in the depalmitoylation of various proteins, a post-translational modification crucial for regulating protein trafficking, localization, and signaling.[2][3][4][5] Inhibition of APT2 by this compound has been shown to modulate cellular processes, including the localization of the Scribble polarity protein and the attenuation of MAPK signaling, making it a valuable tool for studying the role of protein palmitoylation in health and disease.[5]

Understanding the cell permeability and intracellular concentration of this compound is critical for the accurate interpretation of data from cell-based assays and for its potential development as a therapeutic agent. These application notes provide detailed protocols for assessing the cell permeability and cellular uptake of this compound, along with a summary of its relevant physicochemical and biological properties.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below to facilitate experimental design.

ParameterValueReference
Target Acyl-protein thioesterase 2 (APT2) / Lysophospholipase 2 (LYPLA2)[1]
Ki 120 nM (for APT2)[1]
IC50 144 nM (for LYPLA2)[1]
Selectivity >20-fold selective for APT2 over APT1[3]
Molecular Weight 454.56 g/mol [6]
Solubility In DMSO: 12.5 - 30 mg/mL (27.5 - 65.99 mM)[6]

Signaling Pathway Affected by this compound

This compound, by inhibiting APT2, can influence signaling pathways regulated by protein palmitoylation. One key pathway involves the tumor suppressor protein Scribble. In certain cancer cells, overexpression of the transcription factor Snail leads to increased APT2 activity, which in turn promotes the depalmitoylation and subsequent mislocalization of Scribble from the plasma membrane to the cytosol. This mislocalization can lead to increased MAPK pathway activation and enhanced cell proliferation. Treatment with this compound inhibits APT2, leading to the restoration of Scribble S-palmitoylation and its proper localization to the plasma membrane, thereby attenuating MAPK signaling.

ML349_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., Snail overexpression) cluster_2 Cancer Cell + this compound Scribble_mem Scribble (Membrane-bound) MAPK_pathway_norm MAPK Pathway (Normal Activity) Scribble_mem->MAPK_pathway_norm Suppresses Scribble_cyto Scribble (Cytosolic) Scribble_mem->Scribble_cyto Mislocalizes Scribble_mem_restored Scribble (Membrane-bound, Restored) Snail Snail APT2_up APT2 (Upregulated) Snail->APT2_up Upregulates APT2_up->Scribble_mem Depalmitoylates APT2_inhibited APT2 (Inhibited) MAPK_pathway_act MAPK Pathway (Hyperactivated) Scribble_cyto->MAPK_pathway_act Fails to Suppress This compound This compound This compound->APT2_up Inhibits MAPK_pathway_norm_restored MAPK Pathway (Normalized) Scribble_mem_restored->MAPK_pathway_norm_restored Suppresses

Figure 1: this compound Action on the Scribble-MAPK Pathway.

Experimental Protocols

The following are detailed protocols for assessing the cell permeability and cellular uptake of this compound. These protocols are based on established in vitro methods and can be adapted to specific cell lines and experimental conditions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Experimental Workflow:

Figure 2: Workflow for the PAMPA Assay.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare working solutions of this compound at the desired concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4) with a final DMSO concentration of 1-5%.

    • Prepare solutions for high and low permeability control compounds (e.g., propranolol and methotrexate, respectively).

  • PAMPA Plate Preparation:

    • The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

  • Assay Procedure:

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Add the this compound working solution and control solutions to the wells of the donor plate.

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)

      Where:

      • VD = Volume of the donor well

      • VA = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C]A = Concentration in the acceptor well

      • [C]eq = Equilibrium concentration

Expected Outcome:

The calculated Papp value will provide an estimate of the passive permeability of this compound. This can be compared to the values of the control compounds to classify this compound as having low, medium, or high permeability.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier. This assay can assess both passive diffusion and active transport.

Experimental Workflow:

Figure 3: Workflow for the Caco-2 Permeability Assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay:

    • For apical-to-basolateral (A-B) transport, add the this compound working solution to the apical chamber and fresh buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the this compound working solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Include control compounds with known permeability and efflux characteristics.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points.

  • Analysis:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux transporters.

Cellular Uptake Assay

This assay directly measures the amount of this compound that accumulates within cells over time.

Methodology:

  • Cell Plating:

    • Seed the cells of interest (e.g., HEK293T, a relevant cancer cell line) in a multi-well plate and culture until they reach the desired confluency.

  • Compound Incubation:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Add the this compound working solution to the cells and incubate for various time points at 37°C.

  • Cell Lysis and Analysis:

    • After incubation, aspirate the compound solution and wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the concentration of this compound in the cell lysate using LC-MS/MS.

    • Determine the total protein concentration in the lysate for normalization.

  • Data Analysis:

    • Express the cellular uptake of this compound as the amount of compound per unit of protein (e.g., pmol/mg protein) or per number of cells.

Interpretation of Results and Further Considerations

  • Permeability Classification: Based on the Papp values obtained from the PAMPA and Caco-2 assays, this compound can be classified as having low, moderate, or high permeability. This information is crucial for predicting its oral bioavailability and ability to reach intracellular targets.

  • Active Transport: The efflux ratio from the Caco-2 assay will indicate if this compound is a substrate for efflux pumps like P-glycoprotein. High efflux can limit intracellular accumulation and efficacy.

  • Cellular Accumulation: The cellular uptake assay provides a direct measure of how much this compound enters the cells. This data, combined with the permeability data, gives a comprehensive picture of the compound's ability to reach its intracellular target, APT2.

By following these detailed protocols, researchers can obtain valuable data on the cell permeability and uptake of this compound, enabling a more thorough understanding of its biological activity and potential for further development.

References

Application Notes and Protocols: Investigating ML349 in Combination Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML349 is a potent and selective small molecule inhibitor of acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).[1] APT2 is a serine hydrolase responsible for the depalmitoylation of specific protein substrates. Palmitoylation is a reversible post-translational lipid modification that regulates protein trafficking, localization, stability, and function.[2][3] Dysregulation of protein palmitoylation has been implicated in various diseases, including cancer.[2] While initial studies of this compound as a monotherapy in certain cancers, such as NRAS-mutant melanoma, did not show significant effects on cell viability[1], its mechanism of action presents a compelling rationale for its use in combination with other cancer therapeutics.

This document provides detailed application notes and protocols for investigating the potential of this compound in combination cancer therapy, with a focus on its synergistic potential with inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Mechanism of Action and Rationale for Combination Therapy

The tumor suppressor protein Scribble (SCRIB) plays a crucial role in maintaining epithelial cell polarity and suppressing tumorigenesis.[2][4][5] The proper localization of SCRIB to the plasma membrane is critical for its function, which includes the inhibition of pro-tumorigenic signaling pathways such as the MAPK and PI3K/AKT pathways.[2][3][4]

The localization of SCRIB is regulated by S-palmitoylation.[4][5] The depalmitoylation of SCRIB is mediated by APT2. In some cancers, SCRIB is mislocalized to the cytoplasm, leading to the loss of its tumor-suppressive functions and the activation of the MAPK pathway.[6]

This compound, by selectively inhibiting APT2, can prevent the depalmitoylation of SCRIB, thereby promoting its localization to the plasma membrane.[3] This restoration of SCRIB function can lead to the suppression of the MAPK signaling pathway.[3][7][8] This mechanism provides a strong rationale for combining this compound with other anticancer agents that are susceptible to resistance mechanisms involving MAPK pathway activation. A particularly promising combination is with MEK inhibitors (e.g., trametinib), which also target the MAPK pathway. By targeting the same pathway at different points, a synergistic effect may be achieved, leading to enhanced anti-tumor activity and potentially overcoming drug resistance.

Signaling Pathway: this compound and the Scribble-MAPK Axis

ML349_Scribble_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SCRIB_mem SCRIB (Palmitoylated) APT2 APT2 (Depalmitoylase) SCRIB_mem->APT2 Depalmitoylation Raf Raf SCRIB_mem->Raf Inhibition ZDHHC7 ZDHHC7 (Palmitoyltransferase) SCRIB_cyto SCRIB (Unpalmitoylated) ZDHHC7->SCRIB_cyto Palmitoylation APT2->SCRIB_cyto SCRIB_cyto->SCRIB_mem Membrane Localization Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->APT2 Inhibition MEK_inhibitor MEK Inhibitor (e.g., Trametinib) MEK_inhibitor->MEK Inhibition

Caption: this compound inhibits APT2, preventing Scribble depalmitoylation and promoting its tumor-suppressive function.

Data Presentation: Templates for Quantitative Analysis

As no public data is available for this compound in combination therapy, the following tables are provided as templates for researchers to structure their findings.

Table 1: In Vitro Cytotoxicity of this compound in Combination with a MEK Inhibitor

Cell LineThis compound IC₅₀ (µM)MEK Inhibitor IC₅₀ (µM)Combination Index (CI) at ED₅₀¹Synergy/Antagonism²
Cancer Type 1
Cell Line A
Cell Line B
Cancer Type 2
Cell Line C
Cell Line D

¹ED₅₀: Effective Dose at 50% inhibition. CI values should be calculated using the Chou-Talalay method. ²Synergy (CI < 1), Additive Effect (CI = 1), Antagonism (CI > 1).

Table 2: In Vivo Tumor Growth Inhibition by this compound and MEK Inhibitor Combination

Treatment GroupAnimal ModelAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)p-value vs. Controlp-value vs. Monotherapy
Vehicle ControlN/AN/AN/A
This compound (dose)N/A
MEK Inhibitor (dose)N/A
This compound + MEK Inhibitor

Experimental Protocols

In Vitro Combination Studies

1. Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted for determining the cytotoxic effects of this compound in combination with another therapeutic agent.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound (stock solution in DMSO)

    • MEK inhibitor (e.g., Trametinib, stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[9]

    • Prepare serial dilutions of this compound and the combination drug (e.g., MEK inhibitor) in cell culture medium.

    • Treat cells with increasing concentrations of this compound alone, the combination drug alone, and the combination of both at a constant ratio (e.g., based on the ratio of their individual IC₅₀ values). Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C with 5% CO₂.

    • For MTT assay, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours. Then, add 100 µl of solubilization solution and incubate overnight.[10]

    • For MTS assay, add 20 µl of MTS reagent to each well and incubate for 1-4 hours.[11]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each treatment.

2. Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely used method to quantify the synergism or antagonism between two drugs.[12][13][14][15]

  • Procedure:

    • Using the dose-response data from the cell viability assay, calculate the Combination Index (CI) using software such as CompuSyn.

    • A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[12][15]

3. Western Blot Analysis of MAPK Pathway

This protocol is to assess the effect of this compound and a MEK inhibitor on the MAPK signaling pathway.

  • Materials:

    • Cancer cells treated as described above

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK, anti-Scribble, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Combination Study

Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a MEK inhibitor in a xenograft mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude or NOD/SCID)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound formulation for in vivo use

    • MEK inhibitor formulation for in vivo use

    • Vehicle control solution

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., vehicle, this compound alone, MEK inhibitor alone, this compound + MEK inhibitor).

    • Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflow Diagrams

In_Vitro_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h drug_treatment Treat with this compound, MEK Inhibitor, and Combination incubation_24h->drug_treatment incubation_72h Incubate 72h drug_treatment->incubation_72h viability_assay Perform Cell Viability Assay (MTT/MTS) incubation_72h->viability_assay western_blot_prep Prepare Cell Lysates for Western Blot incubation_72h->western_blot_prep data_analysis Analyze Data: - IC50 Calculation - Synergy Analysis (Chou-Talalay) viability_assay->data_analysis end End data_analysis->end western_blot Perform Western Blot for MAPK Pathway Proteins western_blot_prep->western_blot western_blot->end

Caption: Workflow for in vitro analysis of this compound combination therapy.

In_Vivo_Workflow start Start cell_injection Inject Cancer Cells into Immunocompromised Mice start->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, MEK Inhibitor, and Combination randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint of Study monitoring->endpoint analysis Tumor Excision and Further Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft study of this compound combination therapy.

Conclusion

This compound, as a selective APT2 inhibitor, holds promise as a component of combination cancer therapy. Its ability to restore the tumor-suppressive function of Scribble and consequently inhibit the MAPK pathway provides a strong rationale for its combination with MAPK pathway inhibitors. The detailed protocols and data presentation templates provided in this document are intended to facilitate further research into the synergistic potential of this compound and accelerate the development of novel and more effective cancer treatment strategies.

References

Troubleshooting & Optimization

potential off-target effects of ML349 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the ML349 inhibitor. It includes frequently asked questions and troubleshooting guidance to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Lysophospholipase 2 (LYPLA2), also known as Acyl-Protein Thioesterase 2 (APT2).[1][2] It interacts with the active site of the enzyme.[3] LYPLA2/APT2 is a serine hydrolase that removes palmitate from proteins (depalmitoylation), a key post-translational modification regulating protein trafficking, localization, and signaling.[3][1]

Q2: How selective is this compound for its primary target?

A2: this compound exhibits high selectivity for LYPLA2/APT2 over its close homolog, LYPLA1/APT1.[3][1] The inhibitory concentration for LYPLA1 is more than 20 times higher than for LYPLA2.[3] Profiling against a panel of approximately 20 other serine hydrolases showed no significant off-target inhibition at concentrations up to 10 µM.[3]

Q3: What are the known or potential off-targets of this compound?

A3: this compound is considered highly selective. However, some modest, unconfirmed activity has been observed at relatively high concentrations (3 to 50 µM) against NPY receptors, MEK kinase, TAAR1, and GNA15.[3] These potential interactions have been suggested as subjects for future investigation but are not considered significant under typical experimental conditions where this compound is used at much lower concentrations to selectively inhibit LYPLA2/APT2.[3]

Q4: Does this compound affect downstream signaling pathways?

A4: By inhibiting LYPLA2/APT2, this compound disrupts the depalmitoylation cycle, which is essential for the proper localization and function of many signaling proteins, including oncogenes like NRAS.[1][4] However, studies in NRAS mutant melanoma cell lines showed that specific inhibition of APT2 by this compound did not cause consistent changes in the main NRAS downstream signaling pathways involving ERK and AKT.[4][5] A slight activation of AKT was noted in some NRAS mutant cells, but this effect was not consistently observed.[2][5]

Q5: Does this compound exhibit cytotoxicity?

A5: this compound does not exhibit overt cytotoxicity at effective concentrations.[3] Cell viability assays in various cell lines, including NRAS mutant melanoma cells and HEK293T cells, have shown no significant decrease in cell viability.[2][4][5]

Quantitative Selectivity Data

The following table summarizes the inhibitory activity of this compound against its primary target and key anti-targets.

TargetAliasAssay TypeValueReference
LYPLA2 APT2IC50144 nM[3][2][6]
APT2 LYPLA2Ki120 nM[2][6]
LYPLA1 APT1IC50>3,000 nM[2][6]
APT1 LYPLA1Ki>10,000 nM[2]
Other Serine Hydrolases-IC50>10,000 nM[3]

Troubleshooting Guide

Q: I am observing an unexpected phenotype in my cells after this compound treatment. Could this be an off-target effect?

A: While this compound is highly selective, an unexpected phenotype could arise from several factors. First, confirm that the concentration of this compound used is appropriate for selective LYPLA2/APT2 inhibition (typically in the low micromolar or high nanomolar range). High concentrations (>>10 µM) may engage low-affinity off-targets.[3] Second, consider the specific cellular context, as the functional consequences of inhibiting depalmitoylation can be widespread and cell-type dependent. To investigate a potential off-target effect, consider performing a rescue experiment by overexpressing a drug-resistant mutant of LYPLA2/APT2. If the phenotype is reversed, it is likely on-target.

troubleshooting_logic A Unexpected Phenotype Observed with this compound Treatment B Is this compound concentration within selective range? A->B C High concentration used. Consider titration to a lower dose. B->C No D Concentration is appropriate. Proceed to next step. B->D Yes E Validate Target Engagement (e.g., CETSA, ABPP) D->E F Target is not engaged. Review experimental protocol and compound integrity. E->F No G Target is engaged. Phenotype is likely on-target or due to downstream effects. E->G Yes H Consider orthogonal validation: - siRNA/shRNA knockdown of LYPLA2 - Use of structurally distinct inhibitor G->H

Figure 1. Logic diagram for troubleshooting unexpected results.

Q: My experimental results with this compound are inconsistent. What are potential causes?

A: Inconsistent results can stem from compound handling or experimental variability. This compound has limited solubility in aqueous media, which can be a source of variability.[4] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in your assay buffer or cell culture medium.[6] We recommend preparing fresh dilutions for each experiment from a frozen stock solution. Additionally, verify the passage number and health of your cells, as these can influence the cellular response to the inhibitor.

Q: How can I confirm that this compound is engaging its target (LYPLA2/APT2) in my specific experimental system?

A: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) can demonstrate that this compound binding stabilizes LYPLA2/APT2 against thermal denaturation.[1][7] Alternatively, competitive Activity-Based Protein Profiling (ABPP) can be used to show that this compound blocks the binding of a broad-spectrum serine hydrolase probe to LYPLA2/APT2 in cell lysates or intact cells.[3]

Signaling Pathway Context

This compound inhibits LYPLA2/APT2, an enzyme that removes palmitate from proteins. This process, known as depalmitoylation, is part of a dynamic cycle that regulates the membrane association and signaling activity of key proteins like small GTPases (e.g., RAS). By blocking this step, this compound "traps" target proteins in their palmitoylated state, potentially altering their subcellular localization and downstream signaling functions.

palmitoylation_cycle cluster_membrane Cell Membrane cluster_cytosol Cytosol RAS_mem RAS (Palmitoylated) Active Signaling APT2 LYPLA2 / APT2 RAS_mem->APT2 Depalmitoylation Downstream Downstream Signaling (e.g., RAF-MEK-ERK) RAS_mem->Downstream RAS_cyto RAS (Depalmitoylated) Inactive PAT Protein Acyl Transferases (PATs) RAS_cyto->PAT Palmitoylation PAT->RAS_mem APT2->RAS_cyto This compound This compound This compound->APT2

Figure 2. Role of LYPLA2/APT2 in the protein palmitoylation cycle.

Experimental Protocols

Below are summarized methodologies for key experiments used to characterize the selectivity and target engagement of this compound.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay assesses the selectivity of this compound against a wide range of serine hydrolases in a complex biological sample.[3]

  • Objective: To determine the inhibitory profile of this compound across the serine hydrolase superfamily.

  • Methodology:

    • Lysate Preparation: Prepare a soluble proteome from cells (e.g., HEK293T).

    • Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes at 37°C).

    • Probe Labeling: Add a broad-spectrum, fluorescently tagged serine hydrolase activity-based probe (e.g., FP-Rhodamine). This probe covalently binds to the active site of serine hydrolases.

    • SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.

    • Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. Inhibition by this compound is observed as a decrease in the fluorescence intensity of the corresponding protein band compared to the DMSO control.

abpp_workflow A Prepare Cell Lysate (Complex Proteome) B Incubate with this compound (or DMSO control) A->B C Add Fluorescent Activity-Based Probe (FP-Rh) B->C D Quench Reaction & Separate by SDS-PAGE C->D E In-Gel Fluorescence Scan D->E F Analyze Band Intensity: Decreased fluorescence indicates inhibition E->F

Figure 3. Workflow for competitive activity-based protein profiling.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7]

  • Objective: To confirm that this compound binds to LYPLA2/APT2 in intact cells.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation and aggregation.

    • Lysis & Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant and quantify the amount of soluble LYPLA2/APT2 remaining at each temperature using an antibody-based method like Western blotting or ELISA.

    • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and confirms target engagement.

References

interpreting unexpected results in ML349 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the LYPLA2/APT2 inhibitor, ML349.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected outcomes encountered during this compound experiments.

Q1: My this compound treatment shows no effect on the downstream pathway I'm studying, even though LYPLA2/APT2 is believed to be involved. Why is this happening?

A1: This is a critical observation that requires systematic troubleshooting. Several factors could contribute to a lack of an observable phenotype.

  • Functional Redundancy: Other enzymes may compensate for the inhibition of LYPLA2/APT2 in your specific biological context. The closely related enzyme LYPLA1/APT1 or other uncharacterized serine hydrolases could perform similar functions.

  • Cell-Type Specificity: The role of LYPLA2/APT2 can be highly context-dependent. For example, while LYPLA2/APT2 is involved in the depalmitoylation cycle of proteins like NRAS, studies in NRAS-mutant melanoma cells have shown that specific inhibition by this compound did not produce significant biological effects on cell growth or downstream signaling.[1][2]

  • Experimental Conditions: Suboptimal drug concentration, insufficient incubation time, or degradation of the compound can lead to a lack of effect. It is crucial to confirm target engagement in your specific experimental system.

  • Alternative Pathways: The signaling pathway you are investigating may have dominant regulatory mechanisms that are independent of the palmitoylation state of your protein of interest.

No_Phenotype_Workflow start Start: No Phenotype Observed with this compound check_compound 1. Verify Compound Integrity - Confirm correct storage (-20°C) - Check solubility and stability in media start->check_compound check_protocol 2. Review Experimental Protocol - Is concentration adequate (e.g., 1-10 µM)? - Is incubation time sufficient? check_compound->check_protocol confirm_target 3. Confirm Target Engagement - Use competitive ABPP (see Protocol 1) - Does this compound inhibit LYPLA2 in your cells? check_protocol->confirm_target target_engaged Target Engagement Confirmed confirm_target->target_engaged Yes target_not_engaged Target Not Engaged confirm_target->target_not_engaged No re_evaluate_hypothesis 4. Re-evaluate Biological Hypothesis - Consider functional redundancy - Investigate alternative pathways - Is LYPLA2 critical in this context? target_engaged->re_evaluate_hypothesis target_not_engaged->check_protocol Adjust Protocol end Conclusion re_evaluate_hypothesis->end

Caption: Troubleshooting workflow for experiments where this compound shows no effect.

Q2: I'm observing unexpected cytotoxicity or off-target effects with this compound. What could be the cause?

A2: While this compound is known for its high selectivity, off-target effects or cytotoxicity can occur under certain conditions.[3]

  • High Concentrations: Although highly selective, supra-physiological concentrations (>10-20 µM) may lead to inhibition of other serine hydrolases.[1][3] It is recommended to perform a dose-response curve to identify the optimal concentration range.

  • Compound Purity and Degradation: Ensure the purity of your this compound stock. Impurities or degradation products could have their own biological activities.

  • Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound can have cytotoxic effects at higher concentrations. Always run a vehicle-only control.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in lipid metabolism or signaling pathways affected by LYPLA2 inhibition. Studies in HEK293T and various melanoma cell lines showed no overt cytotoxicity at working concentrations.[3][4]

Probable CauseRecommended Action
Concentration too highPerform a dose-response experiment (e.g., 0.1 nM to 25 µM) to determine the therapeutic window.
Compound impurityVerify purity via analytical methods (e.g., LC-MS). Obtain a new, high-purity batch if necessary.
Vehicle (DMSO) toxicityEnsure final DMSO concentration is low (<0.5%) and consistent across all wells, including controls.
Cell line sensitivityTest this compound on a panel of different cell lines to assess specificity of the cytotoxic effect.
Q3: My in vitro IC50 value for this compound is different from the reported values. What are the possible reasons?

A3: Variations in IC50 values are common and often stem from differences in assay conditions. The reported IC50 for this compound against LYPLA2 is approximately 144 nM.[3][5][6]

  • Assay Format: The specific type of assay (e.g., fluorescence polarization, gel-based ABPP), substrate concentration, and enzyme source (recombinant vs. lysate) can all influence the calculated IC50.[3]

  • Buffer Composition: pH, salt concentration, and the presence of detergents or additives can alter enzyme activity and inhibitor binding.

  • Incubation Time: As a reversible inhibitor, the pre-incubation time of this compound with the enzyme before adding the substrate can affect the apparent potency.

  • Protein Concentration: The concentration of LYPLA2 in the assay can impact the IC50 value, especially for tight-binding inhibitors.

Target / ParameterReported ValueReference
LYPLA2 / APT2 (IC50) 144 nM[3][5][6]
LYPLA2 / APT2 (Ki) 120 nM[5][6]
LYPLA1 / APT1 (IC50) > 3,000 nM[3][5]
Selectivity (LYPLA1/LYPLA2) > 20-fold[3]
Other Serine Hydrolases No off-targets observed up to 10 µM[3]
Q4: this compound is showing poor solubility in my experimental buffer. How can I improve it?

A4: this compound has a reported aqueous solubility of 8.6 µM in serum-containing medium.[3] If you experience issues, consider the following:

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This compound should be stored at -20°C or -80°C to maintain stability.[5][6]

  • Working Dilution: When preparing your working solution, add the DMSO stock to your aqueous buffer or media while vortexing to prevent precipitation. The final DMSO concentration should be kept low (typically ≤0.5%).

  • Use of Solubilizing Agents: For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used to create a stable suspension.[5]

  • Sonication/Heating: Gentle heating (e.g., to 37°C) or sonication can sometimes aid dissolution, but be cautious as this may degrade the compound.[6]

Experimental Protocols & Methodologies

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement

This gel-based assay confirms that this compound engages with its intended target (LYPLA2) in a complex biological sample (e.g., cell lysate).

Methodology:

  • Proteome Preparation: Prepare soluble proteome from cell pellets (e.g., HEK293T cells) by sonication in a buffer like DPBS and centrifugation to remove insoluble debris. Normalize protein concentration to 1 mg/mL.[3]

  • Inhibitor Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of this compound (prepared from a 50x DMSO stock) for 30 minutes at 37°C. Include a DMSO-only control.[3]

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as FP-PEG-Rhodamine (FP-PEG-Rh), to a final concentration of 5 µM. Incubate for 30 minutes at room temperature.[3]

  • SDS-PAGE and Imaging: Quench the reactions with 2x SDS-PAGE loading buffer. Separate the proteins on an SDS-PAGE gel. Visualize the labeled hydrolases using an in-gel fluorescent scanner.

  • Analysis: The LYPLA2 band will appear fluorescent in the DMSO control. Successful target engagement by this compound will block probe binding, leading to a dose-dependent decrease in the fluorescence intensity of the LYPLA2 band. Quantify the integrated optical density relative to the DMSO control to determine the extent of inhibition.[3]

ABPP_Workflow prep 1. Prepare Cell Lysate (1 mg/mL) incubate 2. Incubate with this compound (Varying Concentrations) 30 min @ 37°C prep->incubate probe 3. Add FP-Rhodamine Probe (5 µM) 30 min @ RT incubate->probe sds_page 4. Quench & Run SDS-PAGE probe->sds_page scan 5. In-Gel Fluorescence Scan sds_page->scan analyze 6. Analyze Fluorescence (LYPLA2 Band) scan->analyze result Result: Dose-dependent decrease in fluorescence confirms engagement analyze->result

Caption: Experimental workflow for competitive Activity-Based Protein Profiling.

Protocol 2: Cell Viability Assay (WST-1)

This protocol assesses whether this compound induces cytotoxicity in a cultured cell line.

Methodology:

  • Cell Plating: Plate cells (e.g., 15,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C.[3]

  • Compound Treatment: Prepare 11x stock solutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of fresh medium. Add 10 µL of the 11x this compound stocks to the wells. Include wells treated with a vehicle-only control (e.g., medium with 1% DMSO).[3]

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 48 hours) at 37°C.[3]

  • WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is proportional to the color change.

Protocol 3: In Vivo Formulation

This protocol describes how to prepare this compound for administration in animal models.

Methodology:

  • Stock Solution: Prepare a concentrated stock of this compound in DMSO (e.g., 20 mg/mL).[5]

  • Vehicle Preparation: The recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

  • Formulation: To prepare a 1 mL working solution at 2 mg/mL, perform the following steps sequentially: a. Add 100 µL of the 20 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.[5] b. Add 50 µL of Tween-80 to the mixture and mix again.[5] c. Add 450 µL of saline to bring the final volume to 1 mL.[5]

  • Administration: This protocol yields a suspended solution suitable for oral or intraperitoneal injection. Use sonication if necessary to aid dissolution. It is recommended to prepare this formulation fresh on the day of use.[5]

Signaling Pathway Context

Inhibition of Protein Depalmitoylation by this compound

S-palmitoylation is a reversible post-translational modification where a fatty acid (palmitate) is attached to a cysteine residue of a protein. This process is critical for regulating protein trafficking, localization to membranes, and signaling activity.[7][8] The cycle of palmitoylation and depalmitoylation is controlled by protein acyl transferases (PATs) and acyl protein thioesterases (APTs), respectively. This compound specifically inhibits APT2 (LYPLA2), thereby preventing the removal of palmitate from its substrate proteins.[7][8]

Palmitoylation_Cycle cluster_membrane Cell Membrane cluster_cytosol Cytosol protein_mem Protein-SH (Palmitoylated, Membrane-Bound) apt2 LYPLA2 / APT2 (Depalmitoylation) protein_mem->apt2 protein_sol Protein-S-Palm (Soluble) pat PATs (Palmitoylation) protein_sol->pat pat->protein_mem apt2->protein_sol This compound This compound This compound->apt2 inhibits

Caption: this compound inhibits LYPLA2/APT2, blocking protein depalmitoylation.

References

Technical Support Center: Controlling for ML349 Off-Targets in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for controlling and identifying off-target effects of ML349 in proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and reversible inhibitor of Acyl-Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2)[1]. It is widely used as a chemical probe to study the biological functions of this enzyme. This compound exhibits high selectivity for APT2 over its close homolog APT1 (LYPLA1)[1].

Q2: Why is it important to control for this compound off-targets?

While this compound is highly selective, like any small molecule inhibitor, it has the potential to bind to unintended proteins (off-targets). These off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of APT2 when it may be caused by the modulation of another protein. Rigorous off-target profiling is crucial for validating this compound's mechanism of action in a given biological context and ensuring the reliability of research findings.

Q3: What are the main strategies to identify this compound off-targets in proteomics?

The primary strategies for identifying this compound off-targets on a proteome-wide scale include:

  • Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS): This involves using a modified version of this compound (e.g., biotin-conjugated) to capture interacting proteins from a cell lysate or tissue extract[2].

  • Competitive Activity-Based Protein Profiling (ABPP): This technique uses activity-based probes that target a specific class of enzymes (e.g., serine hydrolases) to profile their activity in the presence and absence of this compound[3]. A reduction in probe labeling of a particular enzyme in the presence of this compound suggests a direct interaction.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Binding of this compound to a target protein can increase its stability, leading to a shift in its melting temperature, which can be detected by Western blot or mass spectrometry[4].

Q4: Are there any known inactive analogs of this compound that can be used as negative controls?

Yes, this compound-sulfoxide and this compound-thioether have been shown to have significantly reduced binding affinity for APT2[5]. These compounds can be used as negative controls in proteomics experiments. A structurally similar molecule that does not bind to the intended target is an excellent tool to differentiate specific off-targets from non-specific interactions with the chemical scaffold.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against its primary target APT2 and its close homolog APT1. Comprehensive quantitative data on proteome-wide off-targets is still emerging. A key study utilizing a biotin-conjugated this compound has confirmed its high selectivity across the proteome at low micromolar concentrations[2]. Researchers are encouraged to perform their own off-target profiling in their specific experimental system.

TargetMethodIC50 / KiReference
APT2 (LYPLA2) Competitive ABPPIC50: 144 nM[1]
APT2 (LYPLA2) Ki: 120 ± 20 nM
APT1 (LYPLA1) Competitive ABPPIC50: >3000 nM[1]
APT1 (LYPLA1) Ki: >10000 nM

Experimental Protocols

Here we provide detailed methodologies for key experiments to identify and validate this compound off-targets.

Protocol 1: Affinity Chromatography with Biotin-Conjugated this compound

This protocol describes the use of a biotinylated this compound probe to pull down interacting proteins from a cell lysate for identification by mass spectrometry.

Workflow Diagram:

Affinity_Purification_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Proteomic Analysis start Cell Culture/ Tissue Homogenization lysis Cell Lysis (e.g., RIPA buffer) start->lysis clarify Clarification (Centrifugation) lysis->clarify incubate Incubate Lysate with Biotin-ML349 & Streptavidin Beads clarify->incubate wash Wash Beads (remove non-specific binders) incubate->wash elute Elute Bound Proteins (e.g., with excess biotin or denaturing buffer) wash->elute sds_page SDS-PAGE elute->sds_page digest In-gel or In-solution Tryptic Digestion sds_page->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Protein Identification & Quantification lcms->data end List of Potential Off-Targets data->end Competitive_ABPP_Workflow cluster_treatment Sample Treatment cluster_labeling Probe Labeling & Enrichment cluster_analysis Proteomic Analysis start Cell Lysate treat_this compound Incubate with this compound start->treat_this compound treat_dmso Incubate with DMSO (Control) start->treat_dmso label_probe Add Serine Hydrolase Activity-Based Probe (e.g., FP-biotin) treat_this compound->label_probe treat_dmso->label_probe enrich Enrich Labeled Proteins (Streptavidin Pulldown) label_probe->enrich digest On-bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms quantify Quantitative Comparison (this compound vs. DMSO) lcms->quantify end Identified Off-Targets quantify->end CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heat Shock & Lysis cluster_analysis Analysis start Intact Cells treat_this compound Treat with this compound start->treat_this compound treat_dmso Treat with DMSO (Control) start->treat_dmso heat Heat Cells at a Range of Temperatures treat_this compound->heat treat_dmso->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse->centrifuge wb Western Blot for Candidate Proteins centrifuge->wb ms LC-MS/MS of Soluble Fraction (TPP) centrifuge->ms end Thermal Shift Indicates Target Engagement wb->end ms->end

References

ML349 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

ML349 Technical Support Center

Welcome to the technical support resource for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, specific, and reversible inhibitor of Acyl Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2).[1][2][3] It functions by interacting with the active site of the APT2 enzyme, preventing it from removing palmitate groups from substrate proteins (a process called depalmitoylation).[3][4] this compound exhibits high selectivity for APT2 over its isoform, APT1.[1][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid (powder) or in a stock solution under specific temperature conditions. Please refer to the data summary table below for detailed storage recommendations.

Q3: Is this compound stable in aqueous buffers like PBS?

A3: Yes, this compound is chemically stable in Phosphate Buffered Saline (PBS) for over 48 hours at ambient temperature when tested at a concentration of 10 µM.[3]

Q4: How does this compound affect the NRAS signaling pathway?

A4: The membrane localization and signaling activity of proteins like NRAS are regulated by a cycle of palmitoylation and depalmitoylation.[5] APT2 is one of the enzymes responsible for depalmitoylating NRAS, which allows it to recycle back to the Golgi apparatus from the plasma membrane.[5] By inhibiting APT2, this compound disrupts this cycle. However, in studies with NRAS mutant melanoma cells, this compound did not significantly decrease cell viability or affect the downstream effector p-ERK, though a slight activation of AKT was observed.[5]

Q5: Is this compound cytotoxic?

A5: this compound does not show significant cytotoxicity in various cell lines, including HEK293T and NRAS mutant melanoma cells, at concentrations up to its solubility limit in cell culture media.[3][5]

Data Presentation: Stability and Solubility

The stability and solubility of this compound are critical for experimental success. The following tables summarize key quantitative data.

Table 1: Storage and Stability of this compound

FormStorage TemperatureDuration of StabilitySource(s)
Powder (Solid) -20°C3 years[1][2]
Stock Solution -80°C6 months - 1 year[1][2]
-20°C1 month[1]
In PBS (10 µM) Ambient Temperature> 48 hours[3]

Table 2: Solubility of this compound in Various Solvents

Solvent / MediumMaximum SolubilityRecommendations & NotesSource(s)
DMSO 12.5 - 30 mg/mL (27.5 - 66 mM)Use fresh, anhydrous DMSO. Sonication or gentle warming (45°C) can aid dissolution.[1][2][6]
Water < 0.1 mg/mLConsidered insoluble.[1][6]
Ethanol Insoluble[6]
DMEM (serum-free) 0.5 µMLow solubility limits use in serum-free conditions.[3]
DMEM + 10% FBS 8.6 µMSerum significantly improves solubility.[3]
Supplemented Growth Media < 12.5 µMThe practical upper limit for most cell-based assays.[5]
In Vivo Formulation 1 2 mg/mL (Suspension)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[1]
In Vivo Formulation 2 Not specified5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.[6]

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in DMSO.

  • Cause: The DMSO may have absorbed moisture, which significantly reduces the solubility of this compound.[1][6]

  • Solution: Always use fresh, anhydrous (hygroscopic) DMSO from a newly opened bottle.

  • Cause: Insufficient mechanical force to break up powder aggregates.

  • Solution: Briefly sonicate the solution or warm it gently to 37-45°C to facilitate dissolution.[2]

  • Cause: Small, insoluble impurities may be present in the powder.

  • Solution: If the solution remains cloudy after attempting the above steps, these are likely insoluble impurities that do not affect bioactivity. They can be removed by filtration or centrifugation.[2]

Issue 2: Precipitate forms when adding this compound stock to aqueous buffer or cell media.

  • Cause: this compound has very low solubility in aqueous solutions. The final concentration of this compound exceeds its solubility limit in the final buffer/media.

  • Solution:

    • Ensure the final concentration does not exceed the known solubility limits (e.g., < 8.6 µM in media with 10% serum).[3]

    • Check that the final percentage of DMSO in the aqueous solution is as low as possible (typically < 0.5%) to avoid solvent effects, but sufficient to maintain solubility.

    • When diluting, add the DMSO stock solution to the aqueous buffer/media while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.

Issue 3: Inconsistent results in cell-based assays.

  • Cause: The concentration of this compound in the media is not consistent due to its low solubility.

  • Solution: Prepare fresh dilutions for each experiment from a validated stock solution. Be aware that the effective concentration in media containing serum is significantly higher than in serum-free media.[3] Always run appropriate vehicle (e.g., DMSO) controls.

  • Cause: Degradation of this compound in stock solutions.

  • Solution: Aliquot stock solutions into single-use vials and store them at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[7]

G cluster_0 Troubleshooting this compound Solubility start This compound Fails to Dissolve or Precipitates q1 Is the solvent fresh, anhydrous DMSO? start->q1 s1 Use new, anhydrous DMSO. q1->s1 No q2 Have you tried sonication or gentle warming (37-45°C)? q1->q2 Yes s1->q2 s2 Sonicate or warm solution briefly. q2->s2 No q3 Is the final concentration in media below the solubility limit (~8.6 µM with serum)? q2->q3 Yes s2->q3 s3 Lower the final concentration. q3->s3 No end_ok Solution should be clear. Proceed with experiment. q3->end_ok Yes end_filter If minor particulates remain, centrifuge and use supernatant. q3->end_filter If still cloudy s3->end_ok

Caption: Troubleshooting flowchart for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 220 µL of DMSO to 1 mg of this compound, molecular weight 454.56 g/mol ). d. Vortex thoroughly. If necessary, sonicate the vial for 5-10 minutes to ensure complete dissolution. e. Aliquot the stock solution into single-use volumes in tightly sealed vials. f. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

G cluster_0 This compound Storage and Handling Workflow receive Receive this compound Powder store_powder Store at -20°C (Up to 3 years) receive->store_powder prepare_stock Prepare Stock in Anhydrous DMSO store_powder->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_short Store at -20°C (Up to 1 month) aliquot->store_short store_long Store at -80°C (Up to 6 months) aliquot->store_long use Use in Experiment store_short->use store_long->use

Caption: Recommended storage and handling workflow for this compound.

Protocol 2: Assessment of this compound Stability in PBS

  • Objective: To determine the chemical stability of this compound in an aqueous buffer over time.[3]

  • Materials: 10 mM this compound in DMSO, PBS (pH 7.4), HPLC autosampler vials.

  • Procedure: a. Prepare a 10 µM solution of this compound by adding the appropriate amount of DMSO stock to PBS. b. Dispense the solution into several HPLC autosampler vials. c. Hold the vials in an HPLC autosampler at ambient temperature. d. Inject samples onto the HPLC at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). e. Monitor the peak area and retention time of this compound at each time point. f. Stability is determined by comparing the peak area of this compound at each time point to the initial (0 hour) measurement. A stable compound will show minimal decrease in peak area over time.

Protocol 3: General Cell Viability Assay

  • Objective: To assess the cytotoxic effect of this compound on a chosen cell line.[3][5]

  • Materials: Cell line of interest (e.g., HEK293T), appropriate cell culture media, 96-well plates, this compound stock solution, cell viability reagent (e.g., WST-1, CellTiter-Glo).

  • Procedure: a. Plate cells in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[1][5] b. Prepare serial dilutions of this compound in cell culture media. Remember the solubility limit (<12.5 µM). Also prepare a vehicle control (media with the same final concentration of DMSO). c. Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control. d. Incubate the plates for a desired period (e.g., 48 hours).[3] e. Add the cell viability reagent to each well according to the manufacturer's protocol. f. Measure the signal (absorbance or luminescence) using a plate reader. g. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway Visualization

This compound inhibits APT2, an enzyme involved in the dynamic regulation of protein S-palmitoylation, a reversible lipid modification crucial for protein trafficking and function.

G cluster_pathway NRAS Palmitoylation-Depalmitoylation Cycle cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane golgi Golgi pat PATs (Palmitoylation) pm Plasma Membrane nras_g NRAS nras_p Palmitoylated NRAS apt2 APT2 (Depalmitoylation) nras_p->apt2 downstream Downstream Signaling (p-ERK, p-AKT) nras_p->downstream pat->nras_p Trafficking apt2->nras_g Recycling This compound This compound This compound->apt2

Caption: NRAS signaling cycle and the inhibitory action of this compound.

References

addressing ML349 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with ML349, particularly concerning unexpected cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and reversible inhibitor of Lysophospholipase 2 (LYPLA2), also known as Acyl-Protein Thioesterase 2 (APT2).[1][2][3] Its mechanism of action is to block the enzymatic activity of APT2, which is responsible for depalmitoylation—the removal of palmitic acid from proteins.[4][5] This process is crucial for the trafficking, membrane localization, and signaling of many proteins, including members of the RAS family.[4][6] this compound achieves its selectivity through a distinct binding mode within the APT2 active site, where its sulfonyl group indirectly engages the catalytic triad through hydrogen bonds with water molecules.[2][5]

Q2: Is this compound expected to be cytotoxic to cell lines?

No, this compound is generally not considered cytotoxic at its effective working concentrations.[4] Multiple studies have reported that this compound does not decrease cell viability in various cell lines, including HEK293T and several melanoma cell lines, at concentrations typically used for APT2 inhibition (e.g., <12.5 μM).[4][6][7] Observed cytotoxicity is often an indication of an experimental issue, such as excessive concentration, compound instability, or specific cell line sensitivity.

Q3: What are the reported inhibitory concentrations (IC50 / Ki) for this compound?

This compound is highly potent against its target, APT2/LYPLA2, while showing very high selectivity over the related enzyme APT1/LYPLA1. The key values are summarized below.

Target EnzymeInhibition MetricReported ValueReference
APT2 / LYPLA2IC50144 nM[1][3][8]
APT2Ki120 ± 20 nM[3][8]
APT1 / LYPLA1IC50>3000 nM (>3 µM)[3][8]
APT1Ki>10000 nM (>10 µM)[3][8]
HEK293T CellsCytotoxicity IC50>10 µM[3]

Q4: What is the recommended working concentration for this compound in cell culture experiments?

Based on its high potency, a working concentration in the range of 1-10 µM is typically sufficient to achieve robust inhibition of APT2 in situ. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide addresses the common problem of observing cell death when using this compound, an outcome that is not typically expected from this compound.

Q: I've treated my cells with this compound and am observing significant cell death. What are the potential causes?

A: This is an unexpected outcome that warrants investigation. The issue likely stems from one of the following factors:

  • Compound Concentration: The most common cause is a concentration that is too high. While this compound is effective at nanomolar concentrations in vitro, higher concentrations (>>10 µM) may be required in cells, but excessively high levels can lead to off-target effects and cytotoxicity.

  • Compound Quality and Solubility: Ensure the this compound powder is of high purity and has been stored correctly. Poor solubility can lead to precipitation of the compound, which can be toxic to cells. Always prepare fresh stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into culture media.[8]

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be non-toxic, typically ≤ 0.1%. Prepare a "vehicle-only" control (media with the same final concentration of DMSO) to ensure the observed effects are not from the solvent.

  • Cell Line-Specific Sensitivity: While uncommon, your specific cell line may have a unique sensitivity to APT2 inhibition or the this compound compound itself.

  • Experimental Conditions: Factors like low cell confluence at the time of treatment, nutrient-depleted media, or extended incubation times can exacerbate subtle cytotoxic effects.

G start Start: Unexpected Cytotoxicity Observed check_conc 1. Verify Concentration Is it > 10-20 µM? start->check_conc check_controls 2. Check Controls Is the Vehicle Control also toxic? check_conc->check_controls No cause_conc Likely Cause: Concentration-dependent off-target toxicity. check_conc->cause_conc Yes check_compound 3. Assess Compound Is stock solution clear? Is it freshly prepared? check_controls->check_compound No cause_solvent Likely Cause: Solvent (e.g., DMSO) toxicity. check_controls->cause_solvent Yes check_culture 4. Review Culture Conditions (e.g., Confluence, Media) check_compound->check_culture Yes cause_compound Likely Cause: Compound precipitation or degradation. check_compound->cause_compound No cause_culture Likely Cause: Sub-optimal cell health - or - Cell-specific sensitivity. check_culture->cause_culture Yes solution_conc Solution: Perform dose-response. Use lower concentration (1-10 µM). cause_conc->solution_conc solution_solvent Solution: Lower final solvent concentration (typically <0.1%). cause_solvent->solution_solvent solution_compound Solution: Prepare fresh stock. Ensure full solubilization. cause_compound->solution_compound solution_culture Solution: Optimize cell culture protocol. Test on a standard cell line (e.g., HEK293T). cause_culture->solution_culture

Caption: Troubleshooting workflow for diagnosing unexpected this compound cytotoxicity.

Q: How can I design an experiment to confirm the source of the cytotoxicity?

A: A systematic approach is best. We recommend running a matrix of controls:

  • Dose-Response: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM). This will help you identify a threshold for the toxic effects and establish a therapeutic window.

  • Vehicle Control: As mentioned, always include a control with the highest volume of solvent used in your experiment to rule out its toxicity.

  • Positive Control: Use a compound known to induce apoptosis or cell death in your cell line (e.g., staurosporine) to ensure your viability assay is working correctly.

  • Control Cell Line: Test this compound on a cell line reported to be resistant, such as HEK293T, in parallel with your experimental line.[6] If toxicity is observed only in your line, it points to cell-specific sensitivity.

Signaling Pathway and Experimental Protocols

Involved Signaling Pathway: Protein Palmitoylation Cycle

This compound inhibits APT2, a key enzyme in the depalmitoylation step of the protein palmitoylation cycle. This cycle dynamically regulates the membrane association and signaling of proteins like NRAS. Disrupting this cycle can alter downstream signaling, such as the AKT pathway.[4][6]

G cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane PAT Protein Acyl Transferase (PAT) NRAS_palm Palmitoylated NRAS (Membrane-Bound) PAT->NRAS_palm Palmitoylation (Trafficking to Membrane) NRAS_sol Soluble NRAS NRAS_sol->PAT Substrate Downstream Downstream Signaling (e.g., AKT activation) NRAS_palm->Downstream Activates APT2 APT2 (LYPLA2) Depalmitoylates NRAS NRAS_palm->APT2 Substrate APT2->NRAS_sol Depalmitoylation (Recycling to Golgi) This compound This compound This compound->APT2 INHIBITS

Caption: Role of APT2 (this compound target) in the NRAS palmitoylation cycle.

Protocol: Cell Viability Assessment using a Tetrazolium Salt-Based Assay (e.g., WST-1/MTS)

This protocol provides a general method for assessing cell viability, which measures the metabolic activity of living cells.[1][9]

Objective: To quantify the effect of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • This compound compound

  • DMSO (or other suitable solvent)

  • WST-1, MTS, or XTT reagent

  • Microplate reader (absorbance)

Experimental Workflow Diagram:

G A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24h) A->B C 3. Treat Cells (this compound, Vehicle, Controls) B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add Viability Reagent (e.g., WST-1/MTS) D->E F 6. Incubate (1-4h) E->F G 7. Read Absorbance (Plate Reader) F->G H 8. Analyze Data (% Viability vs. Control) G->H

Caption: General experimental workflow for a cell viability assay.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well in 100 µL of medium).[1] Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Also prepare a vehicle control with the same final DMSO concentration as your highest this compound dose.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to your experiment (typically 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., 10 µL of WST-1 reagent) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.[1]

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., ~450 nm for WST-1/MTS).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells:

      • % Viability = (Abstreated / Absvehicle control) * 100%

    • Plot the % Viability against the log of the this compound concentration to determine any potential cytotoxic effects and calculate an IC50 value if applicable.

References

minimizing variability in ML349-treated samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML349, a selective inhibitor of Acyl Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and reversible small molecule inhibitor of Acyl Protein Thioesterase 2 (APT2)/Lysophospholipase 2 (LYPLA2).[1][2][3] It exhibits high selectivity for APT2 over its close homolog, Acyl Protein Thioesterase 1 (APT1)/Lysophospholipase 1 (LYPLA1).[1][2]

Q2: What is the mechanism of action of this compound?

This compound acts as a reversible, competitive inhibitor that interacts with the active site of APT2.[1][4] Structural studies have shown that the sulfonyl group of this compound forms hydrogen bonds with water molecules in the active site, indirectly engaging the catalytic triad and oxyanion hole.[4][5]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3]

Q4: What is the solubility of this compound?

The solubility of this compound can be a critical factor in experimental variability. It has a reported solubility of 8.6 µM in serum-containing medium and 12.5 mg/mL (27.5 mM) in DMSO.[1][3] Sonication is recommended to aid dissolution in DMSO.[3] It is important to note that the use of this compound in supplemented media can be limited by its solubility.[6]

Q5: Does this compound exhibit off-target effects or cytotoxicity?

This compound has been shown to have high selectivity for APT2 with no significant off-target effects on other serine hydrolases at concentrations up to 10 µM.[1] Studies have also indicated that this compound does not exhibit overt cytotoxicity in cell lines such as HEK293T.[1][6]

Troubleshooting Guide

Variability in experimental results with this compound can arise from several factors. This guide provides solutions to common issues.

Problem Possible Cause Recommended Solution
Low or inconsistent inhibitory effect Poor Solubility: this compound may have precipitated out of the solution, especially in aqueous media.Prepare fresh stock solutions in DMSO. Sonication can aid dissolution.[3] When diluting into aqueous buffers or media, ensure the final DMSO concentration is compatible with your assay and does not exceed the solubility limit of this compound. Consider using a lower final concentration of this compound.
Inaccurate Concentration: The actual concentration of the working solution may be lower than intended due to precipitation or adsorption to plasticware.Use low-adhesion microplates and pipette tips. Prepare working solutions immediately before use.
Compound Degradation: Improper storage may have led to the degradation of this compound.Store this compound powder at -20°C and DMSO stock solutions at -80°C.[3] Avoid repeated freeze-thaw cycles.
High background signal or unexpected cellular effects Solvent Effects: The solvent (e.g., DMSO) used to dissolve this compound may be affecting the cells or assay components.Always include a vehicle control (e.g., DMSO alone) in your experiments at the same final concentration as the this compound-treated samples.
Off-target effects at high concentrations: Although selective, very high concentrations of this compound might lead to off-target activities.Perform a dose-response experiment to determine the optimal concentration that inhibits APT2 without causing non-specific effects. It is recommended to use concentrations 5 to 10 times higher than the known Ki or IC50 values for complete inhibition.
Inconsistent results between experiments Cell Culture Variability: Differences in cell density, passage number, or growth phase can affect cellular responses to inhibitors.Maintain consistent cell culture practices.[7] Ensure cells are healthy and in the exponential growth phase before treatment.
Variable Incubation Times: The duration of this compound treatment can influence the observed effect.Standardize the incubation time across all experiments. The precise time of inhibitor addition and duration of treatment are important for data interpretation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: Potency and Selectivity of this compound

TargetAssay TypeValueReference
APT2/LYPLA2 Ki120 nM[2][3]
LYPLA2 IC50144 nM[1][2][3]
APT1/LYPLA1 Ki>10,000 nM[2][3]
LYPLA1 IC50>3,000 nM[2][3]

Table 2: Solubility and Stability of this compound

ParameterMediumValueReference
Solubility Serum-containing medium8.6 µM[1]
Solubility DMSO12.5 mg/mL (27.5 mM)[3]
Chemical Stability Not specified>48 hours[1]

Experimental Protocols

Protocol 1: General Cell-Based Assay with this compound

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cultured cells (e.g., HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Sterile, low-adhesion microplates and pipette tips

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[3]

    • Sonication may be used to facilitate dissolution.[3]

    • Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2]

  • Cell Seeding:

    • Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).[8]

    • Incubate the cells overnight to allow for attachment.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis:

    • After incubation, proceed with your desired downstream analysis, such as cell viability assays, western blotting for signaling pathway components, or activity-based protein profiling.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on purified APT2/LYPLA2.

Materials:

  • Purified, active APT2/LYPLA2 enzyme

  • Fluorogenic substrate for APT2 (e.g., a substrate that releases a fluorescent product upon cleavage)

  • Assay buffer (e.g., PBS or Tris-based buffer, pH 7.4)

  • This compound stock solution in DMSO

  • Multi-well plate (e.g., black, clear-bottom 96-well plate for fluorescence assays)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare Reagents:

    • Dilute the purified APT2 enzyme in assay buffer to the desired working concentration.

    • Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution. Include a vehicle control (DMSO only).

  • Enzyme and Inhibitor Pre-incubation:

    • Add the diluted this compound solutions or vehicle control to the wells of the microplate.

    • Add the diluted APT2 enzyme to each well.

    • Incubate the enzyme and inhibitor mixture at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for binding.[1]

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the change in fluorescence over time using a plate reader.

    • Record data at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity as a function of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

Signaling Pathway of Protein Palmitoylation and Depalmitoylation

Palmitoylation_Depalmitoylation cluster_golgi Golgi Apparatus cluster_membrane Plasma Membrane Protein_Acyl_Transferase Protein Acyl Transferase (PAT) Palmitoylated_Protein Palmitoylated Protein (Membrane-Associated) Protein_Acyl_Transferase->Palmitoylated_Protein Protein_Substrate Protein Substrate (e.g., NRAS) APT2 APT2 (LYPLA2) Target of this compound Palmitoylated_Protein->APT2 Depalmitoylation APT2->Protein_Substrate This compound This compound This compound->APT2 Inhibition

Caption: Dynamic cycle of protein palmitoylation and depalmitoylation.

Experimental Workflow for Assessing this compound Efficacy

ML349_Workflow Cell_Culture 1. Seed Cells (e.g., HEK293T) Treatment 2. Treat Cells with This compound or Vehicle Cell_Culture->Treatment Incubation 3. Incubate for Defined Period Treatment->Incubation Endpoint 4. Endpoint Analysis Incubation->Endpoint Viability Cell Viability Assay Endpoint->Viability Western Western Blot (e.g., for p-ERK, p-AKT) Endpoint->Western ABPP Activity-Based Protein Profiling Endpoint->ABPP Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis ABPP->Data_Analysis

Caption: General workflow for cell-based experiments with this compound.

Logical Relationship for Troubleshooting Low Inhibitory Effect

Troubleshooting_Logic Cause1 Cause 1: Poor Solubility Solution1 Solution: - Prepare fresh stocks - Sonicate - Check final DMSO % Cause1->Solution1 Cause2 Cause 2: Inaccurate Concentration Solution2 Solution: - Use low-adhesion plasticware - Prepare working solutions fresh Cause2->Solution2 Cause3 Cause 3: Compound Degradation Solution3 Solution: - Store properly (-20°C/-80°C) - Avoid freeze-thaw cycles Cause3->Solution3 Problem Problem Problem->Cause2 Problem->Cause3

Caption: Troubleshooting logic for low this compound inhibitory effect.

References

Technical Support Center: Ensuring Selective Inhibition of LYPLA2 with ML349

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective inhibition of Lysophospholipase 2 (LYPLA2) using ML349. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it selectively inhibit LYPLA2?

This compound is a potent, selective, and reversible inhibitor of LYPLA2, also known as Acyl-protein thioesterase 2 (APT2).[1][2] Its selectivity arises from its unique interaction with the active site of LYPLA2. Structural studies have revealed that this compound adopts a specific conformation within the LYPLA2 active site, where its sulfonyl group forms hydrogen bonds with resident water molecules, indirectly engaging the catalytic triad.[3] This binding mode is distinct from its interaction with the closely related homolog LYPLA1, leading to its high selectivity.[3]

Q2: What is the potency and selectivity of this compound for LYPLA2?

This compound exhibits high potency against LYPLA2 with an in vitro IC50 of 144 nM and a Ki of 120 nM.[1][4] It demonstrates greater than 20-fold selectivity for LYPLA2 over LYPLA1 and has shown no off-target activity against a panel of approximately 20 other serine hydrolases when assessed by gel-based competitive activity-based protein profiling (ABPP).[4]

Q3: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. However, based on its in vitro potency, a starting concentration range of 1-10 µM is often used in cellular assays.[4] It is crucial to ensure that the final concentration does not exceed the solubility of this compound in the cell culture medium to avoid precipitation.[4]

Q4: Is this compound cytotoxic?

This compound has been shown to not exhibit overt cytotoxicity in HEK293T cells at concentrations up to its maximum solubility in serum-containing medium (8.6 µM).[4] However, it is always recommended to perform a cytotoxicity assay, such as a WST-1 or MTT assay, in your specific cell line to confirm that the working concentrations of this compound are not affecting cell viability.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of LYPLA2 activity This compound degradation: Improper storage can lead to reduced potency.Store this compound stock solutions at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
This compound precipitation: Exceeding the solubility limit in the assay buffer or cell culture medium.Determine the solubility of this compound in your specific experimental medium.[4] Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all samples.
Incorrect protein concentration or activity: Insufficient or inactive LYPLA2 in the assay.Verify the concentration and activity of your LYPLA2 protein preparation or cell lysate. Include a positive control inhibitor if available.
Apparent off-target effects High concentration of this compound: At concentrations significantly above the IC50, the selectivity window may be reduced.Perform a dose-response experiment to identify the lowest effective concentration that inhibits LYPLA2 without affecting other cellular processes.
Non-specific binding: The observed phenotype may not be due to LYPLA2 inhibition.Use a structurally distinct LYPLA2 inhibitor as a complementary tool. Employ siRNA-mediated knockdown of LYPLA2 to confirm that the observed phenotype is target-specific.[5]
Difficulty confirming target engagement in cells Insufficient cellular uptake or rapid efflux of this compound. Consider using techniques like the Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to LYPLA2 within intact cells.[6][7]
Limitations of the readout assay. Utilize a direct measure of target engagement, such as competitive Activity-Based Protein Profiling (ABPP), to visualize the inhibition of LYPLA2 in a complex proteome.[4]

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 for LYPLA2 144 nMIn vitro, complex proteome lysates[1][4]
Ki for LYPLA2 120 nM[1]
IC50 for LYPLA1 > 3 µMIn vitro, complex proteome lysates[4]
Selectivity > 20-fold vs. LYPLA1Gel-based competitive ABPP[4]
Solubility in PBS Not specified, but tested1% DMSO, 18h incubation at 22°C[4]
Solubility in serum-containing medium 8.6 µMDMEM + 10% FBS, 1% DMSO, 18h incubation at 22°C[4]
Cytotoxicity (HEK293T cells) No overt cytotoxicity observedUp to soluble concentrations[4]

Key Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol is adapted from studies characterizing this compound's selectivity.[4] ABPP uses an active-site directed probe to label a class of enzymes, and inhibition is observed as a decrease in probe labeling.

Materials:

  • Cell lysate (e.g., from HEK293T cells)

  • This compound

  • DMSO (vehicle control)

  • Activity-based probe (e.g., FP-PEG-Rh)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • In-gel fluorescence scanner

Procedure:

  • Prepare cell lysates at a concentration of 1 mg/mL in a suitable buffer (e.g., DPBS).

  • Pre-incubate 50 µL of the cell lysate with varying concentrations of this compound (or DMSO control) for 30 minutes at 37°C.

  • Add the activity-based probe (e.g., FP-PEG-Rh to a final concentration of 5 µM) and incubate for 30 minutes at room temperature.

  • Quench the reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Quantify the fluorescence intensity of the band corresponding to LYPLA2 to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6][7]

Materials:

  • Intact cells treated with this compound or vehicle

  • Lysis buffer

  • Antibody against LYPLA2

  • Secondary antibody

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).

  • Lyse the cells to separate the soluble and aggregated protein fractions (e.g., by freeze-thaw cycles followed by centrifugation).

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble LYPLA2 at each temperature by Western blotting using an anti-LYPLA2 antibody.

  • Increased thermal stability of LYPLA2 in the presence of this compound (i.e., more soluble protein at higher temperatures) indicates target engagement.

Visualizations

LYPLA2_Signaling_Pathway cluster_membrane Cell Membrane Palmitoylated_Protein Palmitoylated Protein (e.g., HRAS) Depalmitoylation Depalmitoylation Palmitoylated_Protein->Depalmitoylation LYPLA2 LYPLA2 (APT2) LYPLA2->Depalmitoylation This compound This compound This compound->LYPLA2 Inhibits Signaling_Downregulation Downregulation of Signaling Pathways Depalmitoylation->Signaling_Downregulation

Caption: LYPLA2-mediated depalmitoylation and its inhibition by this compound.

Experimental_Workflow_Selectivity Start Start: Hypothesis This compound selectively inhibits LYPLA2 In_Vitro_Assay In Vitro Assay (Competitive ABPP) Start->In_Vitro_Assay Dose_Response Dose-Response Curve Determine IC50 In_Vitro_Assay->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., CETSA) Dose_Response->Cell_Based_Assay Target_Engagement Confirm Target Engagement in intact cells Cell_Based_Assay->Target_Engagement Cytotoxicity_Assay Cytotoxicity Assay Target_Engagement->Cytotoxicity_Assay Assess_Viability Assess Cell Viability at working concentrations Cytotoxicity_Assay->Assess_Viability Conclusion Conclusion: Selective LYPLA2 inhibition confirmed Assess_Viability->Conclusion

Caption: Workflow for validating the selective inhibition of LYPLA2 by this compound.

Troubleshooting_Guide Start Problem: Inconsistent or No Inhibition Check_Compound Check this compound Integrity (Storage, Solubility) Start->Check_Compound Check_Assay Verify Assay Components (Protein, Reagents) Start->Check_Assay Resolved Issue Resolved Check_Compound->Resolved If issue persists Check_Assay->Resolved If issue persists Off_Target Problem: Apparent Off-Target Effects Lower_Concentration Lower this compound Concentration Off_Target->Lower_Concentration Orthogonal_Validation Use Orthogonal Methods (siRNA, different inhibitor) Off_Target->Orthogonal_Validation Lower_Concentration->Resolved Orthogonal_Validation->Resolved No_Engagement Problem: Cannot Confirm Target Engagement Direct_Binding_Assay Use Direct Binding Assay (CETSA, ABPP) No_Engagement->Direct_Binding_Assay Direct_Binding_Assay->Resolved

Caption: A logical guide for troubleshooting common issues with this compound.

References

Validation & Comparative

A Comparative Guide to ML349 and ML348: Isoform-Selective Inhibitors of Acyl Protein Thioesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML349 and ML348, two pivotal small molecule inhibitors that have enabled the distinct study of Acyl Protein Thioesterase 1 (APT1/LYPLA1) and Acyl Protein Thioesterase 2 (APT2/LYPLA2). This document outlines their inhibitory profiles, effects on cellular signaling, and detailed experimental methodologies to support further research and drug development efforts.

Introduction to this compound and ML348

ML348 and this compound are highly selective, reversible inhibitors that have been instrumental in dissecting the individual roles of APT1 and APT2 in cellular processes.[1] These enzymes play a crucial role in the post-translational modification of proteins through depalmitoylation, a process that regulates protein trafficking, localization, and signaling.[2] Notably, the palmitoylation cycle is critical for the function of oncogenic proteins such as RAS.[3][4] ML348 is a potent and selective inhibitor of APT1, while this compound is a potent and specific inhibitor of APT2.[3][5] Their isoform selectivity allows for precise investigation into the distinct functions of these two closely related enzymes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of ML348 and this compound against their primary targets and respective isoforms.

Table 1: Inhibitory Potency of ML348

TargetKiIC50
APT1 / LYPLA1280 nM[5][6]210 nM[1]
APT2 / LYPLA2>10 µM[5][6]>10 µM[3]

Table 2: Inhibitory Potency of this compound

TargetKiIC50
APT2 / LYPLA2120 nM[2][5][7]144 nM[2][5][7]
APT1 / LYPLA1>10 µM[5][7]>3 µM[5][7]

Mechanism of Action and Cellular Effects

ML348 and this compound achieve their isoform selectivity through distinct binding modes within the catalytic sites of APT1 and APT2, respectively. While they share a common piperazinyl amide chemotype, their conformations within the enzyme active sites differ significantly. In APT1, the trifluoromethyl group of ML348 is positioned above the catalytic triad. In contrast, the sulfonyl group of this compound forms hydrogen bonds with water molecules in the APT2 active site, indirectly engaging the catalytic triad.[2]

The dynamic cycle of protein palmitoylation and depalmitoylation, regulated by protein acyl transferases (PATs) and acyl protein thioesterases (APTs), is crucial for the proper localization and signaling of proteins like NRAS.[3] Oncogenic mutations in NRAS are prevalent in melanoma and drive uncontrolled cell growth.[4][8] Studies have investigated the effects of ML348 and this compound on NRAS mutant melanoma cells. Interestingly, at concentrations effective for inhibiting their respective targets, neither ML348 nor this compound significantly decreased cell viability or consistently altered the phosphorylation of the downstream effector ERK.[3][9][10] However, a slight activation of AKT was observed in some NRAS mutant cell lines upon treatment with either compound.[3][5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Palmitoylation_Cycle cluster_membrane Plasma Membrane cluster_golgi Golgi Apparatus RAS_GDP_inactive RAS-GDP (Inactive) RAS_GTP_active RAS-GTP (Active) (Palmitoylated) RAS_GTP_active->RAS_GDP_inactive GTP Hydrolysis APT1 APT1 RAS_GTP_active->APT1 Depalmitoylation APT2 APT2 RAS_GTP_active->APT2 Depalmitoylation RAS_GDP_unpalmitoylated RAS-GDP (Unpalmitoylated) PATs PATs (Palmitoylation) RAS_GDP_unpalmitoylated->PATs Substrate PATs->RAS_GTP_active Trafficking to Plasma Membrane APT1->RAS_GDP_unpalmitoylated Recycling to Golgi APT2->RAS_GDP_unpalmitoylated Recycling to Golgi ML348 ML348 ML348->APT1 Inhibits This compound This compound This compound->APT2 Inhibits

Figure 1. The RAS Palmitoylation-Depalmitoylation Cycle.

FP_ABPP_Workflow start Start: Prepare Cell Lysate (e.g., HEK293T) incubate_inhibitor Incubate Lysate with ML348 or this compound (or DMSO control) start->incubate_inhibitor add_probe Add Fluorescently-Labeled Activity-Based Probe (ABP) incubate_inhibitor->add_probe no_binding Inhibitor Prevents ABP Binding incubate_inhibitor->no_binding With Inhibitor reaction ABP Covalently Binds to Active Enzyme's Catalytic Site add_probe->reaction No Inhibitor sds_page Separate Proteins by SDS-PAGE add_probe->sds_page Inhibited Reaction reaction->sds_page visualize Visualize Fluorescently Labeled Proteins via In-Gel Scanning sds_page->visualize quantify Quantify Band Intensity to Determine IC50 visualize->quantify end End: Determine Inhibitor Potency quantify->end

Figure 2. Competitive Activity-Based Protein Profiling Workflow.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from commercially available luminescent cell viability assays.

Materials:

  • Cells in culture

  • Opaque-walled multiwell plates (96- or 384-well)

  • CellTiter-Glo® Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a density of 4,000-8,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[5]

  • Treat cells with increasing concentrations of ML348, this compound, or a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plates to room temperature for approximately 30 minutes.[8][11]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][11]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][11]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][11]

  • Record the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.

Immunoblotting for p-ERK and p-AKT

This protocol outlines the general steps for detecting phosphorylated ERK and AKT via Western blotting.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-phospho-AKT, and total ERK/AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and control cells.

  • Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK or anti-phospho-AKT) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (total ERK or total AKT).

Fluorescence Polarization-Based Competitive Activity-Based Protein Profiling (FluoPol-ABPP)

This method is used to determine the potency of inhibitors in a complex proteome.

Materials:

  • Cell lysate (e.g., from HEK293T cells)

  • ML348, this compound, or other test compounds

  • Fluorescently-labeled activity-based probe (ABP) specific for the enzyme class (e.g., FP-PEG-Rh for serine hydrolases)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Dispense the cell lysate into the wells of a microplate.

  • Add varying concentrations of the inhibitor (ML348 or this compound) or a vehicle control to the wells.

  • Incubate for 30 minutes at 37°C to allow the inhibitor to bind to its target.[12]

  • Add the fluorescent ABP to all wells.[12]

  • Incubate for another 30 minutes at room temperature to allow the probe to react with the active enzymes.[12]

  • Measure the fluorescence polarization in each well using a microplate reader.

  • A decrease in fluorescence polarization indicates that the inhibitor has bound to the target enzyme, preventing the larger ABP from binding and thus resulting in a smaller, faster-tumbling fluorescent species. The data can be used to calculate IC50 values.

References

Validating ML349 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of ML349, a selective inhibitor of Acyl Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). We will delve into the experimental validation of this compound and compare its performance with alternative approaches, supported by experimental data.

Introduction to this compound and its Target, APT2

This compound is a potent and selective small molecule inhibitor of APT2, a serine hydrolase that removes palmitate from substrate proteins, a post-translational modification known as S-palmitoylation.[1][2] This dynamic process, regulated by palmitoyltransferases (PATs) and acyl protein thioesterases (APTs), governs the subcellular localization and function of numerous proteins involved in cellular signaling.[1] Dysregulation of S-palmitoylation has been implicated in various diseases, including cancer.[3] this compound offers a valuable tool to probe the specific roles of APT2 in these processes. It engages the catalytic triad of APT2 indirectly through water-mediated hydrogen bonds.[4]

This guide will explore three key methodologies for confirming the direct interaction of this compound with APT2 within a cellular context: the Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP) assays, and Activity-Based Protein Profiling (ABPP). We will also compare this compound with Palmostatin B, a broad-spectrum APT inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a common alternative, Palmostatin B.

Table 1: Inhibitor Potency against Acyl Protein Thioesterases

CompoundTargetIn Vitro IC50 (nM)Cellular EffectsReference(s)
This compound APT2144Selective inhibition of APT2. Does not significantly decrease cell viability in some cancer cell lines at effective concentrations.[2][3]
This compound APT1>3000Highly selective for APT2 over APT1.[2]
Palmostatin B APT15.4Dual inhibitor of APT1 and APT2.[5]
Palmostatin B APT237.7Can induce a dose-dependent decrease in cell viability in certain cancer cell lines.[3][5]

Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound

Target ProteinLigandThermal Shift (ΔTm)Cell LineReference(s)
APT2This compound~3.5 - 3.7 °CNot specified[4]
APT1This compoundNo significant shiftNot specified[4]

Signaling Pathways Modulated by APT2 Inhibition

APT2-mediated depalmitoylation plays a crucial role in several signaling pathways. By inhibiting APT2, this compound can modulate the localization and activity of key signaling proteins. The following diagram illustrates the involvement of APT2 in the regulation of the tumor suppressor protein Scribble and the mitochondrial antiviral-signaling (MAVS) protein.

APT2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_mito Mitochondrial Outer Membrane cluster_cytosol Scribble_mem Scribble (Palmitoylated) Scribble_cyto Scribble (Depalmitoylated) Scribble_mem->Scribble_cyto Depalmitoylation MAPK MAPK Signaling Scribble_mem->MAPK Inhibition Polarity Cell Polarity Scribble_mem->Polarity Ras_mem NRAS (Palmitoylated) Ras_cyto NRAS (Depalmitoylated) Ras_mem->Ras_cyto Depalmitoylation Ras_mem->MAPK Activation MAVS_agg MAVS Aggregates (Palmitoylated) MAVS_mono MAVS Monomers (Depalmitoylated) MAVS_agg->MAVS_mono Depalmitoylation Immunity Antiviral Innate Immunity MAVS_agg->Immunity PAT PATs (e.g., ZDHHC7) PAT->Scribble_mem Palmitoylation PAT->Ras_mem Palmitoylation PAT->MAVS_agg Palmitoylation APT2 APT2 APT2->Scribble_mem Depalmitoylates APT2->Ras_mem Depalmitoylates APT2->MAVS_agg Depalmitoylates This compound This compound This compound->APT2 Inhibits

Caption: APT2-mediated signaling pathways.

Experimental Protocols and Methodologies

This section provides detailed protocols for the key experiments used to validate this compound target engagement in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[4]

Experimental Workflow:

CETSA_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., HEK293T) - Treat with this compound or vehicle (DMSO) B 2. Heat Shock - Aliquot cell suspension into PCR tubes - Heat at a range of temperatures (e.g., 40-70°C) for a defined time (e.g., 3 minutes) A->B C 3. Cell Lysis & Fractionation - Lyse cells (e.g., freeze-thaw cycles) - Separate soluble fraction from precipitated proteins by centrifugation B->C D 4. Protein Quantification & Analysis - Collect supernatant (soluble fraction) - Quantify total protein concentration C->D E 5. Western Blotting - Separate proteins by SDS-PAGE - Transfer to a membrane - Probe with primary antibody against APT2 - Detect with secondary antibody D->E F 6. Data Analysis - Quantify band intensities - Plot soluble APT2 fraction vs. temperature - Determine melting temperature (Tm) - Compare Tm shift between this compound and vehicle E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells and resuspend in phosphate-buffered saline (PBS) to a concentration of 1x10^7 cells/mL.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control) and incubate at 37°C for 1 hour.

  • Heat Treatment:

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes at temperatures ranging from 40°C to 70°C, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins on a 12% polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for APT2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Plot the normalized band intensities against the corresponding temperatures to generate melting curves.

    • Determine the melting temperature (Tm) for both this compound-treated and vehicle-treated samples. The thermal shift (ΔTm) is the difference between these two values.

Fluorescence Polarization (FP) Assay

This in vitro assay directly measures the binding of this compound to purified APT2 protein by detecting changes in the polarization of a fluorescently labeled version of the inhibitor (this compound-FL).[4]

Detailed Protocol:

  • Reagents and Preparation:

    • Purified recombinant human APT2 protein.

    • Fluorescently labeled this compound (this compound-FL).

    • Binding buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.

  • Assay Procedure:

    • In a 384-well black plate, add a fixed concentration of this compound-FL (e.g., 10 nM) to each well.

    • Add increasing concentrations of purified APT2 protein to the wells.

    • For competition assays, add a fixed concentration of APT2 and this compound-FL, followed by increasing concentrations of unlabeled this compound or other competitor compounds.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore on this compound-FL.

    • Plot the fluorescence polarization values against the concentration of APT2 (for direct binding) or the competitor compound (for competition assays).

    • Calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable binding model.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a whole class of enzymes in a complex biological sample.[6]

Detailed Protocol:

  • Proteome Preparation:

    • Lyse cells (e.g., HEK293T) in PBS and determine the protein concentration.

  • Inhibitor and Probe Incubation:

    • Pre-incubate the cell lysate with varying concentrations of this compound or a vehicle control for 30 minutes at room temperature.

    • Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-Rh) to the lysates and incubate for another 30 minutes. This probe will covalently label the active site of serine hydrolases that are not blocked by this compound.

  • Analysis by SDS-PAGE and In-Gel Fluorescence:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Data Analysis:

    • A decrease in the fluorescence intensity of the band corresponding to APT2 in the this compound-treated samples compared to the vehicle control indicates target engagement.

    • The selectivity of this compound can be assessed by observing the lack of signal reduction for other serine hydrolase bands on the gel.

Comparison with Alternatives

Palmostatin B

Palmostatin B is a well-characterized inhibitor of both APT1 and APT2.[5][7] While it can be a useful tool for studying the general effects of depalmitoylation, its lack of selectivity makes it difficult to attribute observed phenotypes specifically to the inhibition of APT2.

  • Advantages of this compound over Palmostatin B:

    • Selectivity: this compound is highly selective for APT2, allowing for the specific interrogation of its biological functions.[2]

    • Reduced Off-Target Effects: The high selectivity of this compound minimizes the potential for confounding off-target effects that can be observed with broad-spectrum inhibitors like Palmostatin B.[3]

  • Considerations for using Palmostatin B:

    • It can serve as a positive control in assays to confirm that the depalmitoylation machinery is druggable in a particular cellular context.

    • Comparing the effects of this compound and Palmostatin B can help to dissect the relative contributions of APT1 and APT2 to a given biological process.

Conclusion

Validating the cellular target engagement of a small molecule inhibitor is a critical step in drug discovery and chemical biology research. This guide has provided a detailed comparison of robust methods for confirming the interaction of this compound with its target, APT2, in a cellular context. The Cellular Thermal Shift Assay provides direct evidence of target binding in intact cells, while fluorescence polarization offers a quantitative measure of binding affinity in vitro. Competitive Activity-Based Protein Profiling is an invaluable tool for assessing the selectivity of this compound across the serine hydrolase family.

Compared to the broad-spectrum inhibitor Palmostatin B, this compound's high selectivity for APT2 makes it a superior tool for dissecting the specific roles of this enzyme in cellular signaling and disease. The experimental protocols and comparative data presented here should serve as a valuable resource for researchers working to understand the therapeutic potential of targeting APT2.

References

A Comparative Guide: Genetic Knockdown of LYPLA2 versus Pharmacological Inhibition with ML349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two key methods for interrogating the function of Lysophospholipase 2 (LYPLA2), also known as Acyl-protein Thioesterase 2 (APT2): genetic knockdown (e.g., using siRNA or shRNA) and pharmacological inhibition with the selective small molecule ML349. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the study of lipid metabolism and protein depalmitoylation.

At a Glance: Key Differences

FeatureGenetic Knockdown (siRNA/shRNA)This compound Inhibition
Mechanism Reduces LYPLA2 protein expression via mRNA degradation or translational repression.Reversibly binds to the active site of the LYPLA2 enzyme, blocking its catalytic activity.[1]
Specificity Highly specific to the LYPLA2 gene, but potential for off-target effects depending on sequence homology.Highly selective for LYPLA2 over its close homolog LYPLA1 and other serine hydrolases.[1]
Kinetics Onset of action is slow (hours to days) and depends on protein turnover rates. Effects are generally long-lasting.Rapid onset of action (minutes to hours). Effects are reversible upon compound removal.
Control "On/off" control is difficult to achieve. The degree of knockdown can be variable and often incomplete.[1]Precise temporal control over LYPLA2 activity is possible. Dose-dependent inhibition allows for titration of effect.
Applications Investigating the long-term consequences of reduced LYPLA2 expression. Validating LYPLA2 as a target.Studying the acute roles of LYPLA2 catalytic activity. Probing dynamic cellular processes. In vivo studies in animal models.[1]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the efficacy and characteristics of this compound inhibition and the reported outcomes of genetic knockdown of LYPLA2.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell/SystemReference
IC50 144 nMHEK293T cell lysate[1]
Ki 120 ± 20 nMAcyl protein thioesterase 2 (APT2)
Selectivity >20-fold selective for LYPLA2 over LYPLA1HEK293T cell lysate[1]
Table 2: Comparative Effects on Cell Viability in NRAS Mutant Melanoma Cells
ConditionCell Viability OutcomeReference
LYPLA2 siRNA Knockdown No significant difference in cell viability compared to control.[2]
This compound Treatment (up to 12.5 µM) No decrease in cell viability.[2]
Dual LYPLA1/LYPLA2 siRNA Knockdown No significant differences in cell viability.[2]

Signaling Pathways Involving LYPLA2

LYPLA2 plays a crucial role in two major interconnected signaling pathways: protein depalmitoylation and lysophospholipid metabolism.

Protein Depalmitoylation Pathway

LYPLA2 removes palmitate groups from cysteine residues of specific proteins, a post-translational modification that regulates protein localization, stability, and activity. A key substrate is the oncoprotein Ras.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_active Active Ras (Palmitoylated) Ras_inactive Inactive Ras (Depalmitoylated) Ras_active->Ras_inactive Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Downstream PAT PATs (Palmitoyl Acyltransferases) Ras_inactive->PAT Recycling to Golgi LYPLA2 LYPLA2 LYPLA2->Ras_inactive Depalmitoylation PAT->Ras_active Palmitoylation

Depalmitoylation of Ras by LYPLA2.
Lysophospholipid Metabolism

LYPLA2 hydrolyzes lysophospholipids, bioactive signaling molecules, into fatty acids and glycerophosphocholine. This activity modulates cellular signaling and membrane composition.

Lysophospholipid Lysophospholipid (e.g., LPC) LYPLA2 LYPLA2 Lysophospholipid->LYPLA2 Hydrolysis Signaling Downstream Signaling (e.g., MAPK activation) Lysophospholipid->Signaling FattyAcid Fatty Acid LYPLA2->FattyAcid GPC Glycerophosphocholine LYPLA2->GPC

Role of LYPLA2 in lysophospholipid metabolism.

Experimental Protocols

Genetic Knockdown of LYPLA2 using siRNA

Objective: To reduce the expression of LYPLA2 protein in cultured cells to study the phenotypic consequences.

Methodology:

  • Cell Seeding: Plate cells (e.g., NRAS mutant melanoma cells) in 6-well or 96-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute LYPLA2-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the desired duration of knockdown.

  • Validation of Knockdown: Harvest the cells and assess the efficiency of LYPLA2 knockdown by Western blotting or qRT-PCR.

  • Phenotypic Analysis: Perform downstream assays, such as cell viability assays (e.g., MTS or CellTiter-Glo) or analysis of signaling pathways by immunoblotting for relevant phosphoproteins.

Inhibition of LYPLA2 using this compound

Objective: To acutely inhibit the catalytic activity of LYPLA2 to study its role in dynamic cellular processes.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Treat the cells with this compound or a vehicle control (DMSO) for the desired duration (e.g., 6 hours for signaling studies, 72 hours for viability assays).

  • Cell Viability Assay: Following treatment, measure cell viability using a commercially available kit according to the manufacturer's instructions.

  • Immunoblot Analysis of Downstream Signaling: After a shorter treatment period (e.g., 6 hours), lyse the cells and perform immunoblotting to detect changes in the phosphorylation status of proteins in pathways downstream of LYPLA2 substrates (e.g., p-AKT, p-ERK for Ras signaling).

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of this compound for LYPLA2 in a complex proteome.

Proteome Cell Lysate (Complex Proteome) Incubate1 Pre-incubation Proteome->Incubate1 This compound This compound (Inhibitor) This compound->Incubate1 Probe Fluorescent Probe (e.g., FP-Rhodamine) Incubate2 Incubation with Probe Probe->Incubate2 Incubate1->Incubate2 Analysis SDS-PAGE and Fluorescence Scanning Incubate2->Analysis Result Quantification of LYPLA2 Activity Analysis->Result

References

A Comparative Guide to Alternative Inhibitors of Acyl-Protein Thioesterase 2 (APT2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2), is a serine hydrolase that plays a critical role in the depalmitoylation of various protein substrates. This post-translational modification is crucial for regulating protein trafficking, localization, and signaling. The dysregulation of APT2 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This guide provides a comparative overview of alternative inhibitors for APT2, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.

Inhibitor Performance Comparison

The most well-characterized inhibitors of APT2 are the selective inhibitor ML349 and the dual APT1/APT2 inhibitor Palmostatin B. While other compounds have been identified, these two serve as key chemical probes to dissect the biological functions of APT2.

InhibitorTarget(s)TypeKi (APT2)IC50 (APT2)Cellular EffectsReference
This compound APT2 (selective)Reversible, Competitive120 nM[1]144 nM[1][2]Does not significantly decrease cell viability in NRAS mutant melanoma cells alone. Restores Scribble localization and attenuates MAPK signaling.[2][3][1][2][3]
Palmostatin B APT1 and APT2 (dual)Irreversible, Covalent34 nM[4]< 5 nM[5]Decreases cell viability and downregulates NRAS downstream signaling (p-ERK, p-S6) in NRAS mutant melanoma cells.[6][4][5][6]

Key Findings:

  • Selectivity: this compound exhibits high selectivity for APT2 over its isoform APT1 (Ki > 10 µM for APT1).[7] In contrast, Palmostatin B is a potent inhibitor of both APT1 and APT2.[4][5] This makes this compound a more suitable tool for specifically studying the functions of APT2.

  • Cellular Activity: Palmostatin B demonstrates a dose-dependent decrease in the viability of NRAS mutant melanoma cells, an effect not observed with this compound alone.[6] This suggests that dual inhibition of APT1 and APT2 may be required for significant cytotoxic effects in this context, or that Palmostatin B has off-target effects.[6]

  • Signaling Modulation: this compound has been shown to restore the proper membrane localization of the tumor suppressor protein Scribble, which is often mislocalized in cancer cells. This restoration is associated with an attenuation of the MAPK signaling pathway.[3] Palmostatin B also affects NRAS downstream signaling, leading to a reduction in the phosphorylation of ERK and S6.[6]

Signaling Pathways and Experimental Workflows

APT2 is involved in several critical signaling pathways through its depalmitoylation activity. The following diagrams illustrate these pathways and a general workflow for identifying and characterizing APT2 inhibitors.

Acyl-Protein Thioesterase 2 (APT2) Signaling Pathways

APT2 has been shown to regulate the palmitoylation status and function of key signaling proteins, including NRAS, Scribble, and GAP-43.

APT2_Signaling_Pathways cluster_nras NRAS Signaling cluster_scribble Scribble and MAPK Signaling cluster_gap43 GAP-43 Regulation NRAS_GTP Active NRAS (GTP-bound) (Membrane-associated) NRAS_GDP Inactive NRAS (GDP-bound) (Cytosol) APT2_NRAS APT2 PATs_NRAS PATs (Palmitoylation) Downstream_NRAS Downstream Signaling (e.g., RAF-MEK-ERK) Scribble_mem Scribble (Membrane-associated) Scribble_cyto Scribble (Cytosol) APT2_Scribble APT2 zDHHC zDHHC PATs (Palmitoylation) MAPK_pathway MAPK Pathway (MEK/ERK) GAP43_mem GAP-43 (Membrane-associated) GAP43_cyto GAP-43 (Cytosol) APT2_GAP43 APT2 PATs_GAP43 PATs (Palmitoylation) Neuronal_function Neuronal Function (e.g., Axon guidance) Inhibitor APT2 Inhibitor (e.g., this compound) Inhibitor->APT2_NRAS Inhibitor->APT2_Scribble Inhibitor->APT2_GAP43

Experimental Workflow for Inhibitor Characterization

The identification and characterization of APT2 inhibitors often follow a multi-step process, beginning with high-throughput screening and progressing to detailed cellular and in vivo analysis.

Experimental_Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of APT2 inhibitors.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used for high-throughput screening and selectivity profiling of enzyme inhibitors.

  • Proteome Preparation: Prepare cell or tissue lysates that endogenously express APT2.

  • Inhibitor Incubation: Pre-incubate the proteome with a range of concentrations of the test inhibitor (e.g., this compound or Palmostatin B) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) to the mixture and incubate for a short period. This probe will covalently label the active site of serine hydrolases that are not occupied by the inhibitor.

  • Analysis: The reaction is quenched, and the proteins are separated by SDS-PAGE. The fluorescence of the labeled proteins is visualized using a gel scanner. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates that the inhibitor is binding to and inhibiting that enzyme. The potency of the inhibitor (IC50) can be determined by quantifying the fluorescence intensity at different inhibitor concentrations.

Cell Viability Assay

This assay measures the effect of inhibitors on cell proliferation and survival. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

  • Cell Plating: Seed cells (e.g., NRAS mutant melanoma cell lines) in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with increasing concentrations of the APT2 inhibitor or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[2]

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: Measure the luminescence using a plate reader. The results are typically expressed as a percentage of the vehicle-treated control, and GI50 values (the concentration that causes 50% inhibition of cell growth) can be calculated.[6]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the levels and phosphorylation status of specific proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the APT2 inhibitor for a specific duration (e.g., 6 hours)[6]. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK, total ERK, p-S6, total S6, and a loading control like β-actin).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

The development of selective inhibitors for APT2, such as this compound, has been instrumental in elucidating the specific roles of this enzyme in cellular processes and disease. Comparative studies with dual inhibitors like Palmostatin B have further highlighted the distinct and overlapping functions of APT1 and APT2. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of APT2 as a therapeutic target and for the discovery of novel, potent, and selective inhibitors. The provided signaling pathway diagrams offer a visual representation of the current understanding of APT2's function, serving as a valuable resource for researchers in the field.

References

Confirming the On-Target Effects of ML349 with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to confirm the on-target effects of ML349, a selective inhibitor of Acyl Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). We will delve into the experimental data and detailed protocols that support the specific inhibition of APT2 by this compound, primarily focusing on genetic rescue experiments that mimic and validate its pharmacological effects.

Introduction to this compound

This compound is a potent, reversible, and highly selective small molecule inhibitor of APT2/LYPLA2[1][2]. It exhibits a Ki of 120 nM and an IC50 of 144 nM for APT2[2]. Its selectivity for APT2 over its close homolog APT1 (LYPLA1) is a critical feature, enabling the specific interrogation of APT2's biological functions[1]. The co-crystal structure of this compound in complex with APT2 has been elucidated, revealing that it binds to the active site of the enzyme[3].

The primary mechanism of action of this compound is the inhibition of the depalmitoylation of substrate proteins by APT2. Palmitoylation is a reversible post-translational lipid modification that plays a crucial role in protein trafficking, localization, and function. By inhibiting APT2, this compound increases the palmitoylation status of its substrates, thereby modulating their cellular activity.

The Challenge: Confirming On-Target Effects

A critical step in the development and utilization of any small molecule inhibitor is to confirm that its observed biological effects are a direct consequence of modulating its intended target and not due to off-target interactions. Rescue experiments are a powerful tool to achieve this. The core principle of a rescue experiment is to demonstrate that the phenotype induced by the inhibitor can be reversed or phenocopied by specifically manipulating the target protein.

Comparative Analysis: Pharmacological vs. Genetic Inhibition of APT2

A key study validating the on-target effects of this compound utilized a genetic "rescue" approach by comparing the phenotypic effects of this compound with those of siRNA-mediated knockdown of APT2. This approach directly assesses whether the genetic removal of the target protein produces the same biological outcome as its chemical inhibition.

One of the key phenotypes regulated by APT2 is the subcellular localization of the tumor suppressor protein Scribble. In certain cancer models, such as Snail-transformed cells, Scribble is mislocalized to the cytosol. Inhibition of APT2 has been shown to rescue this phenotype by increasing Scribble's palmitoylation and promoting its localization to the cell perimeter, where it can exert its tumor-suppressive functions[4].

Data Presentation

The following table summarizes the comparative effects of this compound and siRNA-mediated knockdown on Scribble localization.

Treatment Target Effect on Scribble Localization in Snail-transformed Cells Reference
This compound (400 nM) APT2/LYPLA2Rescue of Scribble localization to the cell perimeter.[4]
siRNA knockdown APT2Significant recruitment of Scribble to the cell perimeter, phenocopying the effect of this compound.[4]
siRNA knockdown APT1No significant effect on Scribble localization.[4]
Palmostatin B Dual APT1/APT2 inhibitorPromoted Scribble membrane re-localization at high concentrations, but lacks isoform specificity.[4]
Experimental Protocols

1. Cell Culture and Treatment with this compound:

  • MDCK-Snail cells are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • For inhibitor studies, cells are treated with 400 nM this compound or DMSO (vehicle control) overnight[4].

2. siRNA-mediated Knockdown of APT1 and APT2:

  • MDCK-Snail cells are transfected with siRNAs targeting APT1, APT2, or a non-targeting control using a suitable transfection reagent.

  • Cells are incubated for 48-72 hours to allow for protein knockdown before analysis[4].

3. Immunofluorescence and Microscopy:

  • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.

  • Cells are then incubated with a primary antibody against Scribble, followed by a fluorescently labeled secondary antibody.

  • Images are acquired using a confocal microscope.

  • Line fluorescence intensity profiles across cell-cell junctions are used to quantify the perimeter localization of Scribble[4].

Mandatory Visualization

ML349_On_Target_Effect Logical Workflow for Confirming this compound On-Target Effects cluster_observation Observed Phenotype cluster_validation Genetic Validation cluster_control Specificity Control This compound This compound Treatment Phenotype Scribble relocates to cell perimeter This compound->Phenotype Induces Conclusion Conclusion: This compound's effect on Scribble is on-target via APT2 inhibition Phenotype->Conclusion siRNA_APT2 siRNA Knockdown of APT2 siRNA_Phenotype Scribble relocates to cell perimeter siRNA_APT2->siRNA_Phenotype Phenocopies siRNA_Phenotype->Conclusion siRNA_APT1 siRNA Knockdown of APT1 No_Effect No change in Scribble localization siRNA_APT1->No_Effect Results in No_Effect->Conclusion

Caption: Logical workflow demonstrating the confirmation of this compound's on-target effect.

Alternative Method: Competitive Activity-Based Protein Profiling (ABPP)

While genetic rescue experiments provide strong evidence for on-target effects, competitive activity-based protein profiling (ABPP) is a powerful biochemical method to directly assess target engagement and selectivity in a native biological context.

Experimental Workflow:

  • Proteome Incubation: A complex proteome (e.g., cell lysate) is incubated with varying concentrations of the inhibitor (this compound).

  • Probe Labeling: A broad-spectrum, activity-based probe that covalently labels the active site of a class of enzymes (e.g., serine hydrolases) is added.

  • Competition: The inhibitor (this compound) competes with the probe for binding to the active site of its target (APT2).

  • Analysis: The proteome is analyzed by SDS-PAGE and in-gel fluorescence scanning. A decrease in the fluorescent signal for a specific protein band in the presence of the inhibitor indicates successful target engagement.

This method has been extensively used to confirm the high selectivity of this compound for APT2 over other serine hydrolases, including APT1[1].

Mandatory Visualization

ABPP_Workflow Competitive ABPP Workflow for this compound cluster_result Result Interpretation Proteome Cell Lysate (Proteome) Incubation Incubate with This compound Proteome->Incubation Probe Add Activity-Based Probe (e.g., FP-Rh) Incubation->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->Gel_Scan No_this compound Control (No this compound): Strong APT2 Signal Gel_Scan->No_this compound Analysis With_this compound With this compound: Reduced APT2 Signal Conclusion Conclusion: this compound binds to APT2

Caption: Workflow of competitive activity-based protein profiling (ABPP).

Conclusion

The on-target effects of this compound are robustly confirmed through a combination of genetic and biochemical approaches. The phenocopying of this compound's effect on Scribble localization by siRNA-mediated knockdown of APT2 provides strong evidence that the observed cellular phenotype is a direct result of APT2 inhibition[4]. This is further substantiated by competitive ABPP data demonstrating the high potency and selectivity of this compound for its intended target in a complex biological milieu[1]. Together, these experiments provide a clear and objective confirmation of this compound's on-target activity, making it a reliable tool for studying the biological roles of APT2.

References

A Comparative Analysis of ML349 and Other LYPLA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of ML349 and other inhibitors of Lysophospholipase A1 (LYPLA1/APT1) and Lysophospholipase A2 (LYPLA2/APT2). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research applications.

Protein S-palmitoylation is a reversible post-translational modification crucial for regulating protein trafficking, localization, and signaling.[1] The dynamic nature of this process is controlled by a balance between protein acyltransferases (PATs) that add palmitate groups and acyl-protein thioesterases (APTs) that remove them.[1] LYPLA1 and LYPLA2, also known as Acyl-Protein Thioesterase 1 (APT1) and 2 (APT2) respectively, are key enzymes in the depalmitoylation process, making them attractive targets for therapeutic intervention and for use as chemical probes to study cellular signaling.[1][2] A variety of small molecule inhibitors have been developed to target these enzymes, each with distinct properties. This guide focuses on the comparative analysis of this compound, a selective LYPLA2 inhibitor, with other notable LYPLA inhibitors.

Quantitative Comparison of LYPLA Inhibitors

The following table summarizes the potency, selectivity, and mechanism of action of this compound and other well-characterized LYPLA inhibitors. This data is essential for selecting the appropriate tool compound for specific research questions.

InhibitorTarget(s)IC50 / KiSelectivityMechanism of ActionReference
This compound LYPLA2 (APT2) IC50: 144 nM Ki: 120 nM>20-fold selective for LYPLA2 over LYPLA1 and ~20 other serine hydrolases.Reversible[3]
ML348 LYPLA1 (APT1) IC50: 210 nM Ki: 280-300 nM14-fold selective for LYPLA1 over LYPLA2; selective against ~30 other serine hydrolases.Reversible[3][4][5]
ML211 LYPLA1/LYPLA2 (Dual) LYPLA1 IC50: 17 nM LYPLA2 IC50: 30 nMDual inhibitor. One off-target identified: ABHD11 (IC50: 10 nM).Irreversible (covalent)[6][7][8]
Palmostatin B LYPLA1/LYPLA2 (Dual) LYPLA1 IC50: 5.4 nM LYPLA2 IC50: 37.7 nMDual inhibitor, also inhibits PPT1. May have off-target effects on other serine hydrolases at higher concentrations.Irreversible (covalent)[4][9]
ABD-957 ABHD17 family ABHD17B IC50: 0.21 µMPotent and selective for the ABHD17 family of depalmitoylases over LYPLA1/2.Covalent[10]
KT203 ABHD6 IC50: 0.31 nM (in Neuro2A cells)Potent and selective for ABHD6.Not specified

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Cycle unpalmitoylated_protein Unpalmitoylated Protein (Cytosol) PATs Protein Acyltransferases (PATs) unpalmitoylated_protein->PATs Substrate palmitoylated_protein Palmitoylated Protein (Membrane-associated) LYPLAs LYPLA1/LYPLA2 (APT1/APT2) palmitoylated_protein->LYPLAs Substrate PATs->palmitoylated_protein Palmitoylation LYPLAs->unpalmitoylated_protein Depalmitoylation palmitate Palmitate LYPLAs->palmitate palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->PATs Co-substrate

Protein Palmitoylation-Depalmitoylation Cycle

G start Start: Prepare Proteome (e.g., cell lysate) preincubation Pre-incubate proteome with test inhibitor or vehicle (DMSO) start->preincubation probe_addition Add broad-spectrum activity-based probe (e.g., FP-Rh) preincubation->probe_addition reaction Incubate to allow probe to label active serine hydrolases probe_addition->reaction analysis Analyze probe labeling reaction->analysis gel_analysis Gel-Based Analysis: 1. SDS-PAGE 2. In-gel fluorescence scanning analysis->gel_analysis Qualitative/ Semi-quantitative ms_analysis Mass Spectrometry Analysis: 1. Enrichment of labeled proteins 2. Digestion 3. LC-MS/MS analysis->ms_analysis Quantitative end End: Quantify inhibition by comparing inhibitor vs. vehicle gel_analysis->end ms_analysis->end

Competitive Activity-Based Protein Profiling (ABPP) Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of LYPLA inhibitors.

Fluorescence Polarization-Based Competitive Activity-Based Protein Profiling (FluoPol-ABPP)

This high-throughput screening method is used to identify inhibitors of LYPLA1 and LYPLA2 from large compound libraries.[5][11]

  • Principle: The assay measures the change in fluorescence polarization of a fluorescently tagged activity-based probe (ABP) upon binding to its target enzyme. In a competitive format, a test compound that inhibits the enzyme will prevent the ABP from binding, resulting in a low polarization signal.[12][13]

  • Protocol Summary:

    • A complex proteome (e.g., cell lysate) containing the target enzyme (LYPLA1 or LYPLA2) is incubated with a test compound or vehicle control (DMSO).[11]

    • A fluorescently tagged ABP, such as a rhodamine-conjugated fluorophosphonate (FP-Rh), is added to the mixture.[11]

    • The mixture is incubated to allow for the covalent labeling of the active site of the target enzyme by the ABP.

    • Fluorescence polarization is measured using a plate reader. A decrease in polarization in the presence of the test compound indicates inhibition of the target enzyme.[12][14]

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the potency and selectivity of inhibitors against a panel of enzymes in a complex proteome.[11][15]

  • Principle: A proteome is pre-incubated with an inhibitor, followed by treatment with a tagged ABP. The ABP will only label enzymes that are not blocked by the inhibitor. The extent of labeling is visualized by gel electrophoresis.[16][17]

  • Protocol Summary:

    • A complex proteome (e.g., mouse brain membrane proteome at 1 mg/mL) is treated with varying concentrations of the test inhibitor for 30 minutes at 37°C.[11]

    • A rhodamine-conjugated fluorophosphonate probe (FP-Rh) is added to a final concentration of 2 µM and incubated for an additional 30 minutes.[11]

    • The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by SDS-PAGE.

    • The gel is scanned for fluorescence. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme.[18] IC50 values can be determined from the dose-response curve.

Quantitative Mass Spectrometry-Based ABPP (ABPP-SILAC)

This method provides a comprehensive and quantitative assessment of an inhibitor's selectivity across the proteome.[15]

  • Principle: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is combined with ABPP to quantitatively compare the levels of probe-labeled enzymes between an inhibitor-treated sample and a control sample.[19][20]

  • Protocol Summary:

    • Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids for several passages to ensure complete incorporation.[15]

    • The "heavy" cell population is treated with the test inhibitor, while the "light" population is treated with vehicle (DMSO).[15]

    • The cells are lysed, and the proteomes are combined in a 1:1 ratio.

    • The mixed proteome is then treated with a biotin-tagged ABP (e.g., FP-biotin).

    • Probe-labeled proteins are enriched using streptavidin beads.

    • The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.

    • The relative abundance of "heavy" and "light" peptides for each identified enzyme is quantified. A high "light"/"heavy" ratio for a particular enzyme indicates that it is a target of the inhibitor.[15][19]

Conclusion

The availability of a diverse toolkit of LYPLA inhibitors, each with unique selectivity and mechanisms of action, has been instrumental in advancing our understanding of protein palmitoylation. This compound stands out as a potent and selective reversible inhibitor of LYPLA2, making it an invaluable tool for dissecting the specific roles of this enzyme.[6] In contrast, ML348 provides selective inhibition of LYPLA1, while ML211 and Palmostatin B offer dual inhibition of both isoforms, albeit with different mechanisms and off-target profiles.[3][4][7] The inclusion of inhibitors for other depalmitoylating enzymes like ABD-957 for the ABHD17 family further enriches the available chemical probes for studying the broader landscape of protein depalmitoylation.[10] The strategic selection of these inhibitors, guided by the comparative data and methodologies presented here, will continue to facilitate new discoveries in the complex and vital field of post-translational lipid modification.

References

Validating the Specificity of ML349 in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of ML349, a potent and selective inhibitor of acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2)[1][2][3], in a new experimental model system. This compound is a reversible inhibitor that engages the active site of APT2, offering a valuable tool for dissecting the biological roles of this enzyme[1][4]. To ensure the reliability of experimental outcomes, it is crucial to rigorously assess its target specificity. This guide compares this compound with alternative inhibitors and outlines detailed experimental protocols to independently verify its selectivity.

Understanding the Target: The S-Palmitoylation Cycle

S-palmitoylation is a reversible post-translational modification that attaches palmitic acid to cysteine residues of proteins, influencing their trafficking, localization, and function[5]. This dynamic process is regulated by protein acyl transferases (PATs) that add palmitate and acyl-protein thioesterases (APTs) that remove it. This compound specifically inhibits APT2, one of the key enzymes responsible for depalmitoylation[4][5].

S_Palmitoylation_Cycle cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane-Bound Protein Membrane-Bound Protein APTs Acyl-Protein Thioesterases (APTs) Membrane-Bound Protein->APTs Depalmitoylation Soluble Protein Soluble Protein PATs Protein Acyl Transferases (PATs) Soluble Protein->PATs Palmitoylation PATs->Membrane-Bound Protein APTs->Soluble Protein This compound This compound This compound->APTs Inhibition of APT2

Caption: The S-Palmitoylation Cycle and the Point of Intervention for this compound.

Comparative Inhibitor Landscape

To thoroughly validate the specificity of this compound, its activity should be compared against other available modulators of the S-palmitoylation cycle.

InhibitorTarget(s)PotencySelectivityMode of ActionKey Considerations
This compound APT2 (LYPLA2) Ki = 120 nM [2], IC50 = 144 nM [1][3]Highly selective for APT2 over APT1 (>20-fold) [1]Reversible [1]Excellent tool for specific APT2 inhibition.
ML348 APT1 (LYPLA1)Ki = 280 nMHighly selective for APT1 over APT2.ReversibleIdeal negative control for this compound's APT2-specific effects.
Palmostatin B APT1 and APT2IC50 (APT1) = 5.4 nM, IC50 (APT2) = 37.7 nMDual inhibitor, may have off-target effects on other serine hydrolases[6][7][8].IrreversibleUseful for studying the effects of dual APT inhibition, but specificity is a concern[6].

Experimental Workflow for Specificity Validation

A multi-pronged approach is recommended to validate the specificity of this compound in a new model system. This workflow combines biochemical, proteomic, and cell-based assays.

Experimental_Workflow cluster_controls Essential Controls Biochemical_Assays Biochemical Assays Competitive_ABPP Competitive Activity-Based Protein Profiling (ABPP) Biochemical_Assays->Competitive_ABPP In Vitro Enzyme_Kinetics Enzyme Kinetics with Recombinant Proteins Biochemical_Assays->Enzyme_Kinetics In Vitro Proteomic_Profiling Proteomic Profiling In_Situ_ABPP In Situ/In Vivo ABPP-MS Proteomic_Profiling->In_Situ_ABPP In Situ / In Vivo Cell_Based_Assays Cell-Based Assays Target_Engagement Cellular Thermal Shift Assay (CETSA) Cell_Based_Assays->Target_Engagement Cellular Phenotypic_Assays Phenotypic Assays with Controls Cell_Based_Assays->Phenotypic_Assays Functional ML348 ML348 Palmostatin_B Palmostatin_B Vehicle Vehicle

Caption: A Multi-faceted Workflow for Validating this compound Specificity.

Detailed Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) in Proteome Lysates

Objective: To determine the in vitro selectivity of this compound for APT2 over other serine hydrolases in the proteome of the new model system.

Methodology:

  • Prepare proteome lysates from the cells or tissues of the new model system.

  • Pre-incubate the lysates with a concentration range of this compound, ML348 (negative control), Palmostatin B (positive control for dual inhibition), and vehicle (DMSO) for 30 minutes at 37°C.

  • Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), and incubate for an additional 30 minutes.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • Inhibition of labeling of a specific band corresponding to the molecular weight of APT2 by this compound, but not ML348, indicates on-target activity. The absence of inhibition of other bands indicates selectivity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with APT2 in intact cells.

Methodology:

  • Culture cells from the new model system to 80-90% confluency.

  • Treat the cells with this compound or vehicle (DMSO) at a desired concentration for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody specific for APT2.

  • A shift in the melting curve of APT2 to a higher temperature in the presence of this compound indicates target engagement.

Phenotypic Assays with Appropriate Controls

Objective: To link the observed phenotype to the specific inhibition of APT2.

Methodology:

  • Identify a cellular process or signaling pathway known or hypothesized to be regulated by S-palmitoylation and potentially APT2 in the new model system.

  • Treat the cells with this compound, ML348, and Palmostatin B at equivalent concentrations.

  • Measure the phenotypic outcome (e.g., protein localization, signaling pathway activation, cell viability).

  • A significant effect observed with this compound and Palmostatin B, but not with ML348, strongly suggests that the phenotype is mediated by the inhibition of APT2.

  • For further validation, knockdown of APT2 using siRNA or shRNA should recapitulate the phenotype observed with this compound treatment.

Logical_Relationship cluster_validation Validation Experiments ML349_Treatment Treatment with this compound Observed_Phenotype Observed Phenotype ML349_Treatment->Observed_Phenotype APT2_Inhibition Specific Inhibition of APT2 APT2_Inhibition->Observed_Phenotype Causation Off_Target_Effects Off-Target Effects Off_Target_Effects->Observed_Phenotype Potential Confounding ML348_Control ML348 (APT1i) shows no phenotype ML348_Control->APT2_Inhibition siRNA_Control APT2 siRNA recapitulates phenotype siRNA_Control->APT2_Inhibition Rescue_Experiment Expression of resistant APT2 mutant rescues phenotype Rescue_Experiment->APT2_Inhibition

Caption: Logical Framework for Attributing a Phenotype to Specific APT2 Inhibition.

Conclusion

Validating the specificity of any chemical probe is paramount for generating reproducible and reliable data. While this compound has been shown to be a highly selective inhibitor of APT2, its specificity should be rigorously confirmed in any new model system. By employing a combination of biochemical, proteomic, and cell-based assays with the appropriate controls as outlined in this guide, researchers can confidently attribute their findings to the specific inhibition of APT2, thereby advancing our understanding of the roles of S-palmitoylation in health and disease.

References

ML349: A Comparative Guide to a Selective Depalmitoylation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug discovery, the selective modulation of protein post-translational modifications is a key area of research. S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a critical regulator of protein trafficking, localization, and function. The enzymes responsible for reversing this modification, acyl-protein thioesterases (APTs), have emerged as promising therapeutic targets. This guide provides a comprehensive comparison of ML349, a selective inhibitor of acyl-protein thioesterase 2 (APT2), with other notable depalmitoylation inhibitors.

Quantitative Comparison of Inhibitor Potency

The efficacy of a chemical inhibitor is fundamentally defined by its potency and selectivity. The following table summarizes the key quantitative data for this compound and other depalmitoylation inhibitors against their primary targets, acyl-protein thioesterase 1 (APT1) and acyl-protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2).

InhibitorTarget(s)Ki (nM)IC50 (nM)Notes
This compound APT2/LYPLA2 120 ± 20144Highly selective for APT2 over APT1.
ML348APT1280>3000 (vs. LYPLA2)Highly selective for APT1 over APT2.
Palmostatin BAPT1 & APT234 (vs. APT2)5.4 (vs. APT1)A potent, dual inhibitor of both APT1 and APT2.
Hexadecylfluorophosphonate (HDFP)Non-selectiveNot specifiedNot specifiedA broad-spectrum serine hydrolase inhibitor that targets approximately 20 enzymes, including APT1 and APT2.

Comparative Efficacy in Cellular Models

The ultimate utility of a chemical probe is determined by its effects in a cellular context. Studies in NRAS mutant melanoma cell lines have provided a direct comparison of the cellular efficacy of this compound, its APT1-selective counterpart ML348, and the dual inhibitor Palmostatin B.

In these studies, neither this compound nor ML348 demonstrated a significant decrease in the viability of NRAS mutant melanoma cells. In contrast, Palmostatin B induced a dose-dependent reduction in cell viability in the majority of NRAS mutant cell lines tested. Furthermore, Palmostatin B was shown to decrease the phosphorylation of downstream effectors in the NRAS signaling pathway, such as ERK and S6, an effect not observed with ML348 or this compound.

These findings suggest that in the context of NRAS-driven cancers, dual inhibition of both APT1 and APT2 may be necessary to achieve a therapeutic effect, or that Palmostatin B's broader activity against other serine hydrolases contributes to its cytotoxic effects.

Signaling Pathways and Mechanisms of Action

S-palmitoylation and depalmitoylation create a dynamic cycle that regulates the subcellular localization and signaling activity of key proteins like NRAS. Proper NRAS function is contingent on its trafficking from the Golgi apparatus to the plasma membrane, a process facilitated by palmitoylation. Depalmitoylation by APTs reverses this, leading to the return of NRAS to the Golgi. Inhibition of depalmitoylation is hypothesized to disrupt this cycle, leading to mislocalization of NRAS and attenuation of its downstream signaling, which is crucial for cancer cell proliferation and survival.

NRAS Palmitoylation Cycle cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane cluster_cytosol Cytosol NRAS_Golgi NRAS PAT Palmitoyl Acyltransferase (PAT) NRAS_Golgi->PAT Palmitoylation NRAS_PM Palmitoylated NRAS PAT->NRAS_PM Trafficking Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) NRAS_PM->Downstream_Signaling APT Acyl-Protein Thioesterase (APT) NRAS_PM->APT Depalmitoylation APT->NRAS_Golgi Recycling Inhibitors Depalmitoylation Inhibitors (e.g., this compound, Palmostatin B) Inhibitors->APT

NRAS Palmitoylation and Signaling Pathway.

This compound achieves its selectivity for APT2 through a distinct binding mode compared to its counterpart, ML348, which is selective for APT1. While both inhibitors target the active site, structural studies have revealed that the sulfonyl group of this compound forms hydrogen bonds with water molecules in the APT2 active site, indirectly engaging the catalytic triad. This subtle difference in interaction is the basis for its isoform-selective inhibition.

Key Experimental Methodologies

The evaluation and comparison of depalmitoylation inhibitors rely on a suite of robust biochemical and cell-based assays.

Fluorescence Polarization-Based Competitive Activity-Based Protein Profiling (FluoPol-ABPP)

This high-throughput screening method is used to identify and characterize enzyme inhibitors.

Protocol:

  • A fluorescently labeled activity-based probe (ABP) that covalently binds to the active site of the target enzyme (e.g., APT1 or APT2) is used.

  • In the absence of an inhibitor, the ABP binds to the large enzyme, resulting in a high fluorescence polarization value due to the slow tumbling of the complex.

  • Test compounds are added to the enzyme preparation prior to the addition of the ABP.

  • If a test compound binds to the active site of the enzyme, it competes with the ABP, preventing its binding.

  • This results in a greater proportion of free, rapidly tumbling ABP in the solution, leading to a decrease in fluorescence polarization.

  • The change in fluorescence polarization is measured to determine the inhibitory activity of the test compound.

FluoPol-ABPP Workflow Start Start Enzyme Purified Enzyme (e.g., APT2) Start->Enzyme Incubate1 Incubate Enzyme with Inhibitor Enzyme->Incubate1 Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubate1 ABP Fluorescent ABP Incubate2 Add Fluorescent ABP and Incubate ABP->Incubate2 Incubate1->Incubate2 Measure Measure Fluorescence Polarization Incubate2->Measure Result Determine IC50 Measure->Result

FluoPol-ABPP Experimental Workflow.
Differential Scanning Fluorimetry (DSF)

DSF is a technique used to assess the thermal stability of a protein and can be used to determine if a ligand binds to the protein.

Protocol:

  • The purified target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • In the native state, the hydrophobic core is buried, and the fluorescence is low.

  • The sample is heated in a real-time PCR instrument, causing the protein to unfold and expose its hydrophobic core.

  • The binding of the dye to the exposed hydrophobic regions results in a significant increase in fluorescence.

  • The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

  • The experiment is repeated in the presence of a potential ligand (inhibitor).

  • If the ligand binds and stabilizes the protein, the Tm will increase. The magnitude of this thermal shift is related to the binding affinity of the ligand.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is a common method to determine the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cells are plated in a multi-well plate and treated with various concentrations of the inhibitor or a vehicle control.

  • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added directly to the cell culture medium.

  • The reagent lyses the cells and contains a thermostable luciferase and its substrate, luciferin.

  • In the presence of ATP from viable cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.

  • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

  • The luminescence is measured using a luminometer, and the results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).

Conclusion

This compound is a valuable research tool, offering high selectivity for the study of APT2-specific biological processes. Its comparison with other depalmitoylation inhibitors, such as the APT1-selective ML348 and the dual inhibitor Palmostatin B, highlights the nuanced roles of APT isoforms in cellular signaling. While the isoform-selective inhibitors have been instrumental in dissecting the individual functions of APT1 and APT2, studies in cancer cell models suggest that broader inhibition of depalmitoylation may be required to achieve a therapeutic effect in certain contexts. The continued development and characterization of potent and selective depalmitoylation inhibitors will be crucial for advancing our understanding of S-palmitoylation and for the potential development of novel therapeutics.

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of ML349

Author: BenchChem Technical Support Team. Date: November 2025

Essential Information for Handling ML349

Before disposal, it is crucial to be aware of the compound's characteristics. The following table summarizes key handling and storage information for this compound, derived from supplier data.

ParameterValueSource
Storage (Powder) -20°C for 3 yearsTargetMol[2]
Storage (In Solvent) -80°C for 1 yearTargetMol[2]
Solubility (DMSO) 12.5 mg/mL (27.5 mM)TargetMol[2]
Appearance PowderN/A

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of chemical waste in a laboratory setting. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

2. Disposal of Unused this compound (Solid Powder):

  • Do not dispose of solid this compound in the regular trash or down the drain.

  • Carefully transfer the unused powder into a designated hazardous waste container that is clearly labeled "Hazardous Waste" and includes the chemical name ("this compound") and any other information required by your institution.

  • The container must be sealable, in good condition, and compatible with the chemical.

3. Disposal of this compound Solutions:

  • Aqueous Solutions: Aqueous solutions containing this compound should not be poured down the drain. They should be collected in a designated hazardous waste container for liquid chemical waste. The container should be appropriately labeled with the contents, including the solvent and approximate concentration of this compound.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container. Ensure that the waste container is compatible with the solvent used. Never mix incompatible waste streams.[3]

4. Disposal of Contaminated Labware and Materials:

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]

  • Glassware: Glassware (e.g., vials, flasks) that has come into contact with this compound should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[3] Subsequent rinses may be disposable depending on institutional policies. After decontamination, the glassware can be disposed of in a designated glass waste container.

  • Consumables: Gloves, pipette tips, and other disposable materials contaminated with this compound should be placed in a designated solid hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

ML349_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation cluster_disposal_containers Containerization cluster_final_disposal Final Disposal Waste This compound Waste Solid Solid Waste (Unused Powder, Contaminated Consumables) Waste->Solid Liquid Liquid Waste (Aqueous & Organic Solutions) Waste->Liquid Sharps Contaminated Sharps Waste->Sharps SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer EHS Institutional EHS Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals.

References

Personal protective equipment for handling ML349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ML349, a potent and selective inhibitor of acyl protein thioesterase 2 (APT2)/lysophospholipase 2 (LYPLA2). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a toxic compound and a moderate to severe irritant to the skin and eyes.[1] It is imperative that personnel are trained in handling potent active pharmaceutical ingredients before working with this substance.

Minimum Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.
Body Protection Laboratory coat.Protects against incidental contact.
Respiratory Protection Use in a well-ventilated area. A self-contained breathing apparatus is recommended for spill response.[1]Minimizes inhalation of the compound, especially if it becomes airborne.

Safe Handling and Operational Procedures

Proper handling techniques are crucial to minimize exposure risk.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting:

    • Handle the solid compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of any airborne powder.

    • Use dedicated spatulas and weighing boats.

    • Avoid creating dust.

  • Dissolving the Compound:

    • This compound is soluble in DMSO.[2]

    • When preparing stock solutions, add the solvent to the vial containing the powdered this compound slowly to avoid splashing.

    • Cap the vial securely and vortex until the compound is fully dissolved.

  • Use in Experiments:

    • When adding this compound to cell cultures or other experimental systems, use appropriate pipetting techniques to prevent aerosols and splashes.

    • All procedures should be conducted in a manner that minimizes the generation of aerosols.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).

    • Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year

Data sourced from supplier information.

Accidental Release and Exposure Procedures

In the event of a spill or exposure, immediate action is required.

  • Spill:

    • Evacuate the immediate area.

    • Wear a self-contained breathing apparatus and protective clothing.[1]

    • Cover the spill with an absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water.

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Wash out the mouth with water.

    • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing boats, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., unused stock solutions, experimental media) in a separate, clearly labeled hazardous waste container for liquid chemical waste.

    • Do not pour this compound waste down the drain.

  • Container Disposal:

    • Empty vials that contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the empty vials can be disposed of in accordance with institutional guidelines for glass waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent service. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

ML349_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Workspace A->B C Weigh Solid this compound in Fume Hood B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Use in Experiment D->E F Decontaminate Surfaces and Equipment E->F J Collect Liquid Waste in Hazardous Bottle E->J G Remove and Segregate PPE for Disposal F->G H Wash Hands Thoroughly G->H I Collect Solid Waste in Hazardous Bag G->I L Dispose of all Waste via EHS I->L J->L K Triple-Rinse Empty Vials, Collect Rinsate K->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.